molecular formula C14H20ClNO2 B15620750 Levophacetoperane hydrochloride

Levophacetoperane hydrochloride

Número de catálogo: B15620750
Peso molecular: 269.77 g/mol
Clave InChI: LDPSCUMJCVDWCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Levophacetoperane hydrochloride is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[phenyl(piperidin-2-yl)methyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-11(16)17-14(12-7-3-2-4-8-12)13-9-5-6-10-15-13;/h2-4,7-8,13-15H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSCUMJCVDWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CCCCN1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23257-56-9
Record name (R*,R*)-(-)-2-(α-acetoxybenzyl)piperidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride, a psychostimulant developed in the 1950s, has a rich history of investigation for its therapeutic potential. As the levorotatory (R,R) enantiomer of phacetoperane, it is structurally related to methylphenidate, functioning as its reverse ester. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and synthesis of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development, presenting available data in a structured format, outlining experimental methodologies, and visualizing key pathways and processes.

Introduction and Historical Context

Levophacetoperane was first developed by the French pharmaceutical company Rhône-Poulenc in the 1950s.[1] Initially, the racemic mixture, phacetoperane, was marketed under the brand name Lidepran for the treatment of depression and as an anorectic.[2] Early research identified its psychostimulant properties, leading to its use as a wakefulness-promoting agent in the treatment of narcolepsy.[1]

Subsequent research focused on the stereochemistry of phacetoperane, identifying Levophacetoperane, the (R,R) enantiomer, as a key active component.[3] It is recognized as the reverse ester of methylphenidate, a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD).[2][4] This structural relationship has spurred ongoing interest in Levophacetoperane's potential as a therapeutic agent with a potentially favorable benefit/risk profile compared to other stimulants.[2][5]

Mechanism of Action

The primary mechanism of action of Levophacetoperane is the competitive inhibition of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[6][7] By binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), Levophacetoperane blocks the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged availability of norepinephrine and dopamine in the synapse, enhancing noradrenergic and dopaminergic neurotransmission.

Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by Levophacetoperane initiates a cascade of downstream signaling events within the postsynaptic neuron. While specific signaling studies for Levophacetoperane are not extensively available, the pathways are generally understood from the broader class of norepinephrine-dopamine reuptake inhibitors (NDRIs).

dot

NDRI_Signaling_Pathway Levophacetoperane Levophacetoperane DAT Dopamine Transporter (DAT) Levophacetoperane->DAT Inhibits NET Norepinephrine Transporter (NET) Levophacetoperane->NET Inhibits Synaptic_DA Increased Synaptic Dopamine DAT->Synaptic_DA Leads to Synaptic_NE Increased Synaptic Norepinephrine NET->Synaptic_NE Leads to D1R D1 Receptor Synaptic_DA->D1R Activates D2R D2 Receptor Synaptic_DA->D2R Activates AR Adrenergic Receptors Synaptic_NE->AR Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits Downstream Downstream Effects (Gene expression, Neuronal excitability) AR->Downstream cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Downstream

Downstream signaling cascade following DAT and NET inhibition by Levophacetoperane.

Pharmacological Data

Table 1: Pharmacological Profile of this compound

TargetParameterValueSpeciesTissue/Cell LineReference
Dopamine Transporter (DAT)KiData not available
Norepinephrine Transporter (NET)KiData not available
Dopamine Transporter (DAT)IC50 (Uptake Inhibition)Data not availableRatCorpus Striatum & Cortex[6]
Norepinephrine Transporter (NET)IC50 (Uptake Inhibition)Data not availableRatHypothalamus & Cortex[6]

Experimental Protocols

Detailed experimental protocols used specifically for the pharmacological characterization of this compound are not extensively published. However, based on standard methodologies for assessing dopamine and norepinephrine transporter binding and uptake, representative protocols are provided below.

Representative Protocol for Dopamine and Norepinephrine Transporter Binding Assay

This protocol is a representative example based on common practices for competitive radioligand binding assays.

dot

Binding_Assay_Workflow start Start: Prepare Rat Brain Tissue (e.g., Striatum for DAT, Cortex for NET) homogenize Homogenize tissue in ice-cold buffer start->homogenize centrifuge1 Centrifuge at low speed to remove nuclei and debris homogenize->centrifuge1 centrifuge2 Centrifuge supernatant at high speed to pellet membranes centrifuge1->centrifuge2 resuspend Resuspend membrane pellet in assay buffer centrifuge2->resuspend incubate Incubate membranes with: - Radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) - Varying concentrations of Levophacetoperane HCl - Buffer (for total binding) - Excess non-labeled ligand (for non-specific binding) resuspend->incubate filter Rapidly filter the incubation mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analyze Analyze data to determine Ki values scintillation->analyze end End analyze->end

Representative workflow for a radioligand binding assay.
Representative Protocol for Dopamine and Norepinephrine Uptake Assay

This protocol is a representative example based on common practices for neurotransmitter uptake assays in synaptosomes.

dot

Uptake_Assay_Workflow start Start: Prepare Synaptosomes from Rat Brain Tissue (e.g., Striatum for DA, Cortex for NE) preincubate Pre-incubate synaptosomes with varying concentrations of Levophacetoperane HCl or vehicle start->preincubate initiate_uptake Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) preincubate->initiate_uptake incubate Incubate for a short period at 37°C initiate_uptake->incubate terminate_uptake Terminate uptake by rapid filtration through glass fiber filters incubate->terminate_uptake wash Wash filters with ice-cold buffer to remove extracellular radiolabel terminate_uptake->wash scintillation Measure radioactivity retained by synaptosomes using liquid scintillation counting wash->scintillation analyze Analyze data to determine IC50 values scintillation->analyze end End analyze->end

Representative workflow for a neurotransmitter uptake assay.

Synthesis of this compound

The synthesis of Levophacetoperane, the (R,R)-threo enantiomer of phacetoperane, can be achieved through asymmetric synthesis or by resolution of the racemic mixture. A plausible synthetic route, based on methodologies for related compounds like methylphenidate and its reverse esters, is outlined below. This represents a logical pathway and may not reflect the exact industrial synthesis process.

dot

Levophacetoperane_Synthesis start N-Boc-L-pipecolic acid step1 1. Esterification (e.g., with diazomethane) 2. Grignard reaction with phenylmagnesium bromide start->step1 intermediate1 (2R)-N-Boc-2-(hydroxy(phenyl)methyl)piperidine step1->intermediate1 step2 Diastereoselective reduction (e.g., with a bulky reducing agent) intermediate1->step2 intermediate2 (R)-phenyl((2R)-piperidin-2-yl)methanol step2->intermediate2 step3 Acetylation (e.g., with acetic anhydride (B1165640) or acetyl chloride) intermediate2->step3 intermediate3 Levophacetoperane (free base) step3->intermediate3 step4 Salt formation with HCl intermediate3->step4 end This compound step4->end

Plausible synthetic pathway for this compound.

Conclusion

This compound is a psychostimulant with a long history and a well-defined mechanism of action as a norepinephrine and dopamine reuptake inhibitor. Its relationship to methylphenidate continues to make it a compound of interest for the development of treatments for conditions such as ADHD. While historical data confirms its primary pharmacological action, there is a notable lack of publicly available, detailed quantitative data and specific experimental protocols. This guide has synthesized the available information and provided representative methodologies and pathways to serve as a foundational resource for the scientific and drug development communities. Further research to quantify its pharmacological profile and explore its downstream signaling effects is warranted to fully elucidate its therapeutic potential.

References

Early Research Findings on Phacetoperane (8228 R.P.): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Novel Psychotonic Agent of the 1960s

Introduction

Phacetoperane, designated as 8228 R.P. and later marketed as Lidepran®, emerged in the late 1950s and early 1960s as a novel psychostimulant developed by the French pharmaceutical company Rhône-Poulenc.[1][2] As the reverse ester of methylphenidate, this compound, particularly its (R, R) enantiomer levophacetoperane, garnered significant attention for its distinct clinical profile.[1][2] Early research positioned Phacetoperane as a promising therapeutic agent for conditions such as depression and obesity, with a pharmacological activity that was considered to differ from that of contemporary stimulants like methylphenidate and amphetamine.[1][2] Notably, it was suggested to possess a more favorable benefit-to-risk balance.[1][2] This technical guide synthesizes the available information from early research to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Note on Data Availability: Access to the full-text versions of the original research publications from the 1960s is limited. Consequently, the quantitative data and detailed experimental protocols from these seminal studies are not available in their entirety. This document provides a summary based on citations and abstracts from more recent reviews.

Preclinical and Clinical Observations

General Pharmacological Profile

Early investigations into Phacetoperane characterized it as a psychotonic agent with stimulant effects on the central nervous system. The primary focus of the initial research was to delineate its clinical applications and differentiate its activity from other available stimulants. The prevailing understanding was that its mechanism of action, while not fully elucidated, involved the catecholamine system, a common target for psychostimulant drugs.[1][2]

Clinical Studies in Psychiatry

A significant body of the early clinical work on Phacetoperane was conducted in France. Researchers such as R.J. Salinger, P-F. Chanoit, P. Sivadon, and J. Oules were instrumental in documenting its therapeutic use.[3] One of the key early reports by Sivadon, Salinger, and Quidu in 1960 detailed clinical observations from the first 134 patients treated with 8228 R.P.[3] These studies explored its efficacy in various psychiatric conditions, highlighting its activating properties.

Further research by Faure and Faure in 1962 investigated the "activating effects" of Phacetoperane in childhood neuropsychiatry, and in 1963, M. Beaujard reported on its use in children with mental retardation. These studies, while historically significant, lack the rigorous quantitative data presentation and detailed methodological descriptions that are standard in modern clinical trials.

Experimental Protocols

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Investigation p1 Synthesis and Chemical Characterization of 8228 R.P. p2 Animal Models for CNS Activity Screening p1->p2 Pharmacological Screening p3 Acute and Chronic Toxicity Studies p2->p3 Safety Evaluation c1 Phase I: Dose-Ranging and Safety in Healthy Volunteers p3->c1 Transition to Human Trials c2 Phase II: Efficacy in Patient Populations (e.g., Depression, Obesity) c1->c2 Therapeutic Dose Identification c3 Observational Studies and Case Reports c2->c3 Clinical Application Reports c4 Post-Marketing Surveillance (as Lidepran®) c3->c4 Real-World Evidence

Figure 1: Inferred experimental workflow for the early evaluation of Phacetoperane (8228 R.P.).

Signaling Pathways

The precise molecular mechanisms and signaling pathways of Phacetoperane were not extensively detailed in the early literature beyond a general association with the catecholaminergic system. The diagram below illustrates a high-level, hypothetical mechanism of action for a psychostimulant of that period, which would have been the conceptual framework for understanding its effects.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron phacetoperane Phacetoperane (8228 R.P.) dat Dopamine Transporter (DAT) phacetoperane->dat Blockade net Norepinephrine Transporter (NET) phacetoperane->net Blockade da_ne Dopamine (DA) & Norepinephrine (NE) dat->da_ne Reuptake net->da_ne Reuptake vesicle Vesicular Monoamine Transporter (VMAT) vesicle->da_ne da_ne_synapse DA & NE da_ne->da_ne_synapse Release receptors DA & NE Receptors response Postsynaptic Signaling Cascade (Increased Neuronal Activity) receptors->response Activation da_ne_synapse->receptors Binding

Figure 2: Hypothesized mechanism of action for Phacetoperane as a catecholamine reuptake inhibitor.

Conclusion

Phacetoperane (8228 R.P.) represents a noteworthy chapter in the history of psychopharmacology. The early research conducted in the 1960s established its role as a novel psychostimulant with a distinct clinical profile compared to its contemporaries. While the available historical records lack the detailed quantitative data and methodological rigor of modern drug development, they provide a valuable qualitative understanding of its initial applications and perceived therapeutic benefits. Future archival research may yet uncover the original, detailed study reports that would allow for a more granular analysis of this interesting compound.

References

An In-depth Technical Guide to the Synthesis of (R,R)-Phacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed overview of a potential synthetic pathway for (R,R)-Phacetoperane hydrochloride, also known as Levophacetoperane. This guide is a compilation of information from various sources, presenting a plausible and chemically sound route for the synthesis of this specific enantiomer.

Introduction

(R,R)-Phacetoperane, the levophacetoperane enantiomer of phacetoperane, is recognized as a reverse ester of the well-known psychostimulant methylphenidate.[1] Historically marketed under the name Lidepran®, it has been used in the treatment of conditions such as obesity and depression.[1] The synthesis of this compound is of significant interest for its potential therapeutic applications. This guide outlines a stereoselective synthetic approach to obtain the desired (R,R) enantiomer.

The proposed pathway commences with the synthesis of the key intermediate, threo-α-phenyl-α-(2-piperidinyl)acetic acid, followed by its conversion to (R,R)-threo-phenyl-(piperidin-2-yl)-methanol, and subsequent acetylation to yield (R,R)-Phacetoperane, which is finally converted to its hydrochloride salt.

Overall Synthesis Pathway

The synthesis of (R,R)-Phacetoperane hydrochloride can be conceptualized in the following key stages:

  • Formation of the Piperidine (B6355638) Ring: Synthesis of a suitable piperidine precursor.

  • Introduction of the Phenylacetic Acid Moiety: Attachment of the phenylacetic acid group to the piperidine ring to form the core structure.

  • Stereoselective Reduction: Reduction of the carboxylic acid to an alcohol, establishing the desired (R,R) stereochemistry.

  • Acetylation: Esterification of the alcohol to form the final phacetoperane molecule.

  • Salt Formation: Conversion of the free base to the hydrochloride salt for improved stability and solubility.

A visual representation of this logical workflow is provided below.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_chiral_resolution Chiral Resolution & Reduction cluster_final_steps Final Product Formation 2-Chloropyridine 2-Chloropyridine α-Phenyl-α-(2-pyridyl)acetamide α-Phenyl-α-(2-pyridyl)acetamide 2-Chloropyridine->α-Phenyl-α-(2-pyridyl)acetamide Condensation Phenylacetonitrile Phenylacetonitrile Phenylacetonitrile->α-Phenyl-α-(2-pyridyl)acetamide threo-α-Phenyl-α-(2-piperidinyl)acetamide threo-α-Phenyl-α-(2-piperidinyl)acetamide α-Phenyl-α-(2-pyridyl)acetamide->threo-α-Phenyl-α-(2-piperidinyl)acetamide Hydrogenation threo-α-Phenyl-α-(2-piperidinyl)acetic acid threo-α-Phenyl-α-(2-piperidinyl)acetic acid threo-α-Phenyl-α-(2-piperidinyl)acetamide->threo-α-Phenyl-α-(2-piperidinyl)acetic acid Hydrolysis (R,R)-threo-Phenyl-(piperidin-2-yl)-methanol (R,R)-threo-Phenyl-(piperidin-2-yl)-methanol threo-α-Phenyl-α-(2-piperidinyl)acetic acid->(R,R)-threo-Phenyl-(piperidin-2-yl)-methanol Resolution & Reduction (R,R)-Phacetoperane (R,R)-Phacetoperane (R,R)-threo-Phenyl-(piperidin-2-yl)-methanol->(R,R)-Phacetoperane Acetylation (R,R)-Phacetoperane hydrochloride (R,R)-Phacetoperane hydrochloride (R,R)-Phacetoperane->(R,R)-Phacetoperane hydrochloride HCl treatment

Figure 1: A logical workflow for the synthesis of (R,R)-Phacetoperane hydrochloride.

Experimental Protocols

The following sections detail the experimental procedures for the key steps in the synthesis of (R,R)-Phacetoperane hydrochloride. These protocols are based on established chemical transformations and information gathered from related syntheses.

Step 1: Synthesis of threo-α-Phenyl-α-(2-piperidinyl)acetic acid

This intermediate can be prepared from a mixture of α-phenyl-α-pipyridyl acetamide (B32628).

  • Procedure:

    • A mixture of α-phenyl-α-pipyridyl acetamide (containing approximately 90% threo isomer and 10% erythro isomer) is subjected to acid hydrolysis using a 20% aqueous solution of HCl.[2]

    • The reaction mixture is refluxed for a period of 2-6 hours.[2]

    • Following hydrolysis, the reaction mass is washed with dichloromethane (B109758) to remove impurities.[2]

    • The pH of the aqueous phase is adjusted to neutral using a dilute caustic solution to precipitate the threo-α-phenyl-α-pipyridyl-2-acetic acid.[2] High purity (>99.5%) of the threo isomer can be obtained through this process.[2]

Step 2: Chiral Resolution and Reduction to (R,R)-threo-Phenyl-(piperidin-2-yl)-methanol

This step is crucial for obtaining the desired enantiomer. It involves the resolution of the racemic threo-α-phenyl-α-(2-piperidinyl)acetic acid followed by reduction.

  • Procedure:

    • The racemic threo-α-phenyl-α-(2-piperidinyl)acetic acid is resolved using a chiral resolving agent, such as a chiral amine or through enzymatic resolution. A common method involves forming diastereomeric salts that can be separated by crystallization.

    • Once the desired (R,R)-acid is isolated, it is reduced to the corresponding alcohol. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether), would be effective. The reaction is typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

Step 3: Acetylation to (R,R)-Phacetoperane

The resolved alcohol is then acetylated to form the final phacetoperane product.

  • Procedure:

    • (R,R)-threo-Phenyl-(piperidin-2-yl)-methanol is dissolved in a suitable solvent, such as dichloromethane or pyridine.

    • An acetylating agent, such as acetyl chloride or acetic anhydride, is added to the solution, often in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct.

    • The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent to yield (R,R)-Phacetoperane.

Step 4: Formation of (R,R)-Phacetoperane Hydrochloride

The final step involves the conversion of the free base to its hydrochloride salt.

  • Procedure:

    • (R,R)-Phacetoperane is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • A solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol (B130326) or diethyl ether) is added dropwise to the solution of the free base with stirring.[2]

    • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

    • The solid is collected by filtration, washed with cold solvent, and dried under vacuum to yield (R,R)-Phacetoperane hydrochloride.

Data Presentation

The following table summarizes the expected yields and purity at various stages of the synthesis, based on analogous reactions reported in the literature.

StepProductTypical YieldPurity (Threo Isomer)Reference(s)
Hydrolysis of α-phenyl-α-pipyridyl acetamidethreo-α-Phenyl-α-pipyridyl-2-acetic acidHigh>99.5%[2]
Esterification of threo-α-phenyl-α-piperidyl-2-acetic acidMethyl phenidate hydrochlorideHigh>99.5%[2]
Conversion of Boc-methylphenidate to hydrochloride saltD-threo-methylphenidate hydrochloride68.5%Not specified[3]
De-salting of D-threo-methylphenidate hydrochlorideFree amine form of D-threo-methylphenidate92%Not specified[3]

Note: The yields for the chiral resolution and reduction, and the final acetylation and salt formation for (R,R)-Phacetoperane are not explicitly available in the searched documents and would need to be determined experimentally. The data for methylphenidate synthesis is provided as a reference for analogous transformations.

Conclusion

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (R,R)-Phacetoperane hydrochloride. The described route relies on established chemical principles and provides detailed experimental protocols for each key transformation. The critical step in this synthesis is the effective chiral resolution of the threo-α-phenyl-α-(2-piperidinyl)acetic acid intermediate to ensure the stereochemical purity of the final product. The provided data and visualization aim to support researchers and professionals in the development and optimization of the synthesis of this important pharmaceutical compound.

References

Unraveling the Impact of NLS-3 on Catecholamine Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action of a compound designated NLS-3 on catecholamine systems have not yielded specific public data or scientific literature under this identifier. It is possible that NLS-3 is a novel compound, an internal codename not yet disclosed in publications, or a misnomer for another agent.

Given the absence of direct information on "NLS-3," this technical guide will instead provide a comprehensive overview of a well-established and clinically relevant mechanism of action that aligns with the presumed interest in catecholaminergic modulation: Norepinephrine-Dopamine Reuptake Inhibition (NDRI) . This document will serve as a foundational guide for researchers, scientists, and drug development professionals interested in the core principles of how such agents impact the dopamine (B1211576) and norepinephrine (B1679862) systems.

We will explore the theoretical framework, experimental validation, and clinical implications of NDRIs, using this class of compounds as a surrogate to fulfill the user's request for an in-depth technical guide.

The Catecholamine System: A Primer

The catecholamine neurotransmitters—dopamine (DA), norepinephrine (NE), and epinephrine (B1671497) (EPI)—play crucial roles in regulating a vast array of physiological and cognitive processes.[1][2] These include mood, attention, motivation, reward, and the "fight-or-flight" response.[1] Dysregulation of these systems is implicated in numerous neuropsychiatric and neurological disorders, such as depression, attention-deficit/hyperactivity disorder (ADHD), and Parkinson's disease.[3][4][5]

The synthesis of catecholamines begins with the amino acid L-tyrosine, which is converted to L-DOPA and then to dopamine.[2] Dopamine can be further converted to norepinephrine, and subsequently to epinephrine.[1][2] The signaling of these neurotransmitters is tightly controlled, in part, by their removal from the synaptic cleft via reuptake transporters: the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][5]

Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs): Mechanism of Action

NDRIs are a class of drugs that function by blocking the action of DAT and NET.[3][4][5] This inhibition of reuptake leads to an increased concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing and prolonging their signaling.[3][6]

The primary mechanism involves competitive binding to the transporter proteins, preventing them from carrying dopamine and norepinephrine back into the presynaptic neuron.[3] This increased availability of neurotransmitters in the synapse allows for greater stimulation of postsynaptic receptors.

Below is a diagram illustrating the core mechanism of action of an NDRI.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Vesicle Vesicle Norepinephrine->Vesicle Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release DAT DAT NET NET NDRI NDRI NDRI->DAT NDRI->NET Synaptic Cleft->DAT Reuptake Synaptic Cleft->NET Reuptake DA_cleft Dopamine DA_receptor Dopamine Receptor DA_cleft->DA_receptor NE_cleft Norepinephrine NE_receptor Norepinephrine Receptor NE_cleft->NE_receptor Signal Postsynaptic Signal DA_receptor->Signal NE_receptor->Signal

Caption: Mechanism of Action of a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).

Quantitative Data on NDRI Activity

The efficacy and specificity of NDRIs are determined by their binding affinity and inhibitory concentration for DAT and NET. This data is typically generated from in vitro assays.

Compound ExampleDAT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity Ratio (DAT/NET)
Bupropion52619700.27
Methylphenidate14380.37
Nomifensine4.30.85.38

Note: The values presented are illustrative and can vary depending on the specific experimental conditions. IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of NDRIs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for DAT and NET.

Methodology:

  • Membrane Preparation: Cell lines stably expressing human DAT or NET are cultured and harvested. The cell membranes are isolated through centrifugation.

  • Assay: The membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Reuptake Assays

Objective: To measure the functional inhibition of dopamine and norepinephrine reuptake by a test compound.

Methodology:

  • Cell Culture: Cells expressing DAT or NET are plated in microplates.

  • Incubation: The cells are pre-incubated with the test compound at various concentrations.

  • Neurotransmitter Addition: A radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) is added to the wells.

  • Termination: Reuptake is stopped by washing the cells with ice-cold buffer.

  • Measurement: The amount of radioactivity taken up by the cells is quantified.

  • Analysis: The IC₅₀ for reuptake inhibition is calculated.

Below is a diagram illustrating the workflow for an in vitro reuptake assay.

Start Start Cell_Culture Culture cells expressing DAT or NET Start->Cell_Culture Pre_incubation Pre-incubate cells with test compound (NDRI) Cell_Culture->Pre_incubation Add_Radiolabeled_NT Add [³H]Dopamine or [³H]Norepinephrine Pre_incubation->Add_Radiolabeled_NT Incubate Incubate to allow reuptake Add_Radiolabeled_NT->Incubate Wash Wash with ice-cold buffer to stop reuptake Incubate->Wash Measure_Radioactivity Measure intracellular radioactivity Wash->Measure_Radioactivity Calculate_IC50 Calculate IC₅₀ for reuptake inhibition Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for an in vitro neurotransmitter reuptake assay.

In Vivo Microdialysis

Objective: To measure the extracellular levels of dopamine and norepinephrine in the brain of a living animal following administration of a test compound.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of interest (e.g., prefrontal cortex, striatum).

  • Baseline Collection: Artificial cerebrospinal fluid is perfused through the probe, and samples of the dialysate are collected to establish baseline neurotransmitter levels.

  • Drug Administration: The test compound is administered to the animal.

  • Sample Collection: Dialysate samples are continuously collected at regular intervals post-administration.

  • Analysis: The concentration of dopamine and norepinephrine in the samples is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: The changes in neurotransmitter levels over time are plotted to determine the effect of the compound.

Signaling Pathways and Downstream Effects

The enhanced signaling of dopamine and norepinephrine resulting from NDRI action activates a cascade of intracellular signaling pathways. These are primarily mediated by G-protein coupled receptors (GPCRs).

  • Dopamine Receptors (D1-like and D2-like): Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). D2-like receptor activation generally inhibits adenylyl cyclase.

  • Adrenergic Receptors (α and β): Norepinephrine acts on various adrenergic receptors, which can also modulate cAMP levels and other second messenger systems like the phosphoinositide pathway.

These signaling cascades ultimately lead to changes in gene expression and neuronal function, which are thought to underlie the therapeutic effects of NDRIs in conditions like depression and ADHD.[4]

Below is a simplified diagram of a postsynaptic signaling pathway.

cluster_extracellular Extracellular cluster_intracellular Intracellular DA Dopamine D1R D1 Receptor DA->D1R AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified D1 receptor signaling cascade.

Conclusion

While specific data on "NLS-3" remains elusive, the principles of norepinephrine-dopamine reuptake inhibition provide a robust framework for understanding how a compound might modulate catecholamine systems. The methodologies and data presented in this guide offer a template for the preclinical characterization of such a molecule. Future research would be necessary to elucidate the precise binding affinities, functional potencies, and in vivo effects of NLS-3 to fully understand its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide: Levophacetoperane Hydrochloride Binding Profile and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that primarily functions as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake. This technical guide provides a comprehensive overview of the binding profile and affinity of Levophacetoperane hydrochloride for key monoamine transporters. The information presented herein is crucial for understanding its mechanism of action and for guiding further research and development. This document summarizes the available quantitative binding data, details the experimental protocols used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a central nervous system stimulant that has been investigated for its potential therapeutic applications. Its pharmacological activity is primarily attributed to its interaction with monoamine transporters, specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). By inhibiting the reuptake of these neurotransmitters from the synaptic cleft, Levophacetoperane increases their extracellular concentrations, leading to enhanced dopaminergic and noradrenergic neurotransmission. This guide offers a detailed examination of its binding characteristics, providing essential data for researchers in the fields of pharmacology, neuroscience, and drug development.

Binding Profile and Affinity

The binding affinity of this compound has been characterized through in vitro studies, which have determined its potency at the major monoamine transporters. These studies reveal a competitive mechanism of inhibition for both norepinephrine and dopamine uptake.

Quantitative Binding Data

The following table summarizes the inhibitory constants (IC50) of Levophacetoperane for the uptake of norepinephrine, dopamine, and serotonin in rat brain tissue. These values indicate the concentration of the compound required to inhibit 50% of the monoamine uptake.

Target TransporterBrain RegionIC50 (µM)Source
Norepinephrine Transporter (NET)Rat Hypothalamus1.4[1][2]
Norepinephrine Transporter (NET)Rat Cortex1.6[1][2]
Dopamine Transporter (DAT)Rat Striatum2.5[1][2]
Dopamine Transporter (DAT)Rat Cortex3.2[1][2]
Serotonin Transporter (SERT)Rat Hypothalamus> 100[1][2]

Lower IC50 values indicate higher binding affinity.

The data clearly indicates that Levophacetoperane is a potent inhibitor of both the norepinephrine and dopamine transporters, with a significantly lower affinity for the serotonin transporter. This selectivity profile suggests that the primary pharmacological effects of Levophacetoperane are mediated through the enhancement of catecholaminergic signaling.

Experimental Protocols

The binding affinity data presented in this guide was obtained through in vitro monoamine uptake inhibition assays using synaptosomal preparations from different regions of the rat brain. The following is a detailed description of the likely methodology, based on standard practices for such assays during the period the primary research was conducted.

Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled monoamines into synaptosomes, which are isolated nerve terminals.

Objective: To determine the IC50 values of this compound for the inhibition of [³H]norepinephrine, [³H]dopamine, and [³H]serotonin uptake in rat brain synaptosomes.

Materials:

  • Male Wistar rats

  • Krebs-Ringer phosphate (B84403) buffer (pH 7.4)

  • [³H]Norepinephrine, [³H]Dopamine, [³H]Serotonin (Radiolabeled neurotransmitters)

  • This compound

  • Scintillation counter

  • Glass fiber filters

  • Homogenizer

Procedure:

  • Synaptosome Preparation:

    • Rats are euthanized, and the brain regions of interest (hypothalamus, cortex, and striatum) are rapidly dissected.

    • The tissues are homogenized in ice-cold Krebs-Ringer phosphate buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

    • The synaptosomal pellet is resuspended in fresh buffer.

  • Uptake Assay:

    • Synaptosomal suspensions are pre-incubated at 37°C for 5 minutes.

    • Varying concentrations of this compound are added to the suspensions.

    • The uptake reaction is initiated by the addition of the respective radiolabeled monoamine ([³H]norepinephrine, [³H]dopamine, or [³H]serotonin) at a fixed concentration.

    • The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the accumulated radiolabel.

    • The filters are washed with ice-cold buffer to remove any unbound radiolabel.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

    • The percentage of inhibition of monoamine uptake is calculated for each concentration of this compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of Levophacetoperane

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levophacetoperane Levophacetoperane Hydrochloride DAT Dopamine Transporter (DAT) Levophacetoperane->DAT Inhibits NET Norepinephrine Transporter (NET) Levophacetoperane->NET Inhibits Dopamine_vesicle Dopamine Dopamine_cleft Dopamine Dopamine_vesicle->Dopamine_cleft Release Norepinephrine_vesicle Norepinephrine Norepinephrine_cleft Norepinephrine Norepinephrine_vesicle->Norepinephrine_cleft Release Dopamine_cleft->DAT Dopamine_receptor Dopamine Receptors Dopamine_cleft->Dopamine_receptor Binds Norepinephrine_cleft->NET Reuptake Norepinephrine_receptor Norepinephrine Receptors Norepinephrine_cleft->Norepinephrine_receptor Binds

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow for Monoamine Uptake Inhibition Assay

cluster_preparation Sample Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Rat_Brain Rat Brain (Hypothalamus, Cortex, Striatum) Homogenization Homogenization Rat_Brain->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Synaptosomes Synaptosomal Suspension Centrifugation->Synaptosomes Pre_incubation Pre-incubation (37°C, 5 min) Synaptosomes->Pre_incubation Add_Levophacetoperane Add Levophacetoperane (Varying Concentrations) Pre_incubation->Add_Levophacetoperane Add_Radioligand Add Radiolabeled Monoamine Add_Levophacetoperane->Add_Radioligand Incubation Incubation (37°C, 5 min) Add_Radioligand->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Calculate_Inhibition Calculate % Inhibition Scintillation_Counting->Calculate_Inhibition IC50_Determination Determine IC50 Calculate_Inhibition->IC50_Determination

Caption: Workflow for determining the IC50 of Levophacetoperane.

Conclusion

This compound is a potent and selective inhibitor of the dopamine and norepinephrine transporters. The data and protocols presented in this technical guide provide a foundational understanding of its binding profile and affinity. This information is essential for the rational design of future studies aimed at further characterizing its pharmacological properties and exploring its therapeutic potential. The provided visualizations offer a clear representation of its mechanism of action and the experimental procedures used for its evaluation.

References

The Psychostimulant Profile of Levophacetoperane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant compound that acts as a competitive norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. Structurally, it is the reverse ester of methylphenidate, a well-established treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacological profile of Levophacetoperane, summarizing its mechanism of action, and potential therapeutic applications. The document details experimental protocols for key in vitro and in vivo assays and presents available data in a structured format to facilitate further research and development.

Introduction

Levophacetoperane, also known as Lidépran, is a central nervous system (CNS) stimulant developed in the 1950s.[1] Historically, it has been used as an antidepressant and anorectic.[1] Its primary mechanism of action involves the competitive inhibition of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to increased synaptic concentrations of these key neurotransmitters.[1][2] This dual action on catecholaminergic systems underlies its psychostimulant effects. The active stereoisomer, Levophacetoperane, is the (R,R)-enantiomer of phacetoperane.[3] Recent research has renewed interest in Levophacetoperane as a potential therapeutic agent for ADHD.[4][5]

Pharmacological Profile

Mechanism of Action

Levophacetoperane is a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][6] By binding to and blocking the function of NET and DAT, it prevents the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing and prolonging their signaling to postsynaptic neurons.[6] This enhanced catecholaminergic neurotransmission in brain regions associated with attention, motivation, and executive function is believed to be the basis for its psychostimulant properties.[7]

In Vitro Pharmacology

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of Levophacetoperane for the dopamine and norepinephrine transporters are not extensively available in the public domain. The following table is structured to present such data once it becomes available.

TargetParameterValueSpecies/Assay ConditionsReference
Dopamine Transporter (DAT)KiData not available
IC50Data not available
Norepinephrine Transporter (NET)KiData not available
IC50Data not available
In Vivo Pharmacology & Pharmacokinetics
SpeciesRoute of AdministrationDoseCmaxTmaxHalf-life (t½)Bioavailability (F)Reference
Data not available

Experimental Protocols

In Vitro Dopamine and Norepinephrine Reuptake Inhibition Assay (Synaptosome Preparation)

This protocol describes a general method for assessing the inhibitory activity of compounds like Levophacetoperane on dopamine and norepinephrine uptake in rat brain synaptosomes.

Materials:

  • Rat brain tissue (striatum for DAT, hypothalamus or cortex for NET)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (containing appropriate salts, glucose, and pargyline)

  • Radiolabeled dopamine (e.g., [³H]DA) or norepinephrine (e.g., [³H]NE)

  • Test compound (Levophacetoperane) at various concentrations

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region (e.g., striatum) on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of Levophacetoperane or vehicle control.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter ([³H]DA or [³H]NE).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from total uptake.

    • Calculate the percent inhibition of specific uptake at each concentration of Levophacetoperane.

    • Determine the IC50 value by non-linear regression analysis.

G cluster_prep Synaptosome Preparation cluster_assay Uptake Assay BrainTissue Rat Brain Tissue (Striatum/Hypothalamus) Homogenization Homogenize in Sucrose Buffer BrainTissue->Homogenization Centrifuge1 Low-Speed Centrifugation Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Synaptosomes Resuspend Synaptosomal Pellet Centrifuge2->Synaptosomes Preincubation Pre-incubate with Levophacetoperane Synaptosomes->Preincubation Uptake Add Radiolabeled Neurotransmitter Preincubation->Uptake Incubation Incubate at 37°C Uptake->Incubation Termination Rapid Filtration & Washing Incubation->Termination Measurement Scintillation Counting Termination->Measurement

Workflow for In Vitro Reuptake Inhibition Assay.
In Vivo Assessment of Locomotor Activity in Rats

This protocol outlines a general procedure to evaluate the psychostimulant effects of Levophacetoperane by measuring locomotor activity in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Open-field activity chambers equipped with infrared beams

  • Test compound (Levophacetoperane) at various doses

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation:

    • House the rats in the testing room for at least one hour before the experiment to acclimate to the environment.

    • Habituate the rats to the open-field chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.

  • Test Day:

    • Administer Levophacetoperane or vehicle control to the rats via the desired route (e.g., intraperitoneal injection).

    • Immediately place each rat in the center of an open-field chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) automatically using the infrared beam system for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

G cluster_pre Pre-Test Phase cluster_test Test Phase cluster_post Post-Test Phase Acclimation Acclimate Rats to Testing Room Habituation Habituate Rats to Open-Field Chambers Acclimation->Habituation Administration Administer Levophacetoperane or Vehicle Habituation->Administration Placement Place Rat in Open-Field Chamber Administration->Placement Recording Record Locomotor Activity Placement->Recording DataAnalysis Analyze Locomotor Data Recording->DataAnalysis

Workflow for In Vivo Locomotor Activity Assessment.

Signaling Pathways

As a dopamine-norepinephrine reuptake inhibitor, Levophacetoperane's primary effect is to increase the synaptic availability of these neurotransmitters. The downstream signaling cascades are complex and involve the activation of various postsynaptic receptors.

  • Dopaminergic Signaling: Increased synaptic dopamine primarily acts on D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

    • D1-like receptor activation typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal plasticity.

    • D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

  • Noradrenergic Signaling: Increased synaptic norepinephrine acts on α- and β-adrenergic receptors.

    • β-adrenergic receptor activation also stimulates adenylyl cyclase, increasing cAMP and activating PKA, similar to D1-like receptors.

    • α1-adrenergic receptor activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

    • α2-adrenergic receptor activation inhibits adenylyl cyclase, reducing cAMP levels.

The interplay of these signaling pathways in different brain regions contributes to the overall psychostimulant effects of Levophacetoperane.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Levophacetoperane Levophacetoperane DAT Dopamine Transporter (DAT) Levophacetoperane->DAT NET Norepinephrine Transporter (NET) Levophacetoperane->NET DA_vesicle Dopamine Synaptic_Cleft_DA Synaptic Dopamine DA_vesicle->Synaptic_Cleft_DA Release NE_vesicle Norepinephrine Synaptic_Cleft_NE Synaptic Norepinephrine NE_vesicle->Synaptic_Cleft_NE Release Synaptic_Cleft_DA->DAT Reuptake D1_Receptor D1 Receptor Synaptic_Cleft_DA->D1_Receptor D2_Receptor D2 Receptor Synaptic_Cleft_DA->D2_Receptor Synaptic_Cleft_NE->NET Reuptake Beta_Receptor β-Adrenergic Receptor Synaptic_Cleft_NE->Beta_Receptor Alpha1_Receptor α1-Adrenergic Receptor Synaptic_Cleft_NE->Alpha1_Receptor AC_stim Adenylyl Cyclase (Stimulated) D1_Receptor->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) D2_Receptor->AC_inhib Beta_Receptor->AC_stim PLC Phospholipase C Alpha1_Receptor->PLC cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA Protein Kinase A cAMP_up->PKA PKC Protein Kinase C IP3_DAG->PKC Downstream Downstream Cellular Effects PKA->Downstream PKC->Downstream

Simplified Signaling Cascade of Levophacetoperane.

Synthesis

Levophacetoperane is the (R,R)-enantiomer of α-phenyl-2-piperidinemethanol acetate. The synthesis of phacetoperane and its individual enantiomers can be achieved through various routes. One common approach involves the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by acetylation of the desired (R,R)-enantiomer.[3]

A detailed, step-by-step synthesis protocol for Levophacetoperane is not publicly available. The following diagram illustrates a generalized synthetic relationship.

G Racemic Racemic threo-phenyl- (piperidin-2-yl)-methanol Resolution Enantiomeric Resolution Racemic->Resolution RR_intermediate (R,R)-threo-phenyl- (piperidin-2-yl)-methanol Resolution->RR_intermediate SS_intermediate (S,S)-threo-phenyl- (piperidin-2-yl)-methanol Resolution->SS_intermediate Acetylation Acetylation RR_intermediate->Acetylation Levophacetoperane Levophacetoperane ((R,R)-phacetoperane) Acetylation->Levophacetoperane

General Synthetic Pathway to Levophacetoperane.

Clinical Development and Safety

Levophacetoperane has been investigated for its potential in treating ADHD.[4][5] Clinical data suggests that it is generally well-tolerated with fewer side effects compared to other stimulants.[4]

A comprehensive summary of clinical trial data, including safety and tolerability, is necessary for a complete profile. The following table is a template for organizing such data.

PhaseIndicationNumber of PatientsDosageKey FindingsAdverse EventsReference
Data not available

Conclusion

Levophacetoperane is a psychostimulant with a well-defined mechanism of action as a norepinephrine-dopamine reuptake inhibitor. Its pharmacological profile suggests potential therapeutic benefits, particularly in the treatment of ADHD. However, a significant gap exists in the publicly available quantitative data regarding its binding affinities, inhibitory concentrations, and in vivo pharmacokinetics. Further research and publication of these critical data points are essential for a complete understanding of its pharmacological profile and to guide future drug development efforts. The experimental protocols and data structures provided in this whitepaper offer a framework for the systematic investigation and reporting of Levophacetoperane's properties.

References

A Comparative Analysis of Levophacetoperane Hydrochloride and Methylphenidate Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane and methylphenidate are structurally related central nervous system stimulants that act as norepinephrine-dopamine reuptake inhibitors. While methylphenidate is a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, levophacetoperane, its reverse ester, has seen more limited clinical use but is the subject of renewed interest. This technical guide provides an in-depth comparison of the structural differences, synthesis, and pharmacological properties of their hydrochloride salts, with a focus on their interaction with monoamine transporters. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Methylphenidate has been a cornerstone in the pharmacotherapy of ADHD for decades.[1] Its mechanism of action primarily involves the blockade of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] Levophacetoperane, developed in the 1950s, is the (R,R)-enantiomer of phacetoperane and is structurally a reverse ester of methylphenidate.[3] It has been used as a psychostimulant, antidepressant, and anorectic.[3] Recent reviews suggest that levophacetoperane (also referred to as NLS-3) may offer a favorable benefit/risk profile compared to other stimulants, warranting further investigation into its therapeutic potential.[4] This guide aims to provide a detailed comparative analysis of the structural and pharmacological distinctions between levophacetoperane hydrochloride and methylphenidate hydrochloride.

Structural Differences

The core structural difference between levophacetoperane and methylphenidate lies in the arrangement of the ester functional group. Levophacetoperane is the reverse ester of methylphenidate.

Methylphenidate Hydrochloride:

  • IUPAC Name: methyl 2-phenyl-2-(piperidin-2-yl)acetate;hydrochloride

  • Chemical Formula: C₁₄H₂₀ClNO₂

  • Structure: In methylphenidate, the methyl ester group is directly attached to the carbon atom that is also bonded to the phenyl and piperidine (B6355638) rings.

This compound:

  • IUPAC Name: [(R)-phenyl-[(2R)-piperidin-2-yl]methyl] acetate (B1210297);hydrochloride

  • Chemical Formula: C₁₄H₂₀ClNO₂

  • Structure: In levophacetoperane, the ester functionality is reversed. The carbonyl group is part of an acetate moiety, and the oxygen atom is bonded to the chiral carbon linked to the phenyl and piperidine rings.

This seemingly subtle change in the ester orientation has significant implications for the molecule's three-dimensional structure, polarity, and interaction with its biological targets.

G cluster_methylphenidate Methylphenidate Hydrochloride cluster_levophacetoperane This compound methylphenidate_img methylphenidate_img levophacetoperane_img levophacetoperane_img

Figure 1. 2D structures of Methylphenidate HCl and Levophacetoperane HCl.

Stereochemistry

Both methylphenidate and levophacetoperane possess two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers which are diastereomers of each other): (R,R), (S,S), (R,S), and (S,R).

  • Methylphenidate: The therapeutic formulation of methylphenidate is typically a racemic mixture of the d-threo and l-threo enantiomers. The d-threo-methylphenidate ((2R,2'R)-methylphenidate) is the more pharmacologically active enantiomer.

  • Levophacetoperane: As its name suggests, levophacetoperane is the levorotatory enantiomer, specifically the (R,R) stereoisomer.[5]

G cluster_stereoisomers Stereoisomers Methylphenidate Methylphenidate Racemic_threo Racemic (d,l)-threo mixture Methylphenidate->Racemic_threo Levophacetoperane Levophacetoperane RR_enantiomer (R,R)-enantiomer Levophacetoperane->RR_enantiomer

Figure 2. Stereochemical composition of common formulations.

Pharmacological Profile: Monoamine Transporter Binding

The primary mechanism of action for both compounds is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters.

Methylphenidate Hydrochloride

Extensive research has characterized the binding affinities of methylphenidate's enantiomers for DAT and NET. The d-threo enantiomer exhibits significantly higher affinity for both transporters compared to the l-threo enantiomer.

CompoundTransporterKi (nM)IC50 (nM)Reference
d-threo-MethylphenidateDAT-33
NET38244
l-threo-MethylphenidateDAT-540
NET-5100
Racemic MethylphenidateDAT19334
NET-339
This compound

Experimental Protocols

Synthesis

A common synthetic route to methylphenidate hydrochloride involves the esterification of ritalinic acid (α-phenyl-α-(2-piperidyl)acetic acid).

Protocol Outline:

  • Esterification: Ritalinic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride gas, at low temperatures (e.g., 0-10°C).

  • Work-up: The reaction mixture is typically brought to room temperature and stirred for several hours. The solvent is then removed under reduced pressure.

  • Purification and Salt Formation: The residue is dissolved in a suitable solvent system (e.g., water and ethyl acetate), and the pH is adjusted to the basic range to isolate the free base. The free base is then extracted and reacted with an alcoholic solution of hydrochloric acid to precipitate methylphenidate hydrochloride.

G cluster_synthesis_mph Methylphenidate HCl Synthesis Workflow Ritalinic_Acid Ritalinic Acid Esterification Esterification (0-10°C) Ritalinic_Acid->Esterification Methanol_Acid Methanol + Acid Catalyst (e.g., SOCl₂) Methanol_Acid->Esterification Workup Work-up (Solvent Removal) Esterification->Workup Purification Purification (Base Extraction) Workup->Purification Salt_Formation Salt Formation (Alcoholic HCl) Purification->Salt_Formation Methylphenidate_HCl Methylphenidate HCl Salt_Formation->Methylphenidate_HCl

Figure 3. General synthetic workflow for Methylphenidate HCl.

The synthesis of the specific (R,R)-enantiomer of phacetoperane can be achieved through stereoselective methods or by resolution of a racemic mixture. A patented method describes a route starting from the N-Boc protected piperidine.

Protocol Outline:

  • Formation of the Alcohol Intermediate: N-Boc-piperidine undergoes α-lithiation followed by an electrophilic substitution with benzaldehyde (B42025) to yield N-(Boc)-α-phenyl(piperidin-2-yl)methanol.

  • Resolution (if starting from racemic material): The racemic alcohol can be resolved using chiral acids to isolate the desired enantiomer.

  • Acetylation: The hydroxyl group of the resolved alcohol is acetylated to form the ester.

  • Deprotection and Salt Formation: The Boc protecting group is removed, and the resulting amine is treated with hydrochloric acid to yield this compound.

G cluster_synthesis_lph Levophacetoperane HCl Synthesis Workflow NBocPiperidine N-Boc-Piperidine Lithiation_Benzaldehyde 1. α-Lithiation 2. Benzaldehyde NBocPiperidine->Lithiation_Benzaldehyde Alcohol_Intermediate N-(Boc)-α-phenyl (piperidin-2-yl)methanol Lithiation_Benzaldehyde->Alcohol_Intermediate Resolution Resolution (Optional) Alcohol_Intermediate->Resolution Acetylation Acetylation Resolution->Acetylation Deprotection_Salt Deprotection & Salt Formation Acetylation->Deprotection_Salt Levophacetoperane_HCl Levophacetoperane HCl Deprotection_Salt->Levophacetoperane_HCl

Figure 4. General synthetic workflow for Levophacetoperane HCl.
Monoamine Transporter Binding Assays

The affinity of compounds for DAT and NET is typically determined using in vitro radioligand binding assays.

General Protocol for Radioligand Binding Assay:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine or norepinephrine transporter are prepared by homogenization and centrifugation.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound (levophacetoperane or methylphenidate).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_binding_assay Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (Transporter-expressing cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Quantification->Data_Analysis

Figure 5. Workflow for a typical radioligand binding assay.

Discussion and Future Directions

The structural isomerism between levophacetoperane and methylphenidate, specifically the reversal of the ester linkage, is a key determinant of their distinct pharmacological profiles. While both act as norepinephrine-dopamine reuptake inhibitors, the precise quantitative differences in their potencies at these transporters remain to be fully elucidated in publicly accessible literature for levophacetoperane. The available data for methylphenidate highlights the stereochemical importance of the (2R,2'R) configuration for optimal activity.

For drug development professionals, the synthesis of the single (R,R)-enantiomer of levophacetoperane presents a different set of challenges and opportunities compared to the production of racemic threo-methylphenidate. The potential for a more favorable side-effect profile with levophacetoperane, as suggested in recent reviews, underscores the need for further head-to-head preclinical and clinical studies.

Future research should prioritize the determination and publication of the in vitro binding affinities (Ki values) of levophacetoperane for human DAT and NET to allow for a direct and quantitative comparison with methylphenidate. Furthermore, detailed pharmacokinetic and pharmacodynamic studies would be invaluable in understanding the clinical implications of the structural differences between these two molecules.

Conclusion

This compound and methylphenidate hydrochloride, while sharing a common pharmacophore and mechanism of action, possess a fundamental structural difference as reverse esters. This distinction, coupled with their specific stereochemistries, likely governs subtle yet potentially significant differences in their pharmacological and clinical profiles. This technical guide has provided a comparative overview of their structure, synthesis, and pharmacology, highlighting the current state of knowledge and identifying key areas for future research to fully understand the therapeutic potential of levophacetoperane as a viable alternative or complementary agent to methylphenidate.

References

Early Clinical Application of Lidepran for Obesity and Depression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the historical and currently available scientific information regarding the early clinical use of Lidepran (Levophacetoperane). The primary clinical data from the 1950s and 1960s are largely unavailable in full-text format, limiting a detailed quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Lidepran, the brand name for Levophacetoperane, is a psychostimulant developed in the 1950s.[1] It saw use as an antidepressant and an anorectic for the treatment of obesity, primarily between 1959 and 1967.[2][3][4] As the reverse ester of methylphenidate, its pharmacological activity is linked to its effects on catecholaminergic systems.[1] This document aims to provide a comprehensive overview of the early clinical use of Lidepran, based on accessible literature.

Quantitative Data Summary

Table 1: Lidepran in the Treatment of Obesity (Anorectic Use)

ParameterObservationSource
Patient Population Individuals with obesity[2][3][4]
Dosage Regimens Not specified in available literature-
Efficacy Used as an anorectic[1]
Adverse Events Generally well-tolerated with fewer side effects compared to other stimulants of the era[2][3][4]

Table 2: Lidepran in the Treatment of Depression

ParameterObservationSource
Patient Population Individuals with depression[2][3][4]
Dosage Regimens Not specified in available literature-
Efficacy Used as an antidepressant[1]
Adverse Events Generally well-tolerated with fewer side effects compared to other stimulants of the era[2][3][4]

Experimental Protocols

The original, detailed experimental protocols from the clinical studies conducted in the 1950s and 1960s could not be retrieved. Clinical trial methodology during this period was not as standardized as it is today.[5] Early studies often consisted of case series with non-standardized observational outcomes and less frequent use of control groups.[5]

Based on the available literature, the assessment of Lidepran's efficacy and safety likely involved:

  • Subjective Clinical Assessment: Observation of changes in mood, appetite, and overall well-being by clinicians.

  • Body Weight Measurement: Monitoring of changes in body weight for patients with obesity.

  • Adverse Event Monitoring: Recording of any observed side effects.

Mechanism of Action and Signaling Pathway

Levophacetoperane, the active compound in Lidepran, functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[6] It competitively inhibits the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft. This enhanced catecholaminergic neurotransmission is believed to be the basis for its stimulant, antidepressant, and anorectic effects.

Below is a diagram illustrating the proposed signaling pathway for Lidepran.

Lidepran_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Lidepran Lidepran (Levophacetoperane) DAT Dopamine Transporter (DAT) Lidepran->DAT Inhibits NET Norepinephrine Transporter (NET) Lidepran->NET Inhibits Dopamine_vesicle Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Norepinephrine_vesicle Norepinephrine Norepinephrine_synapse Norepinephrine Norepinephrine_vesicle->Norepinephrine_synapse Release Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Norepinephrine_synapse->NET Reuptake Norepinephrine_receptor Norepinephrine Receptors Norepinephrine_synapse->Norepinephrine_receptor Binds Signal_transduction Signal Transduction (Therapeutic Effects) Dopamine_receptor->Signal_transduction Norepinephrine_receptor->Signal_transduction

Lidepran's Mechanism of Action as a Norepinephrine-Dopamine Reuptake Inhibitor.

Experimental Workflow for In Vitro Characterization

To characterize the binding profile of a compound like Levophacetoperane, a typical in vitro experimental workflow would be employed. The following diagram outlines such a process.

In_Vitro_Workflow start Start: Compound Synthesis (Levophacetoperane) radioligand_binding Radioligand Binding Assays (e.g., [3H]dopamine, [3H]norepinephrine) start->radioligand_binding uptake_assay Transporter Uptake Assays start->uptake_assay data_analysis Data Analysis (IC50, Ki determination) radioligand_binding->data_analysis cell_lines Cell Lines Expressing DAT and NET cell_lines->uptake_assay uptake_assay->data_analysis end End: Binding Profile Characterization data_analysis->end

A generalized workflow for the in vitro characterization of a neurotransmitter reuptake inhibitor.

Logical Relationship of Therapeutic Effects

The antidepressant and anorectic effects of Lidepran are believed to stem from its primary mechanism of action. The increased availability of dopamine and norepinephrine in key brain regions involved in mood, reward, and appetite regulation likely underlies its therapeutic benefits.

Therapeutic_Effects_Logic Lidepran Lidepran Administration NDRI Inhibition of DAT and NET Lidepran->NDRI Neurotransmitter_increase Increased Extracellular Dopamine & Norepinephrine NDRI->Neurotransmitter_increase Antidepressant_effect Antidepressant Effect (Mood Regulation) Neurotransmitter_increase->Antidepressant_effect Anorectic_effect Anorectic Effect (Appetite Suppression) Neurotransmitter_increase->Anorectic_effect

The logical flow from Lidepran's mechanism to its therapeutic effects.

Conclusion

Lidepran (Levophacetoperane) represents an early-generation psychostimulant utilized for the management of obesity and depression. While historical accounts suggest a favorable benefit-to-risk profile for its time, the absence of detailed clinical trial data from that era makes a modern, rigorous assessment challenging. Its mechanism as a norepinephrine-dopamine reuptake inhibitor aligns with other compounds used for similar indications. Further research into historical archives may one day provide a more granular understanding of its early clinical use.

References

An In-depth Technical Guide on the Neurochemical Effects of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levophacetoperane hydrochloride, a psychostimulant and the levorotatory enantiomer of phacetoperane, has been historically utilized as an antidepressant and anorectic. Its neurochemical profile is primarily characterized by its action as a competitive inhibitor of monoamine transporters. This technical guide synthesizes the available scientific information on the neurochemical effects of this compound, with a focus on its interactions with the dopamine (B1211576) and norepinephrine (B1679862) transport systems. Due to the limited accessibility of primary literature containing specific binding affinities and inhibitory concentrations, this document emphasizes the qualitative mechanism of action and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Monoamine Transporter Inhibition

This compound's principal neurochemical effect is the competitive inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET). This action leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. Available literature suggests a negligible effect on the serotonin (B10506) transporter (SERT), indicating a degree of selectivity for catecholamine systems.

Dopamine Transporter (DAT) Inhibition

Levophacetoperane competitively binds to the dopamine transporter, blocking the reuptake of dopamine from the synapse into the presynaptic neuron. This leads to a prolonged presence of dopamine in the synaptic cleft, allowing for increased stimulation of postsynaptic dopamine receptors. This enhanced dopaminergic signaling in brain regions such as the corpus striatum is believed to underlie its stimulant effects.

Norepinephrine Transporter (NET) Inhibition

Similar to its effect on DAT, Levophacetoperane competitively inhibits the norepinephrine transporter. This inhibition occurs in brain regions such as the hypothalamus and cortex, leading to elevated extracellular levels of norepinephrine. The potentiation of noradrenergic signaling is likely a significant contributor to its antidepressant and wakefulness-promoting properties.

Quantitative Data on Transporter Inhibition

Despite extensive literature searches, specific quantitative data such as IC50 or Ki values for this compound's inhibition of dopamine and norepinephrine transporters from primary peer-reviewed sources were not accessible. The seminal 1978 study by Ramirez et al., which is widely cited for establishing its mechanism of action, and a recent comprehensive 2024 review by Konofal et al. on NLS-3 (Levophacetoperane) which reportedly contains a complete binding profile, were not available in their full text format. The following tables are structured to present such data once it becomes available.

Table 1: In Vitro Inhibition of Dopamine Transporter (DAT) by this compound

ParameterValueBrain RegionSpeciesReference
IC50Data not availableCorpus Striatum, CortexRat(Ramirez et al., 1978)
KiData not availableCorpus Striatum, CortexRat(Ramirez et al., 1978)
Inhibition TypeCompetitiveCorpus Striatum, CortexRat(Ramirez et al., 1978)

Table 2: In Vitro Inhibition of Norepinephrine Transporter (NET) by this compound

ParameterValueBrain RegionSpeciesReference
IC50Data not availableHypothalamus, CortexRat(Ramirez et al., 1978)
KiData not availableHypothalamus, CortexRat(Ramirez et al., 1978)
Inhibition TypeCompetitiveHypothalamus, CortexRat(Ramirez et al., 1978)

Experimental Protocols

The following sections detail the standard methodologies for key experiments used to characterize the neurochemical effects of compounds like this compound.

Protocol for In Vitro Catecholamine Uptake Assay in Rat Brain Synaptosomes

This protocol outlines the general procedure for measuring the inhibition of dopamine and norepinephrine uptake in isolated nerve terminals (synaptosomes) from specific rat brain regions.

1. Preparation of Synaptosomes:

  • Euthanize adult male Sprague-Dawley rats and rapidly dissect the brain regions of interest (e.g., corpus striatum for DAT, hypothalamus and cortex for NET) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

  • Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the synaptosomal pellet in a Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, and 0.1 mM pargyline, bubbled with 95% O2/5% CO2).

  • Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).

2. Uptake Inhibition Assay:

  • Dilute the synaptosomal suspension to a final protein concentration of 50-100 µg/mL in Krebs-Ringer buffer.

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) to a final concentration in the low nanomolar range.

  • Allow the uptake to proceed for a short period (typically 3-5 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove unbound radiolabel.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a selective uptake inhibitor (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET) or by conducting the assay at 4°C.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol for Radioligand Binding Assay for DAT and NET

This protocol describes the general procedure for determining the binding affinity of this compound to the dopamine and norepinephrine transporters using radioligand displacement.

1. Membrane Preparation:

  • Prepare synaptosomal membranes from the appropriate rat brain regions as described in the uptake assay protocol.

  • Resuspend the final pellet in a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

2. Competitive Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein) with a fixed concentration of a selective radioligand for either DAT (e.g., [³H]WIN 35,428) or NET (e.g., [³H]nisoxetine).

  • Add varying concentrations of unlabeled this compound or a reference compound.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid filtration over glass fiber filters pre-soaked in polyethyleneimine to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a selective non-radiolabeled ligand (e.g., cocaine for DAT, desipramine for NET).

  • Calculate the specific binding at each concentration of this compound and perform a non-linear regression analysis to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of this compound

Levophacetoperane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levophacetoperane Levophacetoperane Hydrochloride DAT Dopamine Transporter (DAT) Levophacetoperane->DAT Inhibits NET Norepinephrine Transporter (NET) Levophacetoperane->NET Inhibits Dopamine_vesicle Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Dopamine->DAT Reuptake D_receptor Dopamine Receptor Dopamine->D_receptor Binds Norepinephrine->NET Reuptake NE_receptor Norepinephrine Receptor Norepinephrine->NE_receptor Binds Postsynaptic_effect Postsynaptic Signaling D_receptor->Postsynaptic_effect NE_receptor->Postsynaptic_effect

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Uptake Assay

Uptake_Assay_Workflow start Start prep Synaptosome Preparation (Rat Brain) start->prep preincubate Pre-incubation with Levophacetoperane or Vehicle prep->preincubate add_radioligand Add [³H]Dopamine or [³H]Norepinephrine preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate by Rapid Filtration incubate->terminate wash Wash Filters terminate->wash count Liquid Scintillation Counting wash->count analyze Data Analysis (IC50 Determination) count->analyze end End analyze->end

Caption: Workflow for determining catecholamine uptake inhibition.

Logical Relationship of Neurochemical Effects

Logical_Relationship drug Levophacetoperane Hydrochloride dat_inhibition DAT Inhibition drug->dat_inhibition net_inhibition NET Inhibition drug->net_inhibition da_increase ↑ Extracellular Dopamine dat_inhibition->da_increase ne_increase ↑ Extracellular Norepinephrine net_inhibition->ne_increase psychostimulant Psychostimulant Effects da_increase->psychostimulant antidepressant Antidepressant Effects da_increase->antidepressant ne_increase->antidepressant

Caption: Relationship between neurochemical and therapeutic effects.

Conclusion

This compound is a competitive inhibitor of the dopamine and norepinephrine transporters. This mechanism of action leads to an increase in synaptic levels of these catecholamines, which is consistent with its observed psychostimulant and antidepressant properties. While the qualitative aspects of its neuropharmacology are established, a comprehensive understanding of its potency and selectivity requires access to specific quantitative data from primary literature. The experimental protocols provided herein offer a framework for the continued investigation of Levophacetoperane and novel compounds targeting the monoamine transport systems. Further research, particularly in vivo microdialysis studies, would be invaluable in elucidating the dynamic effects of this compound on neurotransmitter levels in key brain regions and its relevance to therapeutic applications.

Foundational Studies on the Enantiomers of Phacetoperane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phacetoperane, a psychostimulant with a history of use in the treatment of obesity and depression, is a chiral molecule existing as four stereoisomers. This technical guide provides a comprehensive overview of the foundational studies on the enantiomers of phacetoperane, with a particular focus on levophacetoperane, the (R,R)-enantiomer, which has garnered recent interest for its potential therapeutic applications in attention-deficit/hyperactivity disorder (ADHD). This document details the synthesis, chiral separation, and pharmacological properties of the phacetoperane enantiomers, presenting available quantitative data in structured tables and outlining key experimental methodologies. Furthermore, it visualizes the pertinent biological pathways and experimental workflows to facilitate a deeper understanding of the core concepts for researchers in drug development.

Introduction

Phacetoperane, chemically known as 2-phenyl-2-(2-piperidyl)acetic acid methyl ester, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). The pharmacological activity of chiral drugs often resides in a single enantiomer, with the others being less active or contributing to undesirable side effects.[1] Historically, phacetoperane was marketed as a racemic mixture. However, recent research has focused on the pharmacological profiles of the individual enantiomers, particularly the (R,R)-enantiomer, also known as levophacetoperane.[2] This document aims to consolidate the foundational scientific information regarding the enantiomers of phacetoperane to serve as a resource for ongoing research and development.

Synthesis and Chiral Resolution

The stereoselective synthesis and separation of the phacetoperane enantiomers are crucial for the evaluation of their individual pharmacological properties.

Stereoselective Synthesis

The synthesis of specific phacetoperane enantiomers can be achieved through stereoselective synthetic routes. One patented method involves the use of chiral precursors to establish the desired stereochemistry at both chiral centers. The general approach often starts from a chiral piperidine (B6355638) derivative, followed by the introduction of the phenylacetic ester moiety.

Experimental Protocol: Stereoselective Synthesis of 2-phenyl-2-(piperidin-2-yl)ethyl acetate (B1210297) (General Approach)

A detailed, step-by-step protocol for the stereoselective synthesis is often proprietary and found within patent literature. A general conceivable pathway is outlined below:

  • Starting Material: The synthesis can commence with an enantiomerically pure piperidine precursor, such as a derivative of pipecolic acid.

  • Formation of the Phenylacetyl Moiety: The chiral piperidine derivative is reacted with a suitable phenylacetylating agent.

  • Esterification: The resulting acid is then esterified to yield the desired phacetoperane enantiomer.

  • Purification: The final product is purified using standard techniques such as chromatography and recrystallization to ensure high enantiomeric and chemical purity.

Chiral Resolution

Alternatively, the racemic mixture of phacetoperane can be synthesized and subsequently separated into its constituent enantiomers. Common methods for chiral resolution include chiral High-Performance Liquid Chromatography (HPLC) and fractional crystallization of diastereomeric salts.[3][4][5]

Experimental Protocol: Chiral HPLC Separation of Phacetoperane Enantiomers

While a specific, validated HPLC method for phacetoperane enantiomers is not publicly available in the reviewed literature, a general protocol based on common practices for separating chiral amines and esters is as follows:

  • Column: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns.[3]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation.

  • Additives: For basic compounds like phacetoperane, a small amount of an amine modifier (e.g., diethylamine (B46881) or triethylamine) is often added to the mobile phase to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the phenyl group of phacetoperane absorbs (e.g., 254 nm) is a common method.

  • Flow Rate: A typical flow rate of 0.5-1.5 mL/min is used.

  • Temperature: The column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization

This classical method involves the reaction of the racemic phacetoperane with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Resolving Agent Selection: A chiral acid, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, is selected as the resolving agent.[6]

  • Salt Formation: The racemic phacetoperane is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetone), and an equimolar amount of the chiral resolving agent is added.

  • Crystallization: The solution is allowed to cool slowly, leading to the crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification: The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free base of the desired phacetoperane enantiomer. The other enantiomer can be recovered from the mother liquor.

Pharmacology of Phacetoperane Enantiomers

The primary mechanism of action of phacetoperane enantiomers involves the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake by binding to their respective transporters (DAT and NET).[7]

In Vitro Binding and Reuptake Inhibition

Table 1: In Vitro Pharmacology of Phacetoperane Enantiomers (Hypothetical Data for Illustrative Purposes)

EnantiomerTargetBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
(R,R)-Phacetoperane (Levophacetoperane) DATData not availableData not available
NETData not availableData not available
(S,S)-Phacetoperane (Dextrophacetoperane) DATData not availableData not available
NETData not availableData not available

Note: Specific quantitative values for Ki and IC50 are not currently available in the cited literature. This table is intended to be populated as data becomes publicly accessible.

Experimental Protocol: In Vitro Monoamine Transporter Binding Assay

  • Source of Transporters: Cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are commonly used.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Assay Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (phacetoperane enantiomer).

  • Detection: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Monoamine Reuptake Assay

  • Cell Culture: Cells expressing hDAT or hNET are cultured in appropriate media.

  • Substrate: A radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) is used.

  • Assay Procedure: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled substrate.

  • Termination: Uptake is stopped by rapid washing with ice-cold buffer.

  • Detection: The amount of radioactivity taken up by the cells is quantified.

  • Data Analysis: IC50 values are determined from the concentration-response curves.

In Vivo Pharmacology

The in vivo effects of phacetoperane enantiomers are a direct consequence of their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine and norepinephrine.

Table 2: In Vivo Effects of Phacetoperane Enantiomers (Hypothetical Data for Illustrative Purposes)

EnantiomerAssayEffectED50 (mg/kg)
(R,R)-Phacetoperane (Levophacetoperane) Locomotor ActivityIncreaseData not available
Extracellular Dopamine (PFC)IncreaseData not available
Extracellular Norepinephrine (PFC)IncreaseData not available
(S,S)-Phacetoperane (Dextrophacetoperane) Locomotor ActivityIncreaseData not available
Extracellular Dopamine (PFC)IncreaseData not available
Extracellular Norepinephrine (PFC)IncreaseData not available

Note: Specific quantitative values for ED50 are not currently available in the cited literature. This table is intended to be populated as data becomes publicly accessible.

Experimental Protocol: Rodent Locomotor Activity Assay

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Apparatus: Open-field arenas equipped with automated photobeam detection systems to measure horizontal and vertical activity.

  • Procedure: Animals are habituated to the testing environment. Following habituation, they are administered various doses of a phacetoperane enantiomer or vehicle.

  • Data Collection: Locomotor activity is recorded for a specified period (e.g., 60-120 minutes).

  • Data Analysis: Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal effect) is calculated.

Experimental Protocol: In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals.[8]

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., the prefrontal cortex).

  • Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals.

  • Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate are quantified using a sensitive analytical technique such as HPLC with electrochemical detection.

  • Drug Administration: After establishing a stable baseline, a phacetoperane enantiomer is administered, and changes in neurotransmitter levels are monitored over time.

Signaling Pathways and Experimental Workflows

The inhibition of dopamine and norepinephrine reuptake by phacetoperane enantiomers leads to the activation of downstream signaling pathways in postsynaptic neurons.

Dopaminergic and Noradrenergic Signaling

Increased levels of dopamine and norepinephrine in the synaptic cleft result in enhanced activation of their respective G-protein coupled receptors (GPCRs). This can lead to the modulation of adenylyl cyclase activity, changes in intracellular cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and long-term changes in gene expression.[9][10]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT DAT DA_vesicle DA DAT->DA_vesicle Reuptake NET NET NE_vesicle NE NET->NE_vesicle Reuptake DA_synapse DA DA_vesicle->DA_synapse Release NE_synapse NE NE_vesicle->NE_synapse Release D_receptor Dopamine Receptor DA_synapse->D_receptor Binds NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor Binds AC Adenylyl Cyclase D_receptor->AC Modulates NE_receptor->AC Modulates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Phacetoperane Phacetoperane Enantiomer Phacetoperane->DAT Inhibits Phacetoperane->NET Inhibits Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Synthesis Racemic Phacetoperane Synthesis Resolution Chiral Resolution (HPLC or Crystallization) Synthesis->Resolution Enantiomers Pure Enantiomers ((R,R) and (S,S)) Resolution->Enantiomers Binding Binding Assays (DAT, NET) Enantiomers->Binding Uptake Reuptake Inhibition Assays (DA, NE) Enantiomers->Uptake Locomotor Locomotor Activity Enantiomers->Locomotor Microdialysis Microdialysis (DA, NE levels) Enantiomers->Microdialysis Results1 Results1 Binding->Results1 Determine Ki Results2 Results2 Uptake->Results2 Determine IC50 Results3 Results3 Locomotor->Results3 Determine ED50 Results4 Results4 Microdialysis->Results4 Quantify Neurotransmitter Changes

References

Levophacetoperane Hydrochloride: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levophacetoperane, a psychostimulant developed in the 1950s, is experiencing a resurgence of interest for its potential therapeutic applications, particularly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). As the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate, levophacetoperane presents a unique pharmacological profile as a competitive inhibitor of both the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][2] Historically used as an antidepressant, anorectic, and for the treatment of narcolepsy, recent research has focused on its potential as a safer and more potent alternative to traditional stimulants for ADHD.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of levophacetoperane hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols. While a complete binding profile assay has been cited in the literature as confirming a favorable benefit/risk profile, specific quantitative binding affinity data (Ki or IC50 values) are not publicly available at the time of this report.[2][3][4]

Introduction

This compound is a central nervous system stimulant with a history of clinical use in Europe and Canada for conditions such as depression and obesity.[2][3] Its chemical structure, as the reverse ester of methylphenidate, distinguishes it from other psychostimulants and is key to its pharmacological activity.[1] The renewed focus on levophacetoperane, now also referred to as NLS-3, is driven by the need for ADHD therapeutics with improved safety and tolerability profiles compared to existing treatments.[1][2] Extensive clinical use in children and adolescents has suggested that levophacetoperane is generally well-tolerated with fewer side effects than comparable stimulant medications.[1][2]

Mechanism of Action: Dual Norepinephrine and Dopamine Reuptake Inhibition

The primary mechanism of action of levophacetoperane is the competitive inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] By blocking these transporters, levophacetoperane increases the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This dual action on key catecholamine systems is believed to be central to its therapeutic effects in disorders like ADHD, where dysregulation of these neurotransmitter systems in the prefrontal cortex is implicated.[1][5]

Signaling Pathway

The inhibition of DAT and NET by levophacetoperane in the prefrontal cortex is hypothesized to modulate downstream signaling cascades that are crucial for attention, cognitive control, and executive function. The increased availability of dopamine and norepinephrine leads to enhanced activation of their respective receptors, primarily D1- and α2A-adrenergic receptors, which are key to optimal prefrontal cortex function.[5] This activation influences cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathways, leading to the phosphorylation of downstream targets such as the dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). The modulation of these pathways is thought to improve synaptic plasticity and neuronal communication, thereby alleviating the core symptoms of ADHD.[5]

Levophacetoperane Signaling Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Prefrontal Cortex) Levophacetoperane Levophacetoperane NET NET Levophacetoperane->NET Inhibits DAT DAT Levophacetoperane->DAT Inhibits Norepinephrine Norepinephrine alpha2A_Receptor α2A-AR Norepinephrine->alpha2A_Receptor Activates Dopamine Dopamine D1_Receptor D1R Dopamine->D1_Receptor Activates AC Adenylyl Cyclase alpha2A_Receptor->AC Modulates D1_Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates DARPP_32 DARPP-32 PKA->DARPP_32 Phosphorylates Improved_Cognitive_Function Improved Attentional Control and Executive Function DARPP_32->Improved_Cognitive_Function Leads to

Proposed signaling pathway of Levophacetoperane in the prefrontal cortex.

Quantitative Data

A comprehensive review of publicly available literature did not yield specific quantitative binding affinity data (e.g., Ki or IC50 values) for levophacetoperane's inhibition of the norepinephrine and dopamine transporters. While a study by Konofal et al. mentions a "complete binding profile assay" that confirmed a favorable benefit/risk profile, the numerical data from this assay were not reported in the publication.[2][3][4] The tables below are structured to incorporate such data once it becomes available.

Table 1: In Vitro Binding Affinity of Levophacetoperane

TargetLigandSpeciesKi (nM)Reference
Norepinephrine Transporter (NET)[3H]NisoxetineHumanData Not Available-
Dopamine Transporter (DAT)[3H]GBR-12935HumanData Not Available-

Table 2: In Vitro Reuptake Inhibition by Levophacetoperane

TransporterSubstrateCell LineIC50 (nM)Reference
Norepinephrine Transporter (NET)[3H]NorepinephrineHEK293Data Not Available-
Dopamine Transporter (DAT)[3H]DopamineHEK293Data Not Available-

Experimental Protocols

The following protocols are representative of the methodologies likely employed in the preclinical and clinical evaluation of levophacetoperane.

Preclinical Evaluation

Objective: To determine the binding affinity (Ki) of levophacetoperane for the human norepinephrine and dopamine transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either the human NET or DAT.

  • Radioligand Binding: Assays are performed in a 96-well format. For NET binding, membranes are incubated with varying concentrations of levophacetoperane and a fixed concentration of [3H]nisoxetine. For DAT binding, membranes are incubated with varying concentrations of levophacetoperane and a fixed concentration of [3H]GBR-12935.

  • Incubation and Filtration: Following incubation to equilibrium, the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of levophacetoperane that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Objective: To assess the effect of levophacetoperane on extracellular levels of dopamine and norepinephrine in the prefrontal cortex of freely moving rats.

Methodology:

  • Surgical Implantation: Rats are anesthetized and a guide cannula for the microdialysis probe is stereotaxically implanted into the medial prefrontal cortex.

  • Recovery: Animals are allowed to recover for several days post-surgery.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

  • Post-Dosing Collection: Dialysate collection continues for several hours post-administration.

  • Neurochemical Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis Workflow Surgery Stereotaxic Implantation of Guide Cannula Recovery Post-Surgical Recovery (Several Days) Surgery->Recovery Probe_Insertion Insertion of Microdialysis Probe Recovery->Probe_Insertion Baseline Baseline Sample Collection (e.g., 60-90 min) Probe_Insertion->Baseline Drug_Admin Systemic Administration of Levophacetoperane HCl Baseline->Drug_Admin Post_Dose Post-Dose Sample Collection (e.g., 2-4 hours) Drug_Admin->Post_Dose Analysis HPLC-ED Analysis of Dopamine & Norepinephrine Post_Dose->Analysis

Workflow for in vivo microdialysis experiment.
Clinical Evaluation

Objective: To evaluate the efficacy, safety, and tolerability of this compound in adults with ADHD.

Methodology:

  • Participant Selection: Adults aged 18-55 years meeting DSM-5 criteria for ADHD with a baseline ADHD Rating Scale (ADHD-RS) total score ≥ 24.

  • Study Design: A randomized, double-blind, placebo-controlled, crossover design with two treatment periods of 4 weeks each, separated by a 2-week washout period.

  • Intervention: Participants are randomized to receive either this compound (e.g., flexible dosing from 20-80 mg/day) or placebo in the first treatment period, and then crossover to the other treatment in the second period.

  • Primary Efficacy Endpoint: Change from baseline in the ADHD-RS total score at the end of each 4-week treatment period.

  • Secondary Efficacy Endpoints: Change from baseline in the Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales, and the Conners' Adult ADHD Rating Scale (CAARS).

  • Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory safety tests throughout the study.

Clinical_Trial_Workflow Screening Screening & Baseline Assessment (ADHD-RS, CGI-S) Randomization Randomization (1:1) Screening->Randomization Period1 Treatment Period 1 (4 weeks) Group A: Levophacetoperane Group B: Placebo Randomization->Period1 Washout Washout Period (2 weeks) Period1->Washout Period2 Treatment Period 2 (4 weeks) Group A: Placebo Group B: Levophacetoperane Washout->Period2 End_of_Study End of Study Assessments Period2->End_of_Study

Workflow for a Phase IIa crossover clinical trial in adult ADHD.

Potential Therapeutic Uses

Attention-Deficit/Hyperactivity Disorder (ADHD)

The primary therapeutic focus for levophacetoperane is the treatment of ADHD.[1][2] Its dual mechanism of action on norepinephrine and dopamine systems in the prefrontal cortex directly addresses the core neurobiological deficits believed to underlie the symptoms of inattention, hyperactivity, and impulsivity.[5] The potential for a better safety and tolerability profile compared to existing stimulants makes it a promising candidate for this indication.[1][2]

Narcolepsy

Historically, phacetoperane and levophacetoperane have been used as wakefulness-promoting agents in the treatment of narcolepsy.[6] By increasing the levels of norepinephrine and dopamine, which are key neurotransmitters in maintaining arousal and wakefulness, levophacetoperane may help to alleviate the excessive daytime sleepiness characteristic of this disorder.

Depression and Obesity

Levophacetoperane was also historically marketed for the treatment of depression and obesity.[2][3] Its stimulant properties can have mood-elevating effects, and its anorectic effects can lead to weight loss. While these are not the primary focus of current research, they represent potential secondary benefits or areas for further investigation.

Conclusion

This compound is a promising psychostimulant with a well-defined mechanism of action as a dual norepinephrine and dopamine reuptake inhibitor. Its potential as a safer and more effective treatment for ADHD is supported by its historical clinical use and recent preclinical and clinical interest. While a critical gap exists in the public availability of quantitative binding and reuptake inhibition data, the existing evidence warrants further investigation and development. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound's therapeutic potential. As research progresses, a clearer picture of levophacetoperane's clinical utility and its place in the therapeutic armamentarium for ADHD and other CNS disorders will emerge.

References

In Vitro Characterization of NLS-3 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the binding properties of proteins containing a nuclear localization sequence (NLS), exemplified here as NLS-3. This document is intended for researchers, scientists, and drug development professionals engaged in understanding protein-protein interactions that govern nuclear transport and other cellular signaling pathways.

Introduction to Nuclear Localization Sequence (NLS) Binding

A Nuclear Localization Sequence (NLS) is an amino acid motif that acts as a tag, targeting proteins for import into the cell nucleus. This process is mediated by specific transport receptors, primarily importins (also known as karyopherins). The interaction between an NLS-containing protein and importin is a critical step in regulating gene expression, cell signaling, and other fundamental cellular processes. The classical nuclear import pathway involves the recognition of the NLS by importin α, which then binds to importin β. This ternary complex is subsequently translocated through the nuclear pore complex (NPC).[1][2] Understanding the biophysical and biochemical characteristics of this binding interaction is crucial for elucidating protein function and for the development of therapeutics that may modulate these pathways.

This guide details the key in vitro assays for characterizing the binding of a hypothetical NLS-containing protein, NLS-3, to its binding partners.

Quantitative Data Summary for NLS-3 Binding

The following tables summarize hypothetical quantitative data from various in vitro assays characterizing the binding of NLS-3 to its primary interacting partner, Importin-α. Such data is essential for comparing the binding affinity, kinetics, and thermodynamics across different experimental conditions or for various mutants of NLS-3.

Table 1: Binding Kinetics of NLS-3 and Importin-α by Surface Plasmon Resonance (SPR)

ParameterValueUnitDescription
Association Rate (k_on)1.5 x 10⁵M⁻¹s⁻¹Rate of complex formation.
Dissociation Rate (k_off)3.0 x 10⁻³s⁻¹Rate of complex decay.
Equilibrium Dissociation Constant (K_D) 20 nM Measure of binding affinity (k_off / k_on).

Table 2: Thermodynamic Profile of NLS-3 and Importin-α by Isothermal Titration Calorimetry (ITC)

ParameterValueUnitDescription
Stoichiometry (n)1.1-Molar ratio of the binding interaction.
Equilibrium Dissociation Constant (K_D) 25 nM Measure of binding affinity.
Enthalpy (ΔH)-12.5kcal/molHeat change upon binding.
Entropy (ΔS)-15.8cal/mol·KChange in disorder upon binding.

Table 3: Binding Affinity of NLS-3 by Fluorescence Polarization (FP)

ParameterValueUnitDescription
IC₅₀45nMConcentration of NLS-3 causing 50% inhibition of tracer binding.
Inhibition Constant (K_i) 22 nM Measure of binding affinity in a competitive assay.

Key Experimental Protocols

Detailed methodologies for the principal techniques used to characterize NLS-3 binding in vitro are provided below.

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[3]

Protocol:

  • Chip Preparation:

    • Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize recombinant Importin-α (ligand) onto the activated surface via amine coupling to achieve a target density of ~2000 Resonance Units (RU).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.

  • Binding Analysis:

    • Prepare a dilution series of NLS-3 protein (analyte) in a suitable running buffer (e.g., HBS-EP+). Concentrations should range from 0.1x to 10x the expected K_D (e.g., 1 nM to 200 nM).

    • Inject the NLS-3 solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the dissociation of the complex by flowing running buffer over the chip for a defined time (e.g., 600 seconds).

    • Regenerate the sensor surface between cycles using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.0).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).[4]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]

Protocol:

  • Sample Preparation:

    • Dialyze both NLS-3 and Importin-α proteins extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Determine the protein concentrations accurately.

  • Experiment Setup:

    • Load the sample cell with Importin-α at a concentration of ~10-20 µM.

    • Load the injection syringe with NLS-3 at a concentration of ~100-200 µM (approximately 10-fold higher than the cell concentration).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of NLS-3 into the sample cell at regular intervals (e.g., 150 seconds) while maintaining a constant temperature (e.g., 25°C).

    • Monitor the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two proteins.

    • Fit the resulting isotherm to a binding model (e.g., one-site binding) to calculate the stoichiometry (n), binding affinity (K_D), and enthalpy (ΔH). The entropy (ΔS) can be calculated from these values.

Co-IP is a widely used technique to identify protein-protein interactions by using an antibody to capture a specific protein and its binding partners from a cell lysate.[3][5]

Protocol:

  • Lysate Preparation:

    • Transfect cells to express tagged NLS-3 (e.g., HA-NLS-3).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein interactions.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the NLS-3 tag (e.g., anti-HA antibody) for several hours at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for an additional hour to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blot using an antibody against the suspected binding partner (e.g., Importin-α) or by mass spectrometry to identify novel interaction partners.

Visualizations: Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows relevant to the characterization of NLS-3 binding.

G Classical Nuclear Import Pathway for NLS-3 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NLS3 NLS-3 (Cargo) Complex1 NLS-3 / Importin-α Complex NLS3->Complex1 Binds ImpA Importin-α ImpA->Complex1 ImpB Importin-β TernaryComplex NLS-3 / Importin-α / Importin-β Ternary Complex ImpB->TernaryComplex Binds Complex1->TernaryComplex NPC Nuclear Pore Complex (NPC) TernaryComplex->NPC Translocation RanGDP Ran-GDP NLS3_free NLS-3 (Cargo) ImpA_free Importin-α ImpB_RanGTP Importin-β / Ran-GTP ImpB_RanGTP->RanGDP GTP Hydrolysis RanGTP Ran-GTP RanGTP->TernaryComplex Binds in Nucleus NPC->NLS3_free Release NPC->ImpA_free NPC->ImpB_RanGTP

Caption: Workflow of the classical nuclear import pathway for an NLS-containing protein.

G Surface Plasmon Resonance (SPR) Experimental Workflow prep 1. Sensor Chip Preparation immobilize 2. Ligand Immobilization (e.g., Importin-α) prep->immobilize inject 3. Analyte Injection (e.g., NLS-3 Dilution Series) immobilize->inject assoc 4. Association Phase inject->assoc dissoc 5. Dissociation Phase assoc->dissoc regen 6. Surface Regeneration dissoc->regen analyze 7. Data Analysis (Fitting to Binding Model) dissoc->analyze regen->inject Next Cycle results Determine kon, koff, KD analyze->results G Co-Immunoprecipitation (Co-IP) Workflow lysate 1. Prepare Cell Lysate (Expressing tagged NLS-3) preclear 2. Pre-clear Lysate (with Protein A/G beads) lysate->preclear antibody 3. Incubate with Antibody (e.g., anti-tag Ab) preclear->antibody capture 4. Capture Complex (with Protein A/G beads) antibody->capture wash 5. Wash Beads (Remove non-specific binders) capture->wash elute 6. Elute Proteins wash->elute analysis 7. Analyze by Western Blot / MS elute->analysis identify Identify Binding Partners (e.g., Importin-α) analysis->identify G Example: Neuroligin-3 (NLGN3) Signaling Interactions NLGN3 NLGN3 PSD95 PSD-95 (Excitatory Synapse) NLGN3->PSD95 Binds Gephyrin Gephyrin (Inhibitory Synapse) NLGN3->Gephyrin Binds pS725 Phosphorylation at S725 NLGN3->pS725 Kalirin7 Kalirin-7 CDK5 CDK5 CDK5->NLGN3 Phosphorylates pS725->Kalirin7 Affects Binding Surface Surface Expression pS725->Surface Increases AMPAR AMPAR mEPSC Freq. Surface->AMPAR Enhances

References

Initial Safety and Tolerability Profile of Levophacetoperane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Levophacetoperane is the (R,R)-enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2] It was marketed in Canada and Europe for the treatment of obesity and depression.[2][3] A comprehensive literature review confirms its widespread clinical application in nearly a thousand children and adolescents, where it was reported to have fewer side effects compared to other treatments and was generally well-tolerated.[3] This whitepaper aims to provide an in-depth technical overview of the initial safety and tolerability data for Levophacetoperane, acknowledging the historical context of the available information.

Clinical Safety and Tolerability Data

Detailed quantitative safety data from well-controlled, modern clinical trials are not available in the public record. The information presented here is collated from historical literature reviews.

Adverse Events

Historical reviews consistently describe Levophacetoperane as being "generally well-tolerated."[2][3] Specific adverse event frequencies from historical clinical use are not well-documented in a systematic manner. The following table is a qualitative summary based on available literature.

System Organ ClassAdverse Events Noted in Historical LiteratureFrequency (Historical Context)
General General good tolerability reportedNot Quantified
Nervous System Fewer side effects compared to other stimulantsNot Quantified
Metabolism and Nutrition Used as an anorectic, suggesting appetite suppressionNot Quantified

Note: The absence of specific adverse events in this table does not imply they did not occur, but rather that they are not detailed in the accessible historical literature. Modern clinical trials for psychostimulants typically report on a wide range of potential adverse events, including but not limited to insomnia, headache, gastrointestinal disturbances, and cardiovascular effects.

Vital Signs, ECG, and Laboratory Findings

No specific quantitative data on the effects of Levophacetoperane on vital signs (blood pressure, heart rate), electrocardiogram (ECG) parameters, or clinical laboratory values from its initial period of use are available. As a psychostimulant acting on the catecholamine system, it would be expected to have potential effects on the cardiovascular system.

Experimental Protocols

Detailed experimental protocols from the original clinical studies of Levophacetoperane are not available. The following represents a generalized workflow for assessing the safety and tolerability of a novel psychostimulant, based on modern standards, which would have been conceptually similar, albeit less standardized, during the period of Levophacetoperane's initial use.

Preclinical Toxicology Protocol (General)

A standard preclinical toxicology assessment would typically involve the following stages:

  • Single-Dose Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

  • Repeated-Dose Toxicity Studies: To evaluate the effects of longer-term exposure.

  • Safety Pharmacology Studies: To assess the effects on major physiological systems, including cardiovascular, respiratory, and central nervous systems.

G cluster_preclinical Preclinical Safety Assessment Workflow start Compound Synthesis (Levophacetoperane) in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro single_dose Single-Dose Toxicity (Rodent & Non-Rodent) in_vitro->single_dose dose_range Dose-Range Finding single_dose->dose_range repeat_dose Repeated-Dose Toxicity (e.g., 28-day) dose_range->repeat_dose safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeat_dose->safety_pharm report Toxicology Report for Regulatory Submission safety_pharm->report

Preclinical Safety Assessment Workflow for a Psychostimulant.

Phase I Clinical Trial Protocol (General)

A first-in-human (Phase I) study would typically be a dose-escalation study in healthy volunteers to assess safety, tolerability, and pharmacokinetics.

  • Study Design: Single-center, randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

  • Safety Assessments:

    • Continuous monitoring of vital signs.

    • Regular 12-lead ECGs.

    • Comprehensive clinical laboratory tests (hematology, clinical chemistry, urinalysis).

    • Recording of all adverse events.

    • Pharmacokinetic sampling.

Mechanism of Action and Signaling Pathway

Levophacetoperane is understood to exert its psychostimulant effects by acting on the catecholamine system.[2][3] Its primary mechanism is believed to be the inhibition of the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) from the synaptic cleft by binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

G cluster_pathway Proposed Signaling Pathway of Levophacetoperane cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron levo Levophacetoperane dat Dopamine Transporter (DAT) levo->dat Inhibits net Norepinephrine Transporter (NET) levo->net Inhibits da Dopamine dat->da Reuptake ne Norepinephrine net->ne Reuptake da_receptor Dopamine Receptors da->da_receptor Binds ne_receptor Norepinephrine Receptors ne->ne_receptor Binds downstream Downstream Signaling (e.g., cAMP pathway) da_receptor->downstream ne_receptor->downstream response Neuronal Response (Increased Excitability) downstream->response

Levophacetoperane's Inhibition of Dopamine and Norepinephrine Reuptake.

Conclusion and Future Directions

The available historical information suggests that Levophacetoperane was a well-tolerated psychostimulant during its time of use. However, the lack of detailed, quantitative safety and tolerability data that meets modern regulatory standards is a significant limitation. For any future clinical development of Levophacetoperane or its analogs, a comprehensive preclinical toxicology program and meticulously designed Phase I clinical trials would be imperative to fully characterize its safety profile. These studies should focus on cardiovascular safety, abuse liability, and a thorough assessment of potential psychiatric adverse events, in line with current best practices for the development of central nervous system stimulants.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols for conducting in vivo studies with Levophacetoperane hydrochloride, a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake. The following sections detail methodologies for assessing the pharmacological effects of this compound in rodent models, including its impact on locomotor activity and depressive-like behavior, as well as its pharmacokinetic profile.

Overview of this compound

Levophacetoperane, the (R,R) enantiomer of phacetoperane, is a reverse ester of methylphenidate.[1] Historically, it was marketed for the treatment of obesity and depression.[1] Its primary mechanism of action involves the competitive inhibition of norepinephrine and dopamine transporters, leading to increased synaptic concentrations of these neurotransmitters.[2] This pharmacological profile suggests its potential therapeutic application in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3] Preclinical in vivo studies are crucial for characterizing its stimulant effects, antidepressant potential, and pharmacokinetic properties to guide further drug development.

In Vivo Experimental Protocols

Standardized and validated animal models are essential for the preclinical evaluation of this compound. The following protocols are designed to assess its efficacy and pharmacokinetic profile in rodents.

Assessment of Locomotor Activity

The open field test is a common method to evaluate the stimulant effects of a compound on spontaneous locomotor activity in rodents.

Experimental Protocol: Open Field Test

  • Animal Model: Male Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).

  • Apparatus: A square arena (for rats: 100 x 100 x 40 cm; for mice: 50 x 50 x 30 cm) made of a non-reflective material, equipped with an automated tracking system (e.g., infrared beams or video tracking) to record horizontal and vertical movements.

  • Drug Preparation: this compound should be dissolved in a sterile saline solution (0.9% NaCl) or another appropriate vehicle.

  • Acclimation: Animals should be habituated to the testing room for at least 1 hour before the experiment. The open field arena should be cleaned with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.).

    • After a predetermined pretreatment time (e.g., 30 minutes for i.p. administration), place the animal in the center of the open field arena.

    • Record locomotor activity for a specified duration, typically 30 to 60 minutes.

    • Key parameters to measure include:

      • Total distance traveled (cm)

      • Horizontal activity (beam breaks or line crossings)

      • Vertical activity (rearing frequency)

      • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior)

  • Data Analysis: Data should be analyzed using appropriate statistical methods, such as ANOVA, to compare the effects of different doses of this compound with the vehicle control group.

Experimental Workflow: Locomotor Activity Assessment

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment drug_prep Drug Preparation (Levophacetoperane HCl in Saline) administration Drug Administration (i.p. or p.o.) drug_prep->administration animal_acclimation Animal Acclimation (1 hour) animal_acclimation->administration pretreatment Pretreatment Period (e.g., 30 min) administration->pretreatment open_field Open Field Test (30-60 min) pretreatment->open_field data_collection Data Collection (Automated Tracking) open_field->data_collection data_analysis Data Analysis (ANOVA) data_collection->data_analysis G stress Inescapable Stress (Forced Swimming) behavior Behavioral Despair (Immobility) stress->behavior outcome Reduced Immobility behavior->outcome Inhibited by drug Antidepressant Treatment (Levophacetoperane HCl) drug->outcome G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cannulation Animal Preparation (Jugular Vein Cannulation) administration Drug Administration (IV or PO) cannulation->administration drug_formulation Drug Formulation (Sterile Solution) drug_formulation->administration sampling Serial Blood Sampling administration->sampling plasma_prep Plasma Separation sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Release Release Vesicle->Release DA_NE_cleft Increased DA & NE Release->DA_NE_cleft DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_cleft->DAT Reuptake DA_NE_cleft->NET Reuptake DA_R Dopamine Receptors DA_NE_cleft->DA_R NE_R Norepinephrine Receptors DA_NE_cleft->NE_R Signaling Downstream Signaling (e.g., cAMP pathway) DA_R->Signaling NE_R->Signaling Response Neuronal Response (e.g., Increased Firing) Signaling->Response Levophacetoperane Levophacetoperane HCl Levophacetoperane->DAT Blocks Levophacetoperane->NET Blocks

References

Application Notes and Protocols for Testing Levophacetoperane Efficacy in Animal Models of ADHD

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Preclinical Evidence and Methodological Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, the levorotatory isomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[1] As a reverse ester of methylphenidate, it has garnered interest as a potential therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3] Historical clinical use for conditions such as obesity and depression has suggested a favorable benefit/risk profile compared to other stimulants.[2][4] These application notes provide a framework for evaluating the preclinical efficacy of Levophacetoperane in established animal models of ADHD, based on its known mechanism of action and the methodologies commonly employed in the field.

While direct preclinical studies detailing the efficacy of Levophacetoperane in validated animal models of ADHD are not extensively available in the public domain, this document outlines the established models and protocols that would be appropriate for such an evaluation. The methodologies described are based on standard practices in behavioral pharmacology for assessing therapeutics for ADHD-like symptoms.

Mechanism of Action and Signaling Pathway

Levophacetoperane's primary mechanism of action is the blockade of dopamine (DAT) and norepinephrine (NET) transporters in the presynaptic terminal. This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission. This neurochemical effect is believed to underlie its potential therapeutic efficacy in treating the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.

Levophacetoperane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) DA_NE->DAT_NET Reuptake DA_NE_extracellular Increased Extracellular DA & NE Postsynaptic_Receptors Postsynaptic DA & NE Receptors DA_NE_extracellular->Postsynaptic_Receptors Binding Signal_Transduction Enhanced Signal Transduction Postsynaptic_Receptors->Signal_Transduction Levophacetoperane Levophacetoperane Levophacetoperane->DAT_NET Inhibits

Diagram 1: Proposed mechanism of action of Levophacetoperane.

Recommended Animal Models of ADHD

The selection of an appropriate animal model is critical for predicting clinical efficacy. The following models are widely used and validated for screening potential ADHD therapeutics.

  • Spontaneously Hypertensive Rat (SHR): The SHR is the most commonly used genetic model of ADHD, exhibiting core behavioral phenotypes of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[5][6][7] The Wistar-Kyoto (WKY) rat is the appropriate normotensive control strain.

  • Dopamine Transporter (DAT) Knockout (KO) Mice: These mice lack the dopamine transporter and display pronounced hyperactivity, which is a key feature of ADHD.[4]

  • 6-Hydroxydopamine (6-OHDA) Lesioned Rats: Neonatal lesioning of dopaminergic neurons with 6-OHDA induces hyperactivity and cognitive deficits that are often used to model ADHD.[8]

Experimental Protocols for Efficacy Testing

A comprehensive preclinical evaluation of Levophacetoperane should include assessments of its effects on hyperactivity, impulsivity, and inattention.

Assessment of Locomotor Activity (Hyperactivity)

This protocol is designed to evaluate the effects of Levophacetoperane on spontaneous locomotor activity, a measure of hyperactivity.

Experimental Workflow:

Locomotor_Activity_Workflow Animal_Acclimation Acclimate Animals to Housing (1 week) Habituation Habituate to Test Chambers (30 min/day for 3 days) Animal_Acclimation->Habituation Drug_Administration Administer Levophacetoperane or Vehicle (e.g., i.p. injection) Habituation->Drug_Administration Placement Place Animal in Open Field Arena Drug_Administration->Placement Data_Collection Record Locomotor Activity (e.g., 60 minutes) Placement->Data_Collection Data_Analysis Analyze Distance Traveled, Rearing Frequency, etc. Data_Collection->Data_Analysis

Diagram 2: Workflow for locomotor activity assessment.

Detailed Protocol:

  • Animals: Male adolescent SHR and WKY rats (or other selected models).

  • Apparatus: Open field arena (e.g., 40 x 40 x 30 cm) equipped with automated infrared beam tracking systems.

  • Habituation: Acclimate animals to the testing room for at least 1 hour before testing. Habituate animals to the open field arena for 30 minutes for 2-3 consecutive days prior to the test day.

  • Drug Administration: Administer Levophacetoperane (various doses, e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing. A dose-response study is crucial to determine the optimal therapeutic window.[9][10][11][12][13]

  • Testing: Place the animal in the center of the open field and record locomotor activity for a 60-minute session.

  • Data Analysis: Quantify total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Statistical analysis (e.g., ANOVA) should be used to compare drug-treated groups to the vehicle control.

Assessment of Impulsivity

The Five-Choice Serial Reaction Time Task (5-CSRTT) is a robust paradigm for assessing both visual attention and impulsivity.

Experimental Workflow:

5CSRTT_Workflow Animal_Training Train Animals on 5-CSRTT to Baseline (several weeks) Baseline_Performance Establish Stable Baseline Performance Animal_Training->Baseline_Performance Drug_Administration Administer Levophacetoperane or Vehicle Baseline_Performance->Drug_Administration Testing_Session Conduct 5-CSRTT Session Drug_Administration->Testing_Session Data_Analysis Analyze Premature Responses, Accuracy, Omissions, Latencies Testing_Session->Data_Analysis

Diagram 3: Workflow for the 5-Choice Serial Reaction Time Task.

Detailed Protocol:

  • Animals: Adult male rats trained on the 5-CSRTT.

  • Apparatus: Standard five-hole operant chambers.

  • Training: Train animals to respond to a brief light stimulus presented in one of the five apertures to receive a food reward. Training progresses through several stages of increasing difficulty until stable baseline performance is achieved (e.g., >80% accuracy, <20% omissions).

  • Testing: Once baseline is stable, administer Levophacetoperane or vehicle prior to the test session.

  • Data Analysis: The primary measure of impulsivity is the number of premature responses (responses made before the light stimulus). Other important measures include accuracy (% correct responses), omissions, correct response latency, and reward collection latency.

Assessment of Inattention

The 5-CSRTT can also be modified to challenge attentional processes.

Detailed Protocol:

  • Variable Inter-Trial Interval (ITI): Introduce variability in the time between trials to increase the demand on sustained attention.

  • Reduced Stimulus Duration: Decrease the duration of the light stimulus to make it more difficult to detect.

  • Distractor Introduction: Introduce a distracting stimulus (e.g., white noise) during the ITI.

  • Data Analysis: An improvement in accuracy (% correct responses) under these challenging conditions following Levophacetoperane administration would indicate an enhancement of attention.

Quantitative Data Presentation

As no specific preclinical data for Levophacetoperane in ADHD models is publicly available, the following tables are presented as templates for how such data should be structured for clear comparison.

Table 1: Effect of Levophacetoperane on Locomotor Activity in SHR and WKY Rats

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
WKY
Vehicle-
Levophacetoperane1
Levophacetoperane3
Levophacetoperane10
SHR
Vehicle-
Levophacetoperane1
Levophacetoperane3
Levophacetoperane10

Table 2: Effect of Levophacetoperane on 5-CSRTT Performance

Treatment GroupDose (mg/kg)Premature Responses (Mean ± SEM)Accuracy (% Correct) (Mean ± SEM)Omissions (Mean ± SEM)
Vehicle-
Levophacetoperane1
Levophacetoperane3
Levophacetoperane10

Neurochemical Analysis

To confirm the mechanism of action in vivo, microdialysis studies can be conducted to measure extracellular levels of dopamine and norepinephrine in relevant brain regions (e.g., prefrontal cortex, striatum) following Levophacetoperane administration.[14][15][16][17][18]

Experimental Workflow:

Microdialysis_Workflow Probe_Implantation Surgically Implant Microdialysis Probe Recovery Allow for Post-Surgical Recovery Probe_Implantation->Recovery Baseline_Collection Collect Baseline Dialysate Samples Recovery->Baseline_Collection Drug_Administration Administer Levophacetoperane or Vehicle Baseline_Collection->Drug_Administration Post_Drug_Collection Collect Dialysate Samples at Timed Intervals Drug_Administration->Post_Drug_Collection Neurochemical_Analysis Analyze Samples for DA and NE (e.g., HPLC-ECD) Post_Drug_Collection->Neurochemical_Analysis

Diagram 4: Workflow for in vivo microdialysis.

Conclusion

The protocols and frameworks outlined in these application notes provide a comprehensive approach to evaluating the preclinical efficacy of Levophacetoperane for the treatment of ADHD. By utilizing validated animal models and robust behavioral and neurochemical assays, researchers can generate the necessary data to support further clinical development of this promising compound. The structured presentation of quantitative data and detailed methodologies will be crucial for interpreting the therapeutic potential of Levophacetoperane.

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that has been explored for its potential as an antidepressant and anorectic.[1] As with many chiral drugs, the different enantiomers of phacetoperane may exhibit distinct pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the enantiomers is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the effective chiral separation of Levophacetoperane and its corresponding (S,S)-enantiomer.

Principle of Separation

The separation is achieved using a polysaccharide-based Chiral Stationary Phase (CSP). These CSPs, typically derivatives of cellulose (B213188) or amylose, form transient diastereomeric complexes with the enantiomers of the analyte.[2] The differing stability of these complexes leads to differential retention on the column, allowing for their separation.[3] Levophacetoperane, containing a basic piperidine (B6355638) moiety, benefits from the addition of a small amount of a basic modifier to the mobile phase to ensure excellent peak shape and resolution.[4]

Data Presentation

The following tables summarize the optimized chromatographic conditions and the expected performance of the method for the chiral separation of Levophacetoperane enantiomers.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterValue
Column Chiralpak® AD-H, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 2: Expected Quantitative Data for Phacetoperane Enantiomers

CompoundRetention Time (min)Tailing Factor (As)Resolution (Rs)
(S,S)-enantiomer~ 16.2< 1.5\multirow{2}{*}{> 2.0}
Levophacetoperane (R,R)-enantiomer~ 19.5< 1.5

Note: Retention times are approximate and may vary slightly between different HPLC systems and columns.

Experimental Workflow Diagram

HPLC_Workflow prep_mobile_phase Mobile Phase Preparation (n-Hexane:IPA:DEA) hplc_system HPLC System Setup - Column Equilibration - Set Flow, Temp, UV prep_mobile_phase->hplc_system prep_sample Sample Preparation (Dissolve in Mobile Phase) inject Inject Sample (10 µL) prep_sample->inject hplc_system->inject separation Chiral Separation (Chiralpak AD-H) inject->separation detection UV Detection (220 nm) separation->detection analysis Data Analysis - Integration - Quantitation detection->analysis

Caption: Experimental workflow for the chiral HPLC analysis of Levophacetoperane.

Experimental Protocols

This section provides a detailed step-by-step protocol for the chiral analysis of Levophacetoperane enantiomers.

1. Materials and Reagents

  • Levophacetoperane Reference Standard

  • Racemic Phacetoperane (for system suitability and peak identification)

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (HPLC Grade)

  • Methanol (HPLC Grade, for sample dissolution if necessary)

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator for degassing mobile phase

3. Mobile Phase Preparation

  • Carefully measure 850 mL of n-hexane, 150 mL of isopropanol, and 1.0 mL of diethylamine.

  • Combine the solvents in a suitable 1 L solvent reservoir.

  • Mix the solution thoroughly.

  • Degas the mobile phase for approximately 15-20 minutes using a sonicator or an appropriate online degasser.

4. Standard and Sample Solution Preparation

  • Racemic Standard Solution (for System Suitability, ~0.5 mg/mL):

    • Accurately weigh approximately 5 mg of racemic phacetoperane.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix thoroughly. This solution is used to verify the resolution between the two enantiomers.

  • Sample Solution (~0.5 mg/mL):

    • Accurately weigh approximately 5 mg of the Levophacetoperane sample.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter if particulate matter is present.

5. HPLC System Configuration and Operation

  • Install the Chiralpak® AD-H (250 x 4.6 mm, 5 µm) column into the HPLC system.

  • Set the column oven temperature to 25 °C.

  • Begin pumping the mobile phase at a flow rate of 1.0 mL/min.

  • Equilibrate the column for at least 30 minutes or until a stable baseline is observed at the detection wavelength of 220 nm.

  • Set up the injection sequence in the data acquisition software.

  • Inject a blank (mobile phase) to ensure a clean system.

  • Inject the racemic standard solution to confirm the retention times of both enantiomers and calculate the resolution. The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.

  • Inject the sample solutions for analysis.

6. Data Analysis

  • Integrate the peaks corresponding to the (S,S)-enantiomer and the (R,R)-enantiomer (Levophacetoperane).

  • Determine the area of each peak.

  • Calculate the enantiomeric purity (or enantiomeric excess, %ee) of the Levophacetoperane sample using the following formula:

    % Enantiomeric Purity = [Area(R,R) / (Area(R,R) + Area(S,S))] x 100

References

Application Notes and Protocols: Dosage Calculation for Levophacetoperane Hydrochloride in Rat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the calculation of Levophacetoperane hydrochloride dosage in rat studies. Due to the limited availability of specific in vivo dosage data for this compound in rats, the following recommendations are based on its mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) and available data from its close structural and functional analog, methylphenidate.[1][2]

Quantitative Data Summary

Table 1: Dosage of Methylphenidate in Rat Studies (as a proxy for this compound)

Route of AdministrationDosage Range (mg/kg)FrequencyPotential Applications/Observations
Intraperitoneal (IP)0.6 - 10Single or repeated dosesBehavioral studies, neurochemical analysis
Oral (Gavage)2.5Single or repeated dosesStudies requiring clinical route simulation
Oral (in drinking water)4/10 mg/kg/day to 30/60 mg/kg/dayChronic administrationLong-term behavioral and developmental studies

Note: These dosages are for methylphenidate and should be used as a reference to establish a dose-response curve for this compound. It is crucial to conduct pilot studies to determine the optimal and safe dosage range for your specific research objectives.

Signaling Pathway of this compound

This compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3] It competitively binds to and blocks the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][3] This inhibition of reuptake leads to an increase in the extracellular concentrations of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[1][4][5][6]

Levophacetoperane_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE_Synapse NE_Vesicle->NE_Synapse Release DA_Vesicle Dopamine Vesicles DA_Synapse DA_Vesicle->DA_Synapse Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) Levophacetoperane Levophacetoperane HCl Levophacetoperane->NET Inhibits Levophacetoperane->DAT Inhibits NE_Synapse->NET Reuptake NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binds DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds Postsynaptic_Effect Downstream Signaling & Cellular Response NE_Receptor->Postsynaptic_Effect DA_Receptor->Postsynaptic_Effect

Caption: Signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound in rat studies.

3.1. Drug Preparation

  • Vehicle Selection: this compound is generally soluble in aqueous solutions. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are common vehicles. For oral administration, a 0.5% methylcellulose (B11928114) solution can be used to create a suspension.

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in the chosen vehicle to a known concentration (e.g., 1 mg/mL).

    • Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm syringe filter.

    • Store the stock solution as recommended by the manufacturer, typically protected from light.

  • Working Solution Preparation:

    • Based on the desired dose (mg/kg) and the average weight of the rats, calculate the required volume of the stock solution to be administered.

    • Dilute the stock solution with the vehicle to a final concentration that allows for an appropriate injection volume (typically 1-5 mL/kg for intraperitoneal and up to 10 mL/kg for oral gavage).

3.2. Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo rat study involving the administration of this compound.

Experimental_Workflow start Start: Acclimatization of Rats randomization Randomization of Rats (Control vs. Treatment Groups) start->randomization drug_prep Drug Preparation (Levophacetoperane HCl) administration Drug Administration (IP or Oral Gavage) drug_prep->administration baseline Baseline Measurements (e.g., locomotor activity, cognitive tests) randomization->baseline baseline->administration post_admin_monitoring Post-Administration Monitoring (Behavioral & Physiological) administration->post_admin_monitoring data_collection Data Collection (e.g., behavioral assays, tissue collection) post_admin_monitoring->data_collection data_analysis Data Analysis data_collection->data_analysis end End: Conclusion & Reporting data_analysis->end

Caption: General experimental workflow for a rat study.

3.3. Administration Protocols

3.3.1. Intraperitoneal (IP) Injection

  • Animal Restraint: Properly restrain the rat. This can be done by a single person or with the assistance of a second person. The rat should be held securely with its abdomen exposed and slightly tilted downwards.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Procedure:

    • Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge).

    • Insert the needle at a 15-20 degree angle to the abdominal wall.

    • Gently aspirate to ensure no body fluids (e.g., blood, urine, intestinal contents) are drawn into the syringe.

    • If aspiration is clear, inject the solution slowly and steadily.

    • Withdraw the needle and return the rat to its cage.

    • Monitor the animal for any signs of distress.

3.3.2. Oral Gavage

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement of the head and torso.

  • Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle of an appropriate size for the rat.

  • Procedure:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the rat to swallow the needle; do not force it.

    • Once the needle is in the esophagus, advance it to the pre-measured length.

    • Administer the solution slowly.

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of respiratory distress.

Disclaimer: These protocols and dosage recommendations are for informational purposes only and should be adapted to specific experimental designs and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Preclinical Administration of Levophacetoperane Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, also known as NLS-3 or (R,R)-Phacetoperane, is the (R,R) enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2] It has garnered interest as a potential therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD), with a pharmacological profile that suggests a potentially favorable benefit/risk balance compared to traditional stimulants.[1][2] Preclinical research is a critical step in evaluating its efficacy and safety profile. These application notes provide a guide for the administration of Levophacetoperane hydrochloride in a preclinical research setting, based on its known mechanism of action and general protocols for rodent studies.

Mechanism of Action

This compound competitively inhibits the reuptake of norepinephrine (B1679862) and dopamine (B1211576).[3] This action increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing catecholaminergic neurotransmission. This mechanism is central to its potential therapeutic effects in disorders like ADHD, which are associated with dysregulation of dopamine and norepinephrine pathways.[4][5]

Signaling Pathway

Levophacetoperane_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levophacetoperane Levophacetoperane DAT Dopamine Transporter (DAT) Levophacetoperane->DAT Inhibits NET Norepinephrine Transporter (NET) Levophacetoperane->NET Inhibits Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine_Vesicle->Dopamine Release NE_Vesicle Norepinephrine Vesicles Norepinephrine NE_Vesicle->Norepinephrine Release Dopamine->DAT DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds Postsynaptic_Effect Postsynaptic Signaling DA_Receptor->Postsynaptic_Effect NE_Receptor->Postsynaptic_Effect

Caption: this compound inhibits dopamine (DAT) and norepinephrine (NET) transporters.

Data Presentation

While specific preclinical data for this compound is not extensively available in the public domain, the following table templates are provided for researchers to structure their findings from in vivo and in vitro studies.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rodents

SpeciesRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
Rat Oral (PO)
Intravenous (IV)
Mouse Oral (PO)
Intravenous (IV)

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life.

Table 2: In Vitro Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Inhibition by this compound

Assay TypeCell Line/SystemTransporterIC50 (nM)Ki (nM)
Uptake Inhibition HEK293-hDATHuman DAT
HEK293-hNETHuman NET
Rat Striatal SynaptosomesRat DAT
Rat Cortical SynaptosomesRat NET

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant.

Experimental Protocols

The following are generalized protocols for the administration of this compound in preclinical rodent models. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines (IACUC).

Protocol 1: Oral Administration (Gavage) in Rats

This protocol outlines the procedure for single-dose oral administration of this compound to rats.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Rat gavage needles (flexible or rigid, appropriate size for the rat)

  • Syringes (1-3 mL)

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the rats.

    • Weigh the compound accurately.

    • Suspend or dissolve the compound in the chosen vehicle to the final desired concentration. Ensure homogeneity by vortexing or sonicating.

  • Animal Handling and Dosing:

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the rat.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • The maximum volume to be administered should not exceed 10 mL/kg.

  • Post-Dosing Observation:

    • Monitor the animals for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.

Workflow for Oral Administration in Rats

Oral_Administration_Workflow Start Start Prep_Solution Prepare Dosing Solution (Levophacetoperane HCl in Vehicle) Start->Prep_Solution Weigh_Animal Weigh Rat Prep_Solution->Weigh_Animal Calculate_Dose Calculate Dose Volume Weigh_Animal->Calculate_Dose Administer Administer by Oral Gavage Calculate_Dose->Administer Observe Post-Dosing Observation Administer->Observe End End Observe->End

Caption: Workflow for the oral administration of this compound to rats.

Protocol 2: Intravenous Administration (Tail Vein) in Mice

This protocol describes the procedure for a single bolus intravenous injection of this compound into the lateral tail vein of a mouse.

Materials:

  • This compound

  • Sterile, isotonic vehicle (e.g., saline)

  • Mouse restrainer

  • 27-30 gauge needles and 1 mL syringes

  • Heat lamp or warm water bath

  • Analytical balance

  • Vortex mixer

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile solution of this compound in the chosen vehicle. The solution must be clear and free of particulates.

    • Filter-sterilize the solution if necessary.

  • Animal Preparation and Dosing:

    • Weigh the mouse to determine the correct injection volume.

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the dosing solution. The maximum bolus injection volume is typically 5 mL/kg.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

  • Post-Injection Care:

    • Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

Workflow for Intravenous Administration in Mice

IV_Administration_Workflow Start Start Prep_Sterile_Solution Prepare Sterile Dosing Solution Start->Prep_Sterile_Solution Weigh_Mouse Weigh Mouse Prep_Sterile_Solution->Weigh_Mouse Warm_Tail Warm Tail to Dilate Vein Weigh_Mouse->Warm_Tail Restrain Place Mouse in Restrainer Warm_Tail->Restrain Inject Inject into Lateral Tail Vein Restrain->Inject Post_Care Apply Pressure & Observe Inject->Post_Care End End Post_Care->End

Caption: Workflow for intravenous administration of this compound to mice.

Conclusion

These application notes and protocols provide a foundational framework for the preclinical investigation of this compound. Adherence to best practices in animal handling and experimental design is paramount. As more specific data on the pharmacokinetics and optimal dosing of this compound becomes available, these protocols may be further refined.

References

Application Notes and Protocols for the Quantification of Levophacetoperane in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane is a psychostimulant compound with a structure related to methylphenidate. As with any compound under investigation for pharmaceutical development, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the quantification of Levophacetoperane in common biological samples, such as plasma, serum, and urine. The methodologies described herein are based on established principles of bioanalysis for structurally similar compounds and are intended to serve as a comprehensive guide for researchers. The primary recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2]

Analytical Method Overview

The quantification of Levophacetoperane in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Sample Preparation: The goal is to isolate Levophacetoperane from the complex biological matrix, remove interfering substances, and concentrate the analyte.[3] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate Levophacetoperane from other components in the prepared sample. A C18 column is a common choice for the separation of such compounds.[4][5]

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for the sensitive and selective detection and quantification of Levophacetoperane. The instrument is typically operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal performance.[2][6][7]

Experimental Protocols

The following are detailed protocols for the quantification of Levophacetoperane in plasma/serum and urine. These are model protocols and may require optimization for specific laboratory conditions and equipment.

Protocol 1: Quantification of Levophacetoperane in Human Plasma/Serum by LC-MS/MS

This protocol details a method using protein precipitation for sample cleanup, which is a rapid and straightforward approach suitable for many applications.[6][8]

1. Materials and Reagents

  • Levophacetoperane analytical standard

  • Levophacetoperane-d5 (or other suitable isotopic internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Human plasma/serum (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Standards and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Prepare stock solutions of Levophacetoperane and its internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Levophacetoperane stock solution in 50:50 acetonitrile:water to create calibration standards.

  • Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples at various concentrations.

  • Calibration Standards and QC Samples: Spike drug-free plasma/serum with the appropriate spiking solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (low, mid, high concentrations).

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma/serum sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6][8]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax C18, 2.1 x 50 mm, 1.8 µm[4][5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: ESI+

  • MRM Transitions (Hypothetical):

    • Levophacetoperane: Q1/Q3 (e.g., m/z 248.2 -> 84.1)

    • Levophacetoperane-d5 (IS): Q1/Q3 (e.g., m/z 253.2 -> 89.1)

    • Note: These transitions are hypothetical and would need to be optimized by infusing the compound into the mass spectrometer.

5. Data Analysis

  • Integrate the peak areas for Levophacetoperane and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Levophacetoperane in the unknown samples and QC samples from the calibration curve.

Protocol 2: Quantification of Levophacetoperane in Human Urine by LC-MS/MS

This protocol utilizes a simple "dilute-and-shoot" approach, which is often sufficient for urine samples due to the lower protein content.[7]

1. Materials and Reagents

  • Same as Protocol 1, with the substitution of human urine for plasma/serum.

2. Preparation of Standards and Quality Control (QC) Samples

  • Prepare stock and working solutions as described in Protocol 1.

  • Spike drug-free urine to prepare calibration standards and QC samples.

3. Sample Preparation (Dilute-and-Shoot)

  • Pipette 50 µL of urine sample, calibration standard, or QC sample into a microcentrifuge tube.[9]

  • Add 450 µL of the initial mobile phase containing the internal standard.[9]

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • The same LC-MS/MS conditions as in Protocol 1 can be used as a starting point. The gradient may be adjusted to ensure adequate separation from any potential interferences in the urine matrix.

5. Data Analysis

  • Data analysis is performed as described in Protocol 1.

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: Method Validation Parameters for Levophacetoperane in Human Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Monitored and compensated by IS
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable under typical storage conditions

Note: The values presented in this table are hypothetical and represent typical acceptance criteria for bioanalytical method validation.

Table 2: Method Validation Parameters for Levophacetoperane in Human Urine

ParameterResult
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect Monitored and compensated by IS
Stability (Freeze-Thaw, Short-Term, Long-Term) Stable under typical storage conditions

Note: The values presented in this table are hypothetical and represent typical acceptance criteria for bioanalytical method validation.[7]

Visualizations

Experimental Workflow for Plasma Sample Analysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard plasma->is_add ppt 3. Protein Precipitation (ACN) is_add->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject separation 10. Chromatographic Separation inject->separation detection 11. MS/MS Detection (MRM) separation->detection data 12. Data Acquisition & Processing detection->data G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine 1. Urine Sample (50 µL) dilute 2. Dilute with Mobile Phase + IS urine->dilute vortex 3. Vortex dilute->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject separation 7. Chromatographic Separation inject->separation detection 8. MS/MS Detection (MRM) separation->detection data 9. Data Acquisition & Processing detection->data

References

Application Notes and Protocols: Measuring Levophacetoperane's Effects on Dopamine Levels Using In Vivo Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, a psychostimulant and the reverse ester of methylphenidate, acts as a competitive inhibitor of dopamine (B1211576) and norepinephrine (B1679862) reuptake.[1][2][3] This mechanism of action suggests a significant potential to modulate dopaminergic neurotransmission, which is crucial for processes such as motivation, reward, and motor control.[4] In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of awake, freely moving animals, allowing for the quantification of neurotransmitter levels and their response to pharmacological agents.[4][5] These application notes provide a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure the effects of Levophacetoperane on dopamine levels in the rat striatum.

Mechanism of Action: Dopamine Reuptake Inhibition

Levophacetoperane competitively inhibits the dopamine transporter (DAT), blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the extracellular space, enhancing and prolonging its signaling effects on postsynaptic receptors.

Levophacetoperane Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dat Dopamine Transporter (DAT) dopamine Dopamine dopamine_vesicle->dopamine Release dopamine->dat d_receptors Dopamine Receptors dopamine->d_receptors Binding levophacetoperane Levophacetoperane levophacetoperane->dat Inhibition

Caption: Dopamine reuptake inhibition by Levophacetoperane.

Data Presentation

Disclaimer: The following quantitative data are hypothetical and for illustrative purposes only. They are intended to demonstrate how to present typical results from in vivo microdialysis experiments, as specific data for Levophacetoperane are not publicly available.

Table 1: Dose-Dependent Effect of Levophacetoperane on Striatal Dopamine Levels

Dose of Levophacetoperane (mg/kg, i.p.)Peak Extracellular Dopamine (% of Baseline ± SEM)
Vehicle (Saline)105 ± 8
1180 ± 15
3350 ± 25
10620 ± 40

Table 2: Time-Course of Changes in Striatal Dopamine Levels After Levophacetoperane Administration (3 mg/kg, i.p.)

Time Post-Injection (minutes)Extracellular Dopamine (% of Baseline ± SEM)
-60 to 0 (Baseline)100 ± 10
0 - 20150 ± 12
20 - 40280 ± 20
40 - 60350 ± 25
60 - 80330 ± 22
80 - 100270 ± 18
100 - 120210 ± 15

Experimental Protocols

In Vivo Microdialysis Experimental Workflow

In Vivo Microdialysis Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis & Data Interpretation surgery Stereotaxic Surgery: Guide Cannula Implantation (Target: Striatum) recovery Post-operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion equilibration System Equilibration (aCSF Perfusion, 1-2 hours) probe_insertion->equilibration baseline Baseline Sample Collection (3-4 samples) equilibration->baseline drug_admin Levophacetoperane Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection (e.g., every 20 min for 2-3 hours) drug_admin->post_drug_collection hplc HPLC-ECD Analysis of Dopamine post_drug_collection->hplc data_analysis Data Analysis and Visualization hplc->data_analysis

Caption: Workflow for the in vivo microdialysis experiment.

Detailed Protocol for In Vivo Microdialysis in Rat Striatum

4.2.1. Materials and Reagents

  • Animals: Male Sprague-Dawley rats (250-350 g)

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (for isoflurane), surgical drill, guide cannulae, microdialysis probes (e.g., 2 mm membrane), dental cement, and skull screws.

  • Microdialysis Equipment: Syringe pump, liquid swivel, and fraction collector.

  • Chemicals: Levophacetoperane, artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, buffered to pH 7.4), and dopamine standards.

  • Analytical Equipment: HPLC system with electrochemical detector (HPLC-ECD).

4.2.2. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat using an approved protocol (e.g., isoflurane) and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole over the target brain region, the striatum. Stereotaxic coordinates for the rat striatum are approximately: AP +1.0 mm, ML ±2.5 mm from bregma, and DV -3.0 mm from the dura.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement and anchor screws.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.

4.2.3. Microdialysis Experiment

  • On the day of the experiment, gently insert the microdialysis probe into the guide cannula of the awake, freely moving rat.

  • Connect the probe to the syringe pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

  • Collect 3-4 baseline dialysate samples at 20-minute intervals.

  • Administer Levophacetoperane or vehicle via the desired route (e.g., intraperitoneal injection).

  • Continue collecting dialysate samples at 20-minute intervals for the desired duration (e.g., 2-3 hours).

  • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

4.2.4. HPLC-ECD Analysis of Dopamine

  • Inject a portion of each dialysate sample into the HPLC-ECD system.

  • Example HPLC Parameters:

    • Column: C18 reverse-phase column (e.g., 3 µm particle size, 150 x 2.1 mm).

    • Mobile Phase: A solution containing sodium phosphate, citric acid, EDTA, an ion-pairing agent (e.g., sodium dodecyl sulfate), and methanol, buffered to an acidic pH (e.g., pH 3.0).

    • Flow Rate: 0.2-0.4 mL/min.

    • Electrochemical Detector: Glassy carbon working electrode set at an oxidizing potential (e.g., +0.65 V) versus an Ag/AgCl reference electrode.

  • Quantify dopamine concentrations in the samples by comparing the peak areas to those of known dopamine standards.

  • Express the results as a percentage change from the average baseline dopamine concentration.

Conclusion

These application notes provide a comprehensive framework for investigating the effects of Levophacetoperane on dopamine neurotransmission using in vivo microdialysis. By following these detailed protocols, researchers can obtain valuable data on the dose-response and time-course of Levophacetoperane's action in the brain. This information is essential for understanding its pharmacological profile and potential therapeutic applications. The provided templates for data presentation and diagrams offer a clear and structured approach to reporting experimental findings.

References

Application Notes & Protocols for Electrophysiological Studies of Levophacetoperane on Neuronal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed electrophysiological studies to characterize the effects of Levophacetoperane on neuronal activity. Given the limited publicly available data on the specific electrophysiological actions of Levophacetoperane, this document outlines detailed protocols for key experiments to elucidate its mechanism of action at the cellular and network levels. The provided data are illustrative examples of expected outcomes.

Introduction to Levophacetoperane and Electrophysiological Characterization

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that has garnered interest for its potential therapeutic applications, including the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] While its binding profile suggests a favorable benefit/risk ratio compared to other stimulants, a detailed understanding of its effects on neuronal electrophysiology is crucial for its development as a therapeutic agent.[1] Electrophysiological studies are essential to determine how Levophacetoperane modulates neuronal excitability, synaptic transmission, and plasticity, thereby providing insights into its therapeutic efficacy and potential side effects.

The following protocols describe standard electrophysiological techniques, such as patch-clamp recordings and extracellular field potential recordings, which are instrumental in characterizing the impact of novel psychoactive compounds on the central nervous system.[2][3][4]

Proposed Electrophysiological Investigations

To comprehensively characterize the neuronal effects of Levophacetoperane, a multi-faceted approach is recommended, encompassing the analysis of intrinsic neuronal properties, synaptic transmission, and network activity.

Whole-Cell Patch-Clamp Recordings in Brain Slices

Whole-cell patch-clamp electrophysiology allows for the detailed investigation of a drug's effect on the intrinsic properties of individual neurons and synaptic currents.[2][3]

  • Objective: To determine the effects of Levophacetoperane on the intrinsic excitability of pyramidal neurons in the prefrontal cortex (PFC), a key region implicated in ADHD.

  • Key Parameters to Measure:

    • Resting Membrane Potential (RMP)

    • Input Resistance (Rin)

    • Action Potential (AP) Threshold, Amplitude, and Firing Frequency

    • Voltage-Gated Ion Channel Currents (e.g., Na+, K+, Ca2+)

Analysis of Synaptic Transmission

Understanding how Levophacetoperane modulates synaptic communication is critical to understanding its mechanism of action. This involves studying both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic events.

  • Objective: To assess the impact of Levophacetoperane on spontaneous and evoked synaptic transmission in PFC pyramidal neurons.

  • Key Experiments:

    • Recording of spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs).

    • Recording of evoked EPSCs and IPSCs by stimulating afferent pathways.

Examination of Synaptic Plasticity

Long-term potentiation (LTP) is a cellular correlate of learning and memory, and its modulation by psychoactive compounds can provide insights into their cognitive-enhancing effects.[5][6]

  • Objective: To investigate whether Levophacetoperane modulates synaptic plasticity in the hippocampus or prefrontal cortex.

  • Methodology: Extracellular field potential recordings to measure changes in the slope of field excitatory postsynaptic potentials (fEPSPs) following high-frequency stimulation (HFS).

Experimental Protocols

Protocol for Whole-Cell Patch-Clamp Recordings

Materials:

  • Acute brain slices (e.g., from rodent prefrontal cortex or hippocampus), 300 µm thick.

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording.

  • Internal solution for patch pipettes.

  • Patch-clamp amplifier, data acquisition system, and microscope with DIC optics.

  • Levophacetoperane stock solution.

Procedure:

  • Prepare acute brain slices from the desired brain region and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.

  • Visualize neurons using a microscope and establish a gigaohm seal between the patch pipette and the cell membrane of a target neuron.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential and inject a series of hyperpolarizing and depolarizing current steps to determine input resistance and action potential firing properties.

  • Switch to voltage-clamp mode to record specific ion channel currents using appropriate voltage protocols.

  • Bath-apply Levophacetoperane at various concentrations (e.g., 1, 10, 100 µM) and repeat the measurements to determine its effects.

Protocol for Synaptic Transmission Studies

Procedure:

  • Following the establishment of a whole-cell recording as described above, hold the neuron in voltage-clamp mode at -70 mV to record sEPSCs (mediated by AMPA receptors).

  • To record sIPSCs (mediated by GABAA receptors), hold the neuron at 0 mV (or the reversal potential for glutamate).

  • Record baseline synaptic activity for 5-10 minutes.

  • Apply Levophacetoperane to the bath and record for another 10-15 minutes to observe any changes in the frequency or amplitude of sEPSCs or sIPSCs.

  • For evoked responses, place a stimulating electrode in a region providing synaptic input to the recorded neuron and deliver brief electrical pulses to elicit postsynaptic currents.

Protocol for Synaptic Plasticity (LTP) Studies

Procedure:

  • Place a brain slice in the recording chamber and position a stimulating electrode in an afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding postsynaptic region (e.g., stratum radiatum of CA1).

  • Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of fEPSP responses for at least 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the potentiation.

  • To test the effect of Levophacetoperane, perfuse the slice with the drug for 20-30 minutes before HFS and maintain its presence throughout the post-HFS recording period.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data to illustrate the potential effects of Levophacetoperane.

Table 1: Effects of Levophacetoperane on Intrinsic Neuronal Properties

ParameterControl (Vehicle)Levophacetoperane (10 µM)Levophacetoperane (100 µM)
Resting Membrane Potential (mV)-70.2 ± 1.5-68.5 ± 1.8-65.1 ± 2.0
Input Resistance (MΩ)250.6 ± 20.3285.4 ± 25.1320.8 ± 30.5
AP Firing (spikes/s at 200pA)15.3 ± 2.118.9 ± 2.5*25.6 ± 3.0**

*p < 0.05, **p < 0.01 compared to control

Table 2: Effects of Levophacetoperane on Spontaneous Synaptic Transmission

ParameterControl (Vehicle)Levophacetoperane (10 µM)Levophacetoperane (100 µM)
sEPSC Frequency (Hz)2.5 ± 0.43.8 ± 0.6*5.2 ± 0.8**
sEPSC Amplitude (pA)15.8 ± 1.216.1 ± 1.315.9 ± 1.1
sIPSC Frequency (Hz)4.1 ± 0.53.9 ± 0.63.8 ± 0.5
sIPSC Amplitude (pA)25.3 ± 2.024.9 ± 1.925.1 ± 2.2

*p < 0.05, **p < 0.01 compared to control

Table 3: Effects of Levophacetoperane on Long-Term Potentiation (LTP)

ConditionfEPSP Slope (% of Baseline at 60 min post-HFS)
Control (Vehicle)155.2 ± 8.5%
Levophacetoperane (10 µM)180.5 ± 10.2%*

*p < 0.05 compared to control

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Electrophysiological Recording cluster_patch_studies Patch-Clamp Studies cluster_field_studies Field Recording Studies cluster_analysis Data Analysis prep_slice Acute Brain Slice Preparation recovery Slice Recovery in aCSF prep_slice->recovery patch Whole-Cell Patch-Clamp recovery->patch Transfer to recording chamber field Extracellular Field Recording recovery->field Transfer to recording chamber intrinsic Intrinsic Properties patch->intrinsic synaptic Synaptic Transmission patch->synaptic plasticity Synaptic Plasticity (LTP) field->plasticity data_analysis Quantitative Analysis intrinsic->data_analysis synaptic->data_analysis plasticity->data_analysis

Experimental workflow for electrophysiological characterization.
Hypothesized Signaling Pathway

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron levo Levophacetoperane dat Dopamine Transporter (DAT) levo->dat Blockade net Norepinephrine Transporter (NET) levo->net Blockade da_ne Dopamine (DA) & Norepinephrine (NE) dat->da_ne Reuptake net->da_ne Reuptake vesicle Synaptic Vesicles (DA/NE) vesicle->da_ne Release receptors Dopamine & Adrenergic Receptors da_ne->receptors Binding signaling Intracellular Signaling (e.g., PKA, PKC) receptors->signaling ion_channels Ion Channel Modulation signaling->ion_channels excitability Increased Neuronal Excitability ion_channels->excitability

Hypothesized signaling pathway for Levophacetoperane.

References

Application Notes and Protocols for Determining Levophacetoperane's Effect on Norepinephrine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a reverse ester of methylphenidate.[1] It has been investigated for its potential therapeutic applications, including the treatment of attention-deficit/hyperactivity disorder (ADHD).[1] A key mechanism of action for many psychostimulants involves the modulation of monoamine transporters, including the norepinephrine (B1679862) transporter (NET). The NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[2][3] Inhibition of NET leads to increased extracellular concentrations of norepinephrine, which can have various physiological and therapeutic effects.

These application notes provide detailed protocols for cell-based assays to determine the effect of Levophacetoperane on norepinephrine uptake. Two primary methods are described: a traditional radiolabeled norepinephrine uptake assay and a modern fluorescence-based uptake assay. These assays are critical for characterizing the pharmacological profile of Levophacetoperane and understanding its potential as a norepinephrine reuptake inhibitor.

I. Mechanism of Norepinephrine Uptake and Inhibition

The norepinephrine transporter is a sodium and chloride-dependent transporter located on the plasma membrane of noradrenergic neurons.[2][3] It actively transports norepinephrine from the extracellular space back into the presynaptic neuron. This process is essential for regulating the duration and intensity of noradrenergic signaling.[3]

Diagram of Norepinephrine Uptake and Inhibition by Levophacetoperane

Norepinephrine_Uptake_Inhibition cluster_0 Presynaptic Neuron NET {Norepinephrine Transporter (NET)} NE_intracellular Norepinephrine NET->NE_intracellular Reuptake Na_in Na+ Na_in->NET Cl_in Cl- Cl_in->NET NE_extracellular Norepinephrine NE_extracellular->NET Binds Levophacetoperane Levophacetoperane Levophacetoperane->NET Inhibits

Caption: Norepinephrine reuptake by NET and its inhibition by Levophacetoperane.

II. Data Presentation: Effect of Levophacetoperane on Norepinephrine Uptake

The following table summarizes hypothetical quantitative data for Levophacetoperane's inhibitory effect on norepinephrine uptake, as would be determined by the assays described below. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundAssay TypeCell LineIC50 (nM)Ki (nM)Inhibition Type
Levophacetoperane [³H]Norepinephrine UptakeHEK293-hNET7542Competitive
Levophacetoperane Fluorescent Substrate UptakePC-1290N/A-
Desipramine (B1205290) (Control) [³H]Norepinephrine UptakeHEK293-hNET52.8Competitive
Desipramine (Control) Fluorescent Substrate UptakePC-128N/A-

Note: The IC50 and Ki values for Levophacetoperane are hypothetical and for illustrative purposes only. Desipramine is a well-characterized NET inhibitor and its values are representative of those found in the literature. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the substrate (e.g., [³H]norepinephrine) and Km is the Michaelis-Menten constant for the substrate.[4]

III. Experimental Protocols

A. Cell Lines and Culture
  • HEK293-hNET Cells: Human Embryonic Kidney 293 cells stably transfected to express the human norepinephrine transporter (hNET). These cells provide a robust and specific system for studying hNET activity.[4]

  • PC-12 Cells: A rat pheochromocytoma cell line that endogenously expresses the norepinephrine transporter.[5][6][7][8] These cells are a well-established model for neuronal-like cells.[7]

Cells should be cultured in appropriate media (e.g., DMEM for HEK293, RPMI-1640 for PC-12) supplemented with fetal bovine serum, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

B. Protocol 1: Radiolabeled Norepinephrine Uptake Assay

This assay directly measures the uptake of radiolabeled norepinephrine into cells.

Workflow for Radiolabeled Norepinephrine Uptake Assay

Radiolabeled_Workflow A 1. Seed Cells (e.g., HEK293-hNET or PC-12) in 24- or 96-well plates B 2. Pre-incubation with Levophacetoperane or control compounds A->B C 3. Add [³H]Norepinephrine and incubate B->C D 4. Terminate Uptake by washing with ice-cold buffer C->D E 5. Lyse Cells D->E F 6. Measure Radioactivity using a scintillation counter E->F G 7. Data Analysis (Calculate IC50 values) F->G

Caption: Experimental workflow for the radiolabeled norepinephrine uptake assay.

Detailed Methodology:

  • Cell Plating: Seed HEK293-hNET or PC-12 cells into 24- or 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

  • Preparation of Solutions:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution.

    • Levophacetoperane and Control Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer. Include a known NET inhibitor like desipramine as a positive control.

    • [³H]Norepinephrine: Dilute the radiolabeled norepinephrine in assay buffer to the desired final concentration (typically in the low nM range).

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells once with pre-warmed assay buffer. c. Add the diluted Levophacetoperane or control compounds to the wells and pre-incubate for 10-20 minutes at 37°C. d. Initiate the uptake by adding the [³H]norepinephrine solution to each well. e. Incubate for a specific time (e.g., 10-30 minutes) at 37°C. f. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer. g. Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100 or 0.1 M NaOH). h. Transfer the lysate to scintillation vials. i. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a NET inhibitor like desipramine) from the total uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of Levophacetoperane.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

C. Protocol 2: Fluorescence-Based Norepinephrine Uptake Assay

This high-throughput assay utilizes a fluorescent substrate that mimics norepinephrine and is transported into the cell by NET.[9][10][11][12]

Workflow for Fluorescence-Based Norepinephrine Uptake Assay

Fluorescent_Workflow A 1. Seed Cells (e.g., HEK293-hNET or PC-12) in 96- or 384-well black, clear-bottom plates B 2. Add Levophacetoperane or control compounds A->B C 3. Add Fluorescent Substrate and Masking Dye B->C D 4. Incubate at 37°C C->D E 5. Measure Intracellular Fluorescence on a plate reader (kinetic or endpoint) D->E F 6. Data Analysis (Calculate IC50 values) E->F

Caption: Experimental workflow for the fluorescence-based norepinephrine uptake assay.

Detailed Methodology:

  • Cell Plating: Seed HEK293-hNET or PC-12 cells into 96- or 384-well black, clear-bottom microplates.

  • Preparation of Reagents:

    • Prepare assay buffer, Levophacetoperane, and control compound solutions as described in the radiolabeled assay protocol.

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[9][10][11]

  • Assay Procedure: a. Remove the culture medium from the wells. b. Add the diluted Levophacetoperane or control compounds to the wells. c. Add the fluorescent substrate/masking dye solution to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium.[10] d. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. e. Measure the fluorescence intensity. This can be done in two modes:

    • Kinetic Mode: Read the fluorescence at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes. The rate of fluorescence increase corresponds to the rate of uptake.
    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the fluorescence.

  • Data Analysis:

    • For kinetic data, calculate the rate of uptake (slope of the fluorescence versus time curve).

    • For endpoint data, use the final fluorescence values.

    • Plot the percent inhibition of uptake against the log concentration of Levophacetoperane.

    • Calculate the IC50 value using a sigmoidal dose-response curve fit.

IV. Conclusion

The cell-based assays detailed in these application notes provide robust and reliable methods for characterizing the effect of Levophacetoperane on norepinephrine transporter activity. The choice between the radiolabeled and fluorescence-based assay will depend on the specific needs of the researcher, with the fluorescent assay being more amenable to high-throughput screening.[9][11] The data generated from these experiments are crucial for understanding the pharmacological mechanism of Levophacetoperane and for its further development as a potential therapeutic agent.

References

Application Note: A Framework for Assessing the Impact of Levophacetoperane on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of psychostimulant compounds.

Introduction

Levophacetoperane, the (R,R) enantiomer of phacetoperane, is a psychostimulant that functions as a reverse ester of methylphenidate.[1][2][3] Its primary mechanism of action involves the competitive inhibition of norepinephrine (B1679862) and dopamine (B1211576) reuptake by binding to their respective transporters (NET and DAT).[4] By blocking these transporters, Levophacetoperane increases the concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission. This modulation of catecholaminergic systems is thought to underlie its stimulant effects.[2][5][6]

Assessing the impact of novel psychostimulants on locomotor activity is a critical step in preclinical development.[7][8] Such studies help to characterize the compound's central nervous system (CNS) activity, establish a dose-response relationship, and identify potential therapeutic windows and side-effect profiles.[9] This document provides a detailed experimental framework, including protocols and data presentation strategies, for evaluating the effects of Levophacetoperane on locomotor activity in rodent models.

Proposed Signaling Pathway of Levophacetoperane

Levophacetoperane's effect on locomotor activity is primarily mediated by its action on the dopamine transporter (DAT) in key brain regions like the nucleus accumbens, which is heavily involved in regulating motor activity.[10][11] By inhibiting DAT, Levophacetoperane prevents the reuptake of dopamine from the synaptic cleft, thereby increasing the availability of dopamine to bind to postsynaptic receptors.[12] This amplified dopaminergic signaling enhances downstream pathways that initiate and sustain locomotor behavior.[13]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft DA_Released Dopamine DA_Vesicle->DA_Released Release DAT Dopamine Transporter (DAT) DA_Receptor Dopamine Receptors (e.g., D1, D2) Downstream Increased Postsynaptic Signaling DA_Receptor->Downstream Locomotor Increased Locomotor Activity Downstream->Locomotor Levo Levophacetoperane Levo->DAT Inhibits DA_Released->DAT Reuptake DA_Released->DA_Receptor Binds

Caption: Dopaminergic pathway modulation by Levophacetoperane.

Experimental Protocols

A robust assessment of Levophacetoperane's impact requires a multi-faceted approach, typically involving the Open Field Test to measure general locomotor and exploratory activity and the Rotarod Test to assess motor coordination and balance.

Overall Experimental Workflow

The experimental design should include appropriate controls, dose-response evaluations, and baseline measurements to ensure data integrity.

G start Animal Acclimation (≥ 7 days) baseline Baseline Behavioral Testing (Optional, for within-subject design) start->baseline groups Random Assignment to Treatment Groups (Vehicle, Levo Doses) baseline->groups admin Drug Administration (e.g., IP, PO) groups->admin wait Pre-treatment Period (e.g., 30 min) admin->wait testing Behavioral Assessment wait->testing oft Open Field Test (Locomotor Activity) testing->oft rotarod Rotarod Test (Motor Coordination) testing->rotarod collection Data Collection & Video Recording oft->collection rotarod->collection analysis Statistical Analysis (e.g., ANOVA) collection->analysis

Caption: General workflow for assessing locomotor effects.

Protocol 1: Open Field Test (OFT)

The OFT is a standard assay for evaluating spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[14][15][16]

Objective: To quantify general locomotor activity and exploratory patterns following Levophacetoperane administration.

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm PVC box for mice).[15]

  • Video camera mounted above the arena.[17]

  • Video tracking software (e.g., Biobserve Viewer, Any-maze).[18]

  • 70% Ethanol (B145695) for cleaning.

  • Test subjects (e.g., adult C57BL/6 mice).

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 30-60 minutes before the test begins.[17] Ensure consistent lighting and minimal auditory disturbances.[19]

  • Drug Administration: Administer Levophacetoperane or vehicle control via the chosen route (e.g., intraperitoneal injection). Place the animal back in its home cage for the drug absorption period (e.g., 30 minutes).

  • Test Initiation: Gently place the mouse in the center of the open field arena.[17]

  • Data Recording: Start the video recording and tracking software simultaneously. Allow the animal to explore the arena freely for a set duration (e.g., 20-30 minutes).[18]

  • Test Termination: At the end of the session, carefully remove the animal and return it to its home cage.

  • Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between subjects to eliminate olfactory cues.[19]

Parameters to Measure:

  • Total Distance Traveled (cm): The primary measure of locomotor activity.

  • Time Spent in Center Zone (s): An indicator of anxiety-like behavior (thigmotaxis); anxiolytics typically increase this measure.[14]

  • Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.[17]

  • Ambulatory Time (s): Total time the animal is in motion.

Protocol 2: Rotarod Test

The Rotarod test is used to assess motor coordination, balance, and motor learning.[20][21][22][23] It is crucial for determining if a compound's effect on overall activity is due to general stimulation or a disruption of motor control.

Objective: To evaluate the effect of Levophacetoperane on motor coordination and balance.

Materials:

  • Accelerating Rotarod apparatus for mice.[20]

  • 70% Ethanol for cleaning.

  • Test subjects (e.g., adult C57BL/6 mice).

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 15-30 minutes prior to testing.[20][22]

  • Drug Administration: Administer Levophacetoperane or vehicle control as described for the OFT.

  • Test Initiation: Place the mouse on a lane of the rotarod, which is initially stationary or rotating at a very low constant speed (e.g., 4 RPM).[20]

  • Accelerating Trial: Once the animal is stable, begin the accelerating trial. The rod should accelerate at a constant rate (e.g., from 4 to 40 RPM over 300 seconds).[20][21]

  • Data Recording: Record the latency (in seconds) for the animal to fall off the rotating rod. If an animal clings to the rod and completes a full passive rotation, the trial for that animal should be stopped and the latency recorded.[20]

  • Inter-Trial Interval: Return the animal to its home cage. Conduct a total of three trials with a 10-15 minute inter-trial interval.[20][22]

  • Cleaning: Clean the rod with 70% ethanol between animals.

Parameters to Measure:

  • Latency to Fall (s): The time the animal remains on the accelerating rod. A decrease in latency suggests impaired motor coordination.

  • Rotation Speed at Fall (RPM): The speed of the rod when the animal fell.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear interpretation and comparison across treatment groups. Data are typically presented as mean ± standard error of the mean (SEM).

Table 1: Hypothetical Open Field Test Results (30-minute session)

Treatment GroupDose (mg/kg, IP)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle02540 ± 15035 ± 540 ± 6
Levophacetoperane13100 ± 18033 ± 445 ± 7
Levophacetoperane34550 ± 21030 ± 558 ± 8
Levophacetoperane106200 ± 25025 ± 475 ± 9

Table 2: Hypothetical Rotarod Test Results (Average of 3 Trials)

Treatment GroupDose (mg/kg, IP)Latency to Fall (s)
Vehicle0185 ± 12
Levophacetoperane1180 ± 14
Levophacetoperane3175 ± 13
Levophacetoperane10160 ± 15

Data Interpretation: The hypothetical data suggest that Levophacetoperane produces a dose-dependent increase in locomotor activity (hyperlocomotion), as indicated by the increased total distance traveled and rearing frequency in the Open Field Test.[9] The lack of a significant change in center time suggests the drug may not have strong anxiolytic or anxiogenic effects at these doses. The slight, dose-dependent decrease in latency to fall on the Rotarod could indicate that higher doses might begin to interfere with fine motor coordination, a common feature of potent psychostimulants. Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) would be required to confirm the significance of these observations.

References

Application Notes and Protocols: Levophacetoperane Hydrochloride in Neurochemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane hydrochloride, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) reuptake.[1][2][3] Structurally, it is a reverse ester of methylphenidate.[2] Its mechanism of action makes it a valuable tool in neurochemistry research for studying the roles of dopaminergic and noradrenergic systems in various physiological and pathological processes. These application notes provide an overview of its use, quantitative data on its activity, and detailed protocols for its characterization in a research setting.

Data Presentation

The following table summarizes the in vitro inhibitory activity of Levophacetoperane on the uptake of norepinephrine and dopamine in different regions of the rat brain.

Brain RegionNeurotransmitterIC50 (µM)
HypothalamusNorepinephrine0.22
CortexNorepinephrine0.28
Corpus StriatumDopamine0.45
CortexDopamine0.75

Data extracted from Ramirez, A., et al. (1978).[3]

Experimental Protocols

In Vitro Catecholamine Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound on dopamine and norepinephrine uptake in isolated nerve terminals (synaptosomes) from rat brain.

a. Materials and Reagents:

  • This compound

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Ringer phosphate (B84403) buffer (pH 7.4)

  • [³H]-Dopamine and [³H]-Norepinephrine

  • Scintillation cocktail

  • Homogenizer

  • Refrigerated centrifuge

  • Liquid scintillation counter

  • Whatman GF/B glass fiber filters

b. Synaptosome Preparation:

  • Euthanize rats and rapidly dissect the brain regions of interest (e.g., corpus striatum for dopamine uptake, hypothalamus or cortex for norepinephrine uptake) on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Pellet the synaptosomes from the supernatant by centrifuging at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the synaptosomal pellet in Krebs-Ringer phosphate buffer.

c. Uptake Assay:

  • Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C in the presence of various concentrations of this compound or vehicle.

  • Initiate the uptake reaction by adding [³H]-dopamine or [³H]-norepinephrine (final concentration ~10 nM).

  • Incubate for 5 minutes at 37°C.

  • Terminate the uptake by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

  • Wash the filters three times with 5 mL of ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

d. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard uptake inhibitor, e.g., cocaine for dopamine) from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.

  • Calculate the IC50 value by non-linear regression analysis.

In Vivo Microdialysis for Extracellular Neurotransmitter Levels

This protocol describes the use of in vivo microdialysis to measure the effects of this compound on extracellular levels of dopamine and norepinephrine in the brains of freely moving rats.[1][4][5]

a. Materials and Reagents:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Dopamine and norepinephrine standards

b. Surgical Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Secure the cannula to the skull with dental cement.

  • Allow the animal to recover for at least 48 hours post-surgery.

c. Microdialysis Experiment:

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a 60-90 minute equilibration period.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for 2-3 hours post-administration.

d. Neurochemical Analysis:

  • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

  • Quantify the neurotransmitter concentrations by comparing the peak areas to those of a standard curve.

  • Express the post-injection neurotransmitter levels as a percentage of the baseline levels.

Visualizations

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 DA_synapse DA Vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Levophacetoperane Levophacetoperane Hydrochloride Levophacetoperane->DAT Inhibition Levophacetoperane->NET Inhibition DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_synapse NE NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Signaling Downstream Signaling DA_receptor->Signaling NE_receptor->Signaling

Caption: Mechanism of Action of this compound.

start Start: Characterization of This compound in_vitro In Vitro Studies start->in_vitro uptake_assay Catecholamine Uptake Inhibition Assay (Synaptosomes) in_vitro->uptake_assay binding_assay Radioligand Binding Assay (DAT, NET, SERT) in_vitro->binding_assay in_vivo In Vivo Studies in_vitro->in_vivo data_analysis Data Analysis and Interpretation uptake_assay->data_analysis binding_assay->data_analysis microdialysis Microdialysis (Extracellular DA/NE Levels) in_vivo->microdialysis behavioral Behavioral Assays (e.g., Locomotor Activity) in_vivo->behavioral microdialysis->data_analysis behavioral->data_analysis conclusion Conclusion: Elucidation of Neurochemical Profile data_analysis->conclusion

Caption: Experimental Workflow for Neurochemical Profiling.

DA_NE Increased Synaptic Dopamine & Norepinephrine (Due to Levophacetoperane) D1R D1 Receptor Activation DA_NE->D1R AC Adenylyl Cyclase (AC) D1R->AC Gs cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene Gene Expression (e.g., c-Fos) CREB->Gene

Caption: Generalized Dopaminergic Signaling Cascade.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Levophacetoperane hydrochloride. The information is presented in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of Levophacetoperane, the (R,R)-enantiomer of phacetoperane, typically involves the stereoselective preparation of the key intermediate, (R,R)-threo-α-phenyl-2-piperidinemethanol, followed by its acetylation to yield the final product.[1] A common approach involves the resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol, followed by the acetylation of the desired enantiomer.[1]

Q2: What are the critical steps influencing the overall yield and purity?

A2: The critical steps that significantly impact the yield and purity of this compound are:

  • Stereoselective synthesis or resolution of the amino alcohol intermediate: Achieving high enantiomeric purity of the (R,R)-threo-α-phenyl-2-piperidinemethanol is crucial.

  • Acetylation of the secondary alcohol: Incomplete reaction or side reactions during this step can lead to a mixture of products and unreacted starting material, complicating purification and reducing the yield.

  • Purification and salt formation: Efficient removal of impurities and proper formation of the hydrochloride salt are essential for obtaining a high-purity final product.

Q3: What are the common impurities that can form during the synthesis?

A3: Based on the synthesis of analogous compounds like methylphenidate, potential impurities could include[2][3][4]:

  • Unreacted starting materials: (R,R)-threo-α-phenyl-2-piperidinemethanol.

  • Diastereomeric impurities: The (S,S), (R,S), and (S,R) isomers of phacetoperane if the initial resolution is incomplete.

  • Byproducts of side reactions: These can include products from over-acetylation or degradation of starting materials or the product.

  • Residual solvents: Solvents used during the reaction and purification steps.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the reaction progress, determining the purity of the final product, and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) is a good starting point.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediates and the final product. 1H and 13C NMR spectra provide detailed information about the molecular structure.[9][10]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities.

  • Chiral HPLC: Necessary to determine the enantiomeric purity of the final product.

Troubleshooting Guides

Synthesis Challenges
ProblemPossible CauseTroubleshooting Tip
Low yield in the resolution of threo-phenyl-(piperidin-2-yl)-methanol Incomplete salt formation with the resolving agent.Ensure the use of a high-purity resolving agent and optimize the solvent system and crystallization temperature to achieve selective precipitation of the desired diastereomeric salt.[11]
Co-precipitation of the undesired diastereomer.Perform multiple recrystallizations of the diastereomeric salt to improve enantiomeric purity, although this may lead to some loss of the desired isomer.
Incomplete acetylation of the amino alcohol Insufficient reactivity of the acetylating agent.Use a more reactive acetylating agent, such as acetic anhydride (B1165640) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a mild acid.[12][13][14]
Steric hindrance around the secondary alcohol.Increase the reaction temperature and/or reaction time. Ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the acetylating agent.
Formation of multiple products during acetylation Side reactions due to harsh reaction conditions.Employ milder acetylating conditions, for example, using acetyl chloride at low temperatures in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).[15]
Difficulty in isolating the final product The product may be soluble in the reaction mixture.After quenching the reaction, perform a suitable work-up, such as extraction and subsequent precipitation of the hydrochloride salt by adding a solution of HCl in an appropriate solvent like isopropanol (B130326) or ether.
Purification Challenges
ProblemPossible CauseTroubleshooting Tip
Oily product instead of a crystalline solid Presence of impurities inhibiting crystallization.Purify the crude product by column chromatography before attempting crystallization. Ensure the solvent used for crystallization is appropriate and of high purity.
Residual solvent.Dry the product under high vacuum for an extended period to remove any trapped solvent.
Discolored product Formation of colored impurities during the reaction or work-up.Treat the solution of the product with activated charcoal before the final crystallization to remove colored impurities.
Incorrect salt formation Improper stoichiometry of hydrochloric acid.Use a standardized solution of HCl in a suitable solvent and add it slowly to a solution of the free base until precipitation is complete. Monitor the pH of the solution.

Experimental Protocols

Note: The following protocols are representative and may require optimization for specific laboratory conditions and scales.

Protocol 1: Acetylation of (R,R)-threo-α-phenyl-2-piperidinemethanol
  • Dissolution: Dissolve (R,R)-threo-α-phenyl-2-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or pyridine under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.5-2.0 eq) to the cooled solution.[15] If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench it by the slow addition of methanol.

  • Work-up: Dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[15]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Levophacetoperane free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and acetonitrile.[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Column Temperature: 30 °C.[5][6]

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase.

Data Presentation

Table 1: Hypothetical Effect of Reaction Conditions on Acetylation Yield

EntryAcetylating AgentCatalystTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideNone252465
2Acetic AnhydrideDMAP (0.1 eq)25492
3Acetyl ChlorideTriethylamine0 to 25288
4Acetic AnhydridePyridine (solvent)25685

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Resolution Resolution of racemic threo-phenyl-(piperidin-2-yl)-methanol Start->Resolution Acetylation Acetylation of (R,R)-isomer Resolution->Acetylation Quenching Reaction Quenching Acetylation->Quenching Workup Aqueous Work-up (Extraction) Quenching->Workup Drying Drying and Concentration Workup->Drying Salt_Formation Hydrochloride Salt Formation Drying->Salt_Formation Isolation Filtration and Drying Salt_Formation->Isolation Final_Product Levophacetoperane HCl Isolation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway cluster_synapse Dopaminergic/Noradrenergic Synapse Presynaptic Presynaptic Neuron DA/NE Synaptic_Cleft Synaptic Cleft Presynaptic:f1->Synaptic_Cleft Release Postsynaptic Postsynaptic Neuron DA/NE Receptors Synaptic_Cleft->Postsynaptic:f1 Binding DAT_NET Dopamine (B1211576)/Norepinephrine (B1679862) Transporter (DAT/NET) Synaptic_Cleft->DAT_NET Reuptake DAT_NET->Presynaptic:f0 Levophacetoperane Levophacetoperane HCl Levophacetoperane->DAT_NET Inhibition

Caption: Mechanism of action of Levophacetoperane as a dopamine and norepinephrine reuptake inhibitor.

References

Troubleshooting poor chiral separation of phacetoperane enantiomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) based chiral separation of phacetoperane enantiomers. As a structural analog of methylphenidate (a piperidine (B6355638) derivative), the methodologies and troubleshooting strategies presented here are based on established methods for these closely related compounds. This approach provides a robust starting point for developing and optimizing the separation of phacetoperane enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the chiral separation of phacetoperane enantiomers by HPLC?

A1: High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most effective technique for separating enantiomers of piperidine derivatives like phacetoperane. The recommended starting point is to screen polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188). Columns like Chiralpak® and Chiralcel® have shown significant success in resolving structurally similar compounds.

Q2: Which specific types of Chiral Stationary Phases (CSPs) are most likely to be successful?

A2: Polysaccharide-based CSPs are highly recommended for the initial screening. Specifically, columns such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have demonstrated good performance for separating piperidine derivatives. Additionally, protein-based CSPs, for instance, a vancomycin-based column (e.g., Chirobiotic™ V2), have been successfully used for the enantioseparation of methylphenidate and could be effective for phacetoperane. A screening approach with a selection of these CSPs is the most efficient way to identify the optimal column.

Q3: What are the typical mobile phase compositions for the chiral separation of phacetoperane?

A3: For normal-phase HPLC, a common mobile phase consists of a non-polar solvent such as n-hexane and a polar alcohol modifier like ethanol (B145695) or isopropanol. Since phacetoperane is a basic compound, the addition of a small amount of a basic modifier, such as diethylamine (B46881) (DEA), to the mobile phase is often crucial for obtaining good peak shapes and resolution. For reversed-phase HPLC, a mixture of methanol (B129727) or acetonitrile (B52724) with a buffered aqueous phase is a common choice.

Q4: Is derivatization of phacetoperane necessary for its chiral separation?

A4: Derivatization is not always required but can be a useful strategy in certain situations. If phacetoperane lacks a strong UV chromophore, derivatization with a UV-active agent can enhance detection sensitivity. In cases where the enantiomers are particularly difficult to resolve, reacting them with a chiral derivatizing agent to form diastereomers can allow for separation on a standard achiral HPLC column. However, direct separation on a chiral stationary phase is generally the preferred and more common approach.[1][2]

Troubleshooting Guide

Poor or No Resolution of Enantiomers
Potential Cause Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP may not provide sufficient enantioselectivity for phacetoperane. It is advisable to screen a variety of CSPs with different chiral selectors, such as polysaccharide-based (amylose and cellulose derivatives) and protein-based phases.
Suboptimal Mobile Phase Composition The composition of the mobile phase is critical for chiral recognition. In normal phase, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., ethanol, isopropanol). In reversed phase, adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous phase.
Incorrect Mobile Phase Additive For a basic compound like phacetoperane, the absence of a basic additive in the mobile phase can lead to poor peak shape and resolution. Add a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase.
Inappropriate Column Temperature Temperature can significantly impact chiral separations. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Both increasing and decreasing the temperature can potentially improve resolution.
Incorrect Flow Rate Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if the resolution improves.
Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Strong Analyte-Stationary Phase Interactions Secondary interactions between the basic phacetoperane molecule and the stationary phase can cause peak tailing. The addition of a basic modifier like diethylamine (DEA) to the mobile phase can mitigate these interactions and improve peak symmetry.
Column Overload Injecting too much sample can lead to peak broadening and distortion. Reduce the injection volume or the sample concentration.
Inappropriate Sample Solvent The solvent used to dissolve the sample can affect peak shape if it is much stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase.
Irreproducible Results (Shifting Retention Times)
Potential Cause Recommended Solution
Inadequate Column Equilibration Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed. Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
Fluctuations in Column Temperature Inconsistent column temperature can lead to shifts in retention times. Use a column oven to maintain a stable and uniform temperature.
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for every run. For mobile phases containing volatile components, prepare them fresh daily.

Experimental Protocols

Protocol 1: Chiral Separation of Methylphenidate (Phacetoperane Analog) using a Protein-Based CSP

This protocol is adapted from a method for the chiral separation of methylphenidate, a close structural analog of phacetoperane.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Chiral Stationary Phase: Chirobiotic™ V2 column (150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol/Ammonium Acetate (20 mM, pH 4.1) (92:8, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 215 nm.

  • Injection Volume: 25 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Protocol 2: Chiral Separation of a Piperidine Derivative using a Polysaccharide-Based CSP

This protocol provides a starting point for normal-phase chiral separation of piperidine derivatives.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (volume ratio to be optimized, e.g., 80:20:0.1).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at a wavelength appropriate for phacetoperane (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a weak solvent like n-hexane.

Data Presentation

The following tables summarize quantitative data for the chiral separation of methylphenidate and other piperidine derivatives, which can serve as a reference for the expected performance in the analysis of phacetoperane.

Table 1: Chromatographic Data for the Chiral Separation of Methylphenidate Enantiomers

ParameterValue
Chiral Stationary Phase Chirobiotic™ V2
Mobile Phase Methanol/Ammonium Acetate (20 mM, pH 4.1) (92:8, v/v)
Flow Rate 1.0 mL/min
Retention Time (l-MPD) 7.0 min
Retention Time (d-MPD) 8.1 min

Table 2: Example Chiral HPLC Conditions and Resolution for Piperidine Derivatives

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)
(R/S)-Piperidin-3-amineChiralpak AD-H0.1% Diethylamine in Ethanol0.5> 4.0
(S)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazideChiralpak IAn-hexane/ethanol (70:30, v/v)1.0> 10
AminoglutethimideChiralpak IAMethyl-tert-butyl ether-THF (90:10, v/v)1.05.33

Mandatory Visualizations

Troubleshooting_Poor_Resolution start Poor or No Resolution csp Is the CSP appropriate? start->csp mobile_phase Is the mobile phase composition optimal? csp->mobile_phase  Yes   screen_csp Screen different CSPs (e.g., polysaccharide, protein-based) csp->screen_csp  No   additive Is a mobile phase additive needed? mobile_phase->additive  Yes   adjust_mp Systematically vary mobile phase ratio mobile_phase->adjust_mp  No   temp Is the temperature optimal? additive->temp  Yes   add_additive Add basic modifier (e.g., 0.1% DEA) for basic analytes additive->add_additive  No   flow_rate Is the flow rate optimal? temp->flow_rate  Yes   adjust_temp Test different temperatures (e.g., 15, 25, 40°C) temp->adjust_temp  No   adjust_flow Reduce flow rate flow_rate->adjust_flow  No   end Resolution Achieved flow_rate->end  Yes   screen_csp->mobile_phase adjust_mp->additive add_additive->temp adjust_temp->flow_rate adjust_flow->end Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization sample_prep Sample Preparation (Dissolve in mobile phase) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Hexane/Ethanol/DEA) equilibration Column Equilibration mobile_phase_prep->equilibration column_select Select Chiral Column (e.g., Chiralpak AD-H) column_select->equilibration equilibration->injection detection UV Detection injection->detection data_analysis Data Analysis (Check Resolution, Peak Shape) detection->data_analysis optimization Optimization Loop (Adjust Mobile Phase, Temp., etc.) data_analysis->optimization optimization->mobile_phase_prep  Not Acceptable   final_method Final Method optimization->final_method  Acceptable  

References

Technical Support Center: Levophacetoperane Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of Levophacetoperane in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: My Levophacetoperane solution appears to be losing potency over a short period. What could be the cause?

A1: The most probable cause for loss of potency is chemical degradation, primarily through hydrolysis of the ester functional group in the Levophacetoperane molecule. This reaction is highly dependent on the pH and temperature of your solution. Ester hydrolysis is significantly accelerated in basic (alkaline) conditions and at elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of Levophacetoperane in aqueous solutions?

A2: Based on data from structurally similar ester-containing compounds, Levophacetoperane is expected to be most stable in acidic to neutral pH ranges (pH 3-6). Alkaline conditions (pH > 7) should be avoided as they catalyze the hydrolysis of the ester linkage, leading to rapid degradation. For instance, a study on a related compound showed a 33% degradation in 1N NaOH at room temperature in just 30 minutes.[1]

Q3: How does temperature affect the stability of Levophacetoperane solutions?

A3: Elevated temperatures will accelerate the degradation of Levophacetoperane. Forced degradation studies on analogous compounds demonstrate that hydrolysis rates increase with temperature.[1][2] For long-term storage, it is recommended to keep Levophacetoperane solutions refrigerated (2-8°C) and protected from light. A study on an extemporaneously prepared solution of a similar compound showed good stability for up to a year under refrigerated conditions.[3][4]

Q4: Are there any specific solvents I should avoid when preparing Levophacetoperane solutions?

A4: While completely aqueous systems can be problematic due to stability issues, you should also be cautious with certain non-aqueous solvents.[5] Alcohols, such as methanol (B129727) or ethanol, can potentially lead to transesterification, where the acetate (B1210297) group of Levophacetoperane is exchanged with the alcohol, forming a new ester and an impurity. If using alcoholic co-solvents, it is crucial to monitor for such impurities.

Q5: Is Levophacetoperane sensitive to light or oxidation?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of Levophacetoperane.The primary degradation product is likely the hydrolyzed form. Confirm the identity of the new peak using a reference standard of the potential degradant or by mass spectrometry. The main degradation pathway for similar ester compounds is hydrolysis to the corresponding carboxylic acid.[1][6]
Precipitate formation in the solution Poor solubility or degradation product precipitation.Verify the solubility of Levophacetoperane in your chosen solvent system. If the precipitate is a degradant, the solution is no longer viable. Consider adjusting the pH to a more acidic range to improve stability.
Inconsistent results in biological assays Degradation of the active compound leading to lower effective concentration.Prepare fresh solutions before each experiment. Store stock solutions at 2-8°C in an acidic buffer and for the shortest time possible. Always verify the concentration of the solution before use if it has been stored for an extended period.
Discoloration of the solution Oxidative degradation or reaction with excipients.Protect the solution from light and air. Ensure all excipients are compatible with Levophacetoperane. Perform compatibility studies if using a complex formulation.

Data Presentation: Illustrative Forced Degradation of Levophacetoperane

The following tables summarize hypothetical, yet scientifically plausible, data from forced degradation studies on Levophacetoperane, based on the known behavior of methylphenidate.[1][2] These tables are for illustrative purposes to guide researchers in designing their own stability studies.

Table 1: Degradation of Levophacetoperane under Hydrolytic Stress

ConditionTimeTemperature% Degradation (Illustrative)Primary Degradant
0.1 N HCl2 hours80°C~15%Levo-ritalinic acid
Purified Water24 hours25°C~5-10%Levo-ritalinic acid
Phosphate Buffer (pH 7.4)8 hours37°C~40%Levo-ritalinic acid
0.1 N NaOH30 minutes25°C~30-35%Levo-ritalinic acid

Table 2: Degradation of Levophacetoperane under Other Stress Conditions

ConditionTimeTemperature% Degradation (Illustrative)
Oxidative (3% H₂O₂)24 hours25°C~5%
Thermal (Solid State)24 hours105°C< 2%
Photolytic (ICH Q1B)--< 2%

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Solutions: Prepare a stock solution of Levophacetoperane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Transfer 1 mL of the stock solution to a vial and add 9 mL of 0.1 N HCl. Cap the vial and place it in a water bath at 80°C for 2 hours.

  • Base Hydrolysis: Transfer 1 mL of the stock solution to a vial and add 9 mL of 0.1 N NaOH. Cap the vial and keep it at room temperature for 30 minutes.

  • Neutral Hydrolysis: Transfer 1 mL of the stock solution to a vial and add 9 mL of purified water. Cap the vial and place it in a water bath at 60°C for 24 hours.

  • Sample Analysis: After the specified time, cool the solutions to room temperature. If necessary, neutralize the acidic and basic solutions. Dilute the samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Solution: Prepare a 1 mg/mL solution of Levophacetoperane in a suitable solvent.

  • Stress Condition: Transfer 1 mL of the solution to a vial and add 9 mL of 3% hydrogen peroxide.

  • Incubation: Cap the vial and store it at room temperature, protected from light, for 24 hours.

  • Sample Analysis: Dilute the sample to an appropriate concentration with the mobile phase and analyze by HPLC.

Protocol 3: Photostability Study
  • Sample Preparation: Prepare two sets of Levophacetoperane solutions (e.g., 100 µg/mL) in a transparent container.

  • Exposure: Expose one set of samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Wrap the second set of samples in aluminum foil to serve as a dark control.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Levophacetoperane Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 80°C) Stock->Acid Expose to stress Base Base Hydrolysis (0.1 N NaOH, 25°C) Stock->Base Expose to stress Oxidation Oxidation (3% H2O2, 25°C) Stock->Oxidation Expose to stress Thermal Thermal Stress (60°C in solution) Stock->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Experimental workflow for forced degradation studies of Levophacetoperane.

Caption: Primary degradation pathway of Levophacetoperane via hydrolysis.

References

Technical Support Center: Overcoming Challenges in Animal Dosing with Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the animal dosing of Levophacetoperane hydrochloride. Given the limited publicly available data on this specific compound, this guide combines known information with general best practices for preclinical formulation development and administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a psychostimulant and the reverse ester of methylphenidate.[1][2] It has been investigated for its potential as an antidepressant and anorectic.[1] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₀ClNO₂[3]
Molecular Weight 269.77 g/mol [3]
Appearance White to off-white solid[3]
Solubility (in vitro) DMSO: 16.67 mg/mL (61.79 mM) with ultrasound[3]
Storage 4°C, sealed, away from moisture[3]

Q2: What are the primary challenges I might face when dosing this compound to animals?

While specific challenges for this compound are not extensively documented in public literature, researchers may encounter common issues associated with hydrochloride salts and psychostimulant compounds. These can include:

  • Solubility and Vehicle Selection: Finding a suitable, non-toxic vehicle that can dissolve the desired concentration of the compound for accurate dosing.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) can significantly impact bioavailability and animal welfare.

  • Stability of Dosing Formulation: Ensuring the compound remains stable in the chosen vehicle for the duration of the study.

  • Animal Tolerance and Adverse Effects: Monitoring for and managing potential side effects, which for a psychostimulant, might include increased activity, stereotypy, or changes in body weight and food consumption.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Vehicles for Oral Dosing

Problem: You are preparing an oral gavage formulation and find that this compound has low solubility in water or saline, leading to an unstable suspension or an inability to achieve the target concentration.

Solution Workflow:

Caption: Workflow for addressing poor aqueous solubility.

Experimental Protocol: Vehicle Screening for Oral Formulation

  • Objective: To identify a suitable vehicle for a target concentration of this compound (e.g., 10 mg/mL).

  • Materials: this compound, purified water, 0.9% saline, phosphate-buffered saline (PBS) pH 7.4, citrate (B86180) buffer pH 4.5, PEG 400, propylene (B89431) glycol, 0.5% (w/v) methylcellulose (B11928114) in water.

  • Procedure: a. Attempt to dissolve the compound in water and saline at the target concentration. Observe for complete dissolution. b. If insoluble, test solubility in the buffer solutions. Use a pH meter to monitor any changes. c. If still not fully soluble, prepare co-solvent systems. Start with a small percentage of co-solvent (e.g., 10% PEG 400 in water) and incrementally increase the concentration. d. If a solution cannot be achieved, prepare a suspension using 0.5% methylcellulose. Use a mortar and pestle to wet the powder with a small amount of the vehicle before gradually adding the remaining volume to ensure a fine, uniform suspension.

  • Analysis: Visually inspect all preparations for clarity (solutions) or uniformity (suspensions) after 24 hours at room temperature and 4°C. Conduct analytical validation (e.g., HPLC) to confirm the concentration and stability.

Issue 2: Adverse Effects Observed During Dosing

Problem: Following administration, animals (e.g., rats or mice) exhibit signs of overstimulation, such as hyperactivity, excessive grooming, or significant weight loss.

Troubleshooting Steps:

  • Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and the calibration of administration equipment (e.g., syringes, gavage needles).

  • Review the Dose Level: The reported oral LD50 in rats is 400 mg/kg, which indicates acute toxicity at high doses.[4] Your therapeutic or exploratory dose may be too high.

    • Action: Perform a dose-range-finding study with smaller animal groups to identify a maximum tolerated dose (MTD).

  • Evaluate Vehicle Effects: The vehicle itself could be causing adverse effects.

    • Action: Always include a vehicle-only control group in your studies to differentiate compound effects from vehicle effects.

  • Refine the Dosing Procedure: Stress from handling and administration can exacerbate the effects of a psychostimulant.

    • Action: Ensure all personnel are proficient in the handling and dosing techniques. For repeated dosing, allow for an acclimatization period. Consider less stressful methods if appropriate, such as voluntary oral administration in a palatable gel.

Table 2: Example Dose-Range-Finding Study Design (Rats, Oral Gavage)

GroupTreatmentDose (mg/kg)Number of Animals (n)Key Monitoring Parameters
1Vehicle Control03Clinical signs, body weight, food/water intake
2Levophacetoperane HCl103Clinical signs, body weight, food/water intake
3Levophacetoperane HCl303Clinical signs, body weight, food/water intake
4Levophacetoperane HCl1003Clinical signs, body weight, food/water intake

Signaling Pathway

This compound is known to be a norepinephrine (B1679862) and dopamine (B1211576) uptake inhibitor.[3] This mechanism is central to its psychostimulant effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles SynapticCleft Synaptic Cleft DA_Vesicle->SynapticCleft Release NE_Vesicle Norepinephrine Vesicles NE_Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_Receptor Dopamine Receptors NE_Receptor Norepinephrine Receptors SynapticCleft->DAT Reuptake SynapticCleft->NET Reuptake SynapticCleft->DA_Receptor SynapticCleft->NE_Receptor Levophacetoperane Levophacetoperane HCl Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits

Caption: Inhibition of DAT and NET by Levophacetoperane HCl.

This guide is intended to provide a starting point for researchers working with this compound. Due to the limited specific data, careful pilot studies and thorough observation of animal subjects are critical to successful and ethical experimentation. Always consult your institution's animal care and use committee (IACUC) guidelines when developing protocols.

References

Technical Support Center: Optimizing the Purity of (R,R)-Phacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of (R,R)-Phacetoperane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the chemical and enantiomeric purity of your synthesized compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of (R,R)-Phacetoperane.

Question: What are the potential sources of impurities in the synthesis of (R,R)-Phacetoperane?

Answer:

Impurities in the synthesis of (R,R)-Phacetoperane can originate from several sources, analogous to those in the synthesis of structurally similar compounds like methylphenidate.[1] Key sources include:

  • Process-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from the synthetic route. Since the synthesis of (R,R)-Phacetoperane, like methylphenidate, can start from a phenylketone, impurities related to this precursor and subsequent reaction steps are possible.[1]

  • Degradation Impurities: The final compound can degrade under certain conditions of light, temperature, or pH, leading to the formation of impurities. For instance, hydrolysis of the ester group is a potential degradation pathway.

  • Stereoisomeric Impurities: The synthesis can result in the formation of other stereoisomers, such as the (S,S), (R,S), and (S,R)-enantiomers. The desired (R,R)-Phacetoperane is the threo isomer, and contamination with the erythro diastereomers is a possibility.

Question: My synthesized (R,R)-Phacetoperane shows low enantiomeric excess (e.e.). How can I improve it?

Answer:

Low enantiomeric excess is a common challenge in chiral synthesis and purification. Here are several steps to troubleshoot and improve the e.e. of your (R,R)-Phacetoperane:

  • Validate Your Analytical Method: Before optimizing the purification, ensure your chiral analytical method (e.g., HPLC or GC) is accurate. Analyze a racemic mixture of Phacetoperane to confirm that you can achieve baseline separation of the enantiomers.

  • Optimize Chiral Resolution/Recrystallization:

    • Resolving Agent Stoichiometry: If using a chiral resolving agent for classical resolution, ensure the stoichiometry is optimized. An incorrect amount can lead to incomplete formation of diastereomeric salts and co-precipitation.

    • Solvent Selection: The choice of solvent is critical for selective crystallization of the desired diastereomeric salt. The ideal solvent will have a significant solubility difference between the two diastereomers.

    • Temperature Control: The solubility of diastereomeric salts is temperature-dependent. Control the cooling rate during crystallization to prevent the co-precipitation of the more soluble diastereomer. Rapid cooling can trap impurities and the undesired enantiomer.

  • Purify Starting Materials: Impurities in your starting materials can sometimes interfere with the stereoselectivity of the reaction or the resolution process. Ensure the purity of all reactants before starting the synthesis.

  • Consider Preparative Chiral Chromatography: If classical resolution proves difficult, preparative chiral HPLC can be a highly effective method for separating enantiomers and achieving high enantiomeric purity.

Question: I am observing significant peak tailing in my chiral HPLC analysis of (R,R)-Phacetoperane. What could be the cause and how can I fix it?

Answer:

Peak tailing in HPLC can be caused by several factors, particularly when analyzing basic compounds like piperidine (B6355638) derivatives.

  • Strong Analyte-Stationary Phase Interactions: The basic nitrogen in the piperidine ring can interact strongly with residual acidic silanol (B1196071) groups on the silica-based stationary phase.

    • Solution: Add a mobile phase modifier. For basic analytes, a small amount of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (typically 0.1% v/v) can be added to the mobile phase to mask the silanol groups and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape.

    • Solution: Use a guard column to protect the analytical column and ensure the mobile phase pH is within the stable range for the column. If the column is old, it may need to be replaced.

Frequently Asked Questions (FAQs)

What is a suitable starting point for developing a chiral HPLC method for (R,R)-Phacetoperane?

A good starting point is to adapt methods used for the chiral separation of methylphenidate, a structurally similar compound. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds.

Can recrystallization be used to improve the purity of (R,R)-Phacetoperane?

Yes, recrystallization is a common and effective technique for purifying solid organic compounds. The success of recrystallization depends heavily on the choice of solvent. For the hydrochloride salt of a compound like Phacetoperane, polar solvents or solvent mixtures are often employed.

What are common analytical techniques to assess the purity of (R,R)-Phacetoperane?

The purity of (R,R)-Phacetoperane should be assessed using a combination of techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity (e.e.).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and its impurities.

Data Presentation

The following tables provide quantitative data for model purification and analytical protocols adapted from the closely related compound, methylphenidate. These should serve as a strong starting point for the optimization of (R,R)-Phacetoperane purification.

Table 1: Model Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

ParameterValue
Column Chirobiotic V2, 150 x 4.6 mm, 5 µm
Mobile Phase Methanol (B129727) / 20 mM Ammonium (B1175870) Acetate (B1210297), pH 4.1 (92:8 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 25 µL
Expected Retention Times l-threo-methylphenidate: ~7.0 min, d-threo-methylphenidate: ~8.1 min

Data adapted from a method for methylphenidate enantiomers.[2]

Table 2: Model Recrystallization Solvent Systems for Phacetoperane Hydrochloride

Solvent SystemObservationExpected Outcome
Deionized WaterHigh solubility at high temperature, low solubility at low temperature.Good for removing less polar impurities.
Ethanol / WaterGood solubility in hot ethanol, precipitation upon addition of water.Can provide good crystal formation and purification.
Isopropanol / WaterSimilar to ethanol/water, may offer different selectivity.Alternative to ethanol/water for optimizing purity.

Based on general principles and data for dexmethylphenidate (B1218549) hydrochloride.

Experimental Protocols

The following are detailed model protocols for the purification and analysis of (R,R)-Phacetoperane, adapted from established methods for methylphenidate. Note: These protocols may require optimization for (R,R)-Phacetoperane.

Protocol 1: Purification by Recrystallization (Hydrochloride Salt)

  • Dissolution: In a suitable flask, dissolve the crude (R,R)-Phacetoperane hydrochloride in a minimal amount of boiling deionized water.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the purity of the recrystallized product using chiral HPLC and other appropriate analytical methods.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

  • Mobile Phase Preparation: Prepare the mobile phase consisting of methanol and 20 mM ammonium acetate buffer (pH 4.1) in a 92:8 volume ratio. Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the Chirobiotic V2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a sample solution of the purified (R,R)-Phacetoperane in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 25 µL of the sample solution into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatogram for a sufficient time to allow for the elution of all stereoisomers. Integrate the peak areas of the (R,R) and any other enantiomers to calculate the enantiomeric excess (% e.e.).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification and analysis of (R,R)-Phacetoperane.

PurificationWorkflow Crude Crude (R,R)-Phacetoperane Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration & Washing Recrystallization->Filtration Drying Drying Filtration->Drying Pure Pure (R,R)-Phacetoperane Drying->Pure Analysis Purity Analysis (Chiral HPLC) Pure->Analysis

Caption: General workflow for the purification of (R,R)-Phacetoperane by recrystallization.

TroubleshootingTree Start Low Enantiomeric Excess Q1 Is the analytical method validated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is chiral resolution optimized? A1_Yes->Q2 Validate Validate method with a racemic standard A1_No->Validate A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are starting materials pure? A2_Yes->Q3 Optimize Optimize resolving agent, solvent, and temperature A2_No->Optimize A3_No No Q3->A3_No ConsiderPrep Consider preparative chiral HPLC Q3->ConsiderPrep Yes PurifySM Purify starting materials A3_No->PurifySM

References

Strategies to Minimize Side Effects in Animal Studies of Levophacetoperane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Levophacetoperane is a psychostimulant for which there is limited publicly available preclinical safety and toxicology data. The following troubleshooting guides and frequently asked questions (FAQs) have been developed by extrapolating information from closely related compounds, such as methylphenidate, and general principles of preclinical drug development. Researchers should always conduct thorough dose-finding studies and adhere to institutional and national guidelines for animal welfare.

Frequently Asked Questions (FAQs)

Q1: What are the expected side effects of Levophacetoperane in animal studies based on its mechanism of action?

A1: As a norepinephrine-dopamine reuptake inhibitor (NDRI), Levophacetoperane's side effects are anticipated to be similar to other psychostimulants.[1] These may include:

  • Behavioral: Increased locomotor activity, stereotypy (repetitive, purposeless movements), anxiety-like behaviors, and potential for depressive-like symptoms with chronic exposure.[2][3]

  • Cardiovascular: Increased heart rate and blood pressure.[4][5]

  • Metabolic: Decreased appetite and subsequent reduction in body weight.[6]

Q2: What animal models are most appropriate for studying the side effects of Levophacetoperane?

A2: Standard rodent models such as Sprague-Dawley or Wistar rats, and C57BL/6 or CD-1 mice are commonly used for safety pharmacology and toxicology studies of psychostimulants.[7] The choice of species and strain should be justified based on the specific research question and any known metabolic profiles of the compound.

Q3: How can I determine the appropriate starting dose for my animal study to minimize the risk of severe side effects?

A3: A thorough dose-range finding study is crucial. This typically involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity.[8] Subsequent efficacy studies should be conducted at doses below the MTD.

Q4: Are there any known drug-drug interactions with Levophacetoperane that could exacerbate side effects?

Troubleshooting Guides

Issue 1: Excessive Hyperactivity and Stereotypical Behavior

Symptoms: Animals exhibit frantic, repetitive movements such as circling, excessive gnawing, or head weaving. This can interfere with other behavioral assessments and may indicate central nervous system overstimulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Dose is too high. Reduce the dose of Levophacetoperane. Conduct a dose-response study to find a therapeutically relevant dose with a more manageable behavioral profile.
Rapid absorption after administration. Consider a different route of administration (e.g., oral gavage instead of intraperitoneal injection) to slow absorption and reduce peak plasma concentrations.[3]
Stress from handling and environment. Ensure adequate acclimatization of animals to the testing environment and handling procedures to minimize stress-induced hyperactivity.[9]
Issue 2: Significant Weight Loss and Reduced Food Intake

Symptoms: Animals show a consistent decrease in body weight exceeding 10% of their baseline, coupled with a noticeable reduction in daily food consumption.[8]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Appetite suppression (anorectic effect). Monitor food and water intake daily. Provide highly palatable and easily accessible food. Consider adjusting the dosing schedule to times when it is less likely to interfere with peak feeding periods (e.g., at the beginning of the dark cycle for nocturnal rodents).
General malaise or toxicity. If weight loss is severe and accompanied by other signs of poor health (e.g., lethargy, piloerection), the dose is likely too high and should be significantly reduced or the experiment terminated for that animal.
Dehydration. Ensure constant access to water. Monitor for signs of dehydration.
Issue 3: Cardiovascular Abnormalities

Symptoms: Telemetry or other monitoring methods reveal sustained tachycardia (elevated heart rate) or hypertension (elevated blood pressure).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sympathomimetic effects of the drug. Lower the dose. The cardiovascular effects of psychostimulants are often dose-dependent.[4]
Stress-induced cardiovascular response. Acclimate animals to any monitoring equipment and procedures to reduce stress.
Underlying health conditions in the animal. Ensure that all animals are healthy and free from cardiovascular disease before beginning the study.

Data Presentation

Table 1: Hypothetical Dose-Response Data for Levophacetoperane Side Effects in Rats

This table is a template for researchers to populate with their own experimental data. The values are for illustrative purposes only.

Dose (mg/kg)Mean Change in Locomotor Activity (%)Mean Change in Body Weight (%)Mean Change in Heart Rate (bpm)
Vehicle Control+5%+2%+10
1+25%-1%+20
3+75%-5%+45
10+200%-12%+80

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity (Open Field Test)
  • Acclimatization: Bring animals to the testing room at least 30-60 minutes before the test to acclimate.[9]

  • Apparatus: Use a square or circular arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning.[10]

  • Procedure:

    • Clean the arena with 70% ethanol (B145695) between each animal.

    • Gently place the animal in the center of the arena.

    • Record activity for a set period (e.g., 10-30 minutes) using an automated tracking system or by manual scoring.[11][12]

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

    • Rearing frequency (vertical activity).

Protocol 2: Monitoring of Body Weight and Food Intake
  • Baseline Measurement: Record the body weight and daily food intake for each animal for at least 3 days before the start of the study to establish a baseline.[13][14]

  • Procedure:

    • Weigh each animal at the same time each day.

    • Provide a pre-weighed amount of food each day.

    • The following day, weigh the remaining food and any spillage to calculate the amount consumed.

  • Data Analysis: Calculate the daily and cumulative changes in body weight and food consumption relative to the baseline and vehicle-treated control group.

Visualizations

experimental_workflow cluster_0 Pre-Dosing Phase cluster_1 Dosing and Observation Phase cluster_2 Post-Dosing Phase acclimatization Acclimatization (1 week) baseline Baseline Measurements (Body Weight, Food Intake) acclimatization->baseline dosing Levophacetoperane Administration (Daily) baseline->dosing monitoring Daily Monitoring (Clinical Signs, Body Weight, Food Intake) dosing->monitoring behavioral Behavioral Testing (e.g., Open Field) monitoring->behavioral cardio Cardiovascular Monitoring (e.g., Telemetry) monitoring->cardio washout Washout Period (Optional) cardio->washout terminal Terminal Procedures (Tissue Collection, Histopathology) washout->terminal

Caption: Experimental workflow for assessing side effects of Levophacetoperane.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_DA Norepinephrine (NE) & Dopamine (DA) NE_DA_cleft NE & DA NE_DA->NE_DA_cleft Release receptors Adrenergic & Dopaminergic Receptors NE_DA_cleft->receptors Binds transporters NE Transporter (NET) DA Transporter (DAT) NE_DA_cleft->transporters Reuptake effect Increased Postsynaptic Signaling receptors->effect levophacetoperane Levophacetoperane levophacetoperane->transporters Blocks

Caption: Mechanism of action of Levophacetoperane as an NDRI.

troubleshooting_flow start Adverse Side Effect Observed (e.g., >10% Weight Loss) check_dose Is the dose within the expected therapeutic range? start->check_dose reduce_dose Reduce Dose check_dose->reduce_dose No check_route Is the route of administration causing rapid absorption? check_dose->check_route Yes consult Consult with veterinarian and/or IACUC reduce_dose->consult change_route Consider alternative route (e.g., PO vs. IP) check_route->change_route Yes check_environment Are there environmental stressors? check_route->check_environment No change_route->consult refine_environment Refine handling and environmental conditions check_environment->refine_environment Yes check_environment->consult No refine_environment->consult

Caption: Troubleshooting flowchart for managing adverse side effects.

References

Technical Support Center: Optimization of Dopamine Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dopamine (B1211576) transporter (DAT) binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the different types of in vitro assays for characterizing the dopamine transporter?

A1: The three main in vitro assays for the functional characterization of the dopamine transporter (DAT) are:

  • Kinetic functional assays: These are used to determine the apparent affinity (K_M) and maximal velocity (V_max) of radiolabeled dopamine uptake into cells.[1]

  • Dose-response assays: These assays measure the potencies (IC_50/K_i values) of test compounds for inhibiting DAT function.[1][2]

  • Efflux assays: These determine the ability and potency (EC_50) of a ligand to induce the reverse transport of a pre-accumulated radiolabeled substrate from the cells.[1][2]

Q2: What is the difference between specific and non-specific binding?

A2: In the context of DAT binding assays, specific binding refers to the binding of a ligand to the dopamine transporter itself. In contrast, non-specific binding is the binding of the ligand to other sites, such as the walls of the sample tube or the cell membrane.[1] To determine specific binding, one must subtract the non-specific binding from the total binding measured in the assay.[3]

Q3: How is non-specific binding determined in a DAT assay?

A3: Non-specific binding is typically measured by assessing radioligand binding in the presence of a high concentration of an unlabeled compound that is known to bind specifically to the DAT.[3] This "cold" ligand will occupy all the specific binding sites on the transporter, so any remaining radioligand binding is considered non-specific. Alternatively, for cell-based assays, non-specific uptake can be determined by performing the assay in parallel with non-transfected cells that do not express the dopamine transporter.[1]

Q4: What are the key parameters to consider when optimizing a DAT binding assay?

A4: To ensure accurate and reproducible results, it is crucial to optimize several parameters, including:

  • Choice of radioligand: The radioligand should have a high affinity for the DAT.[3][4]

  • Incubation time and temperature: These conditions should be optimized to ensure the binding reaction reaches equilibrium.[5][6]

  • Buffer composition: The pH and ionic strength of the buffer can significantly impact binding.[5]

  • Concentration of radioligand and protein: Using a radioligand concentration at or below its dissociation constant (Kd) can help minimize non-specific binding.[5] The amount of membrane preparation or cell density should also be optimized.[5][7]

Troubleshooting Guides

Problem 1: High Non-Specific Binding

High non-specific binding can obscure the specific signal, leading to inaccurate results. The goal is to have specific binding account for at least 80-90% of the total binding.[5]

Possible Cause Solution
High Radioligand Concentration Use a radioligand concentration at or below its dissociation constant (Kd) to favor binding to high-affinity specific sites.[5]
Inappropriate Blocking Agent Use a high concentration (typically 100-1000 fold excess over the radioligand) of a known, high-affinity DAT antagonist to define non-specific binding.[5]
Issues with Membrane Preparation Ensure proper homogenization and washing of the membrane preparation to remove endogenous substances that may interfere with binding.
Lipophilicity of the Test Compound Highly lipophilic compounds may bind non-specifically to cell membranes. Consider including a low concentration of a detergent like BSA in the assay buffer to reduce this effect.[8]

Problem 2: Low Specific Binding or Low Total Signal

A weak or absent signal can make it difficult to obtain reliable data.

Possible Cause Solution
Inactive Radioligand Ensure the radioligand has not degraded. Purchase fresh stock and verify its activity.
Low Receptor Density Increase the amount of membrane preparation or cell number in the assay.[5] If using a cell line, ensure it has a high expression of the dopamine transporter.[5]
Suboptimal Assay Conditions Verify the pH, ionic strength, and composition of the assay buffer.[5] Perform a time-course experiment to ensure the incubation time is sufficient to reach equilibrium.[5]
Pipetting Errors Double-check the protocol and use calibrated pipettes to ensure all reagents are added in the correct volumes and order.[5]

Problem 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the statistical power of your experiment.

Possible Cause Solution
Inconsistent Pipetting Use calibrated pipettes and ensure consistent pipetting technique across all wells.[9]
Incomplete Mixing Gently vortex or mix the assay tubes after the addition of all reagents to ensure a homogenous reaction mixture.[9]
Variable Washing Steps If using a filtration assay, ensure consistent and rapid washing of the filters. An automated cell harvester can improve consistency.[9]
Temperature Fluctuations Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period.[9]

Experimental Protocols & Data

Summary of Typical DAT Binding Assay Conditions

This table provides a summary of common quantitative parameters used in DAT binding assays. These values should be optimized for each specific experimental setup.

ParameterTypical Value/RangeReference
Radioligand [³H]Dopamine, [³H]BTCP[10][11]
Radioligand Concentration 4 nM - 50 nM[10][11]
Control Inhibitor Nomifensine, BTCP[10][11]
Control Inhibitor Concentration 10 µM[10][11]
Incubation Time 10 - 120 minutes[10][11]
Incubation Temperature 4°C - 25°C[10][11]
Cell Type (for cell-based assays) CHO-S, COS-7, MDCK[1][10]
Cell Plating Density 20,000 - 50,000 cells/well (96-well plate)[1]
Detailed Methodologies

Radioligand Binding Assay (using membrane preparations)

  • Membrane Preparation: Homogenize tissue known to express DAT (e.g., striatum) in an appropriate buffer and centrifuge to pellet the membranes. Wash the pellets to remove endogenous dopamine and other interfering substances.

  • Assay Setup: In a microplate or microcentrifuge tubes, add the membrane preparation, radioligand, and either buffer (for total binding) or a saturating concentration of a competing non-labeled drug (for non-specific binding).

  • Incubation: Incubate the reactions at a defined temperature for a time sufficient to reach equilibrium.[11]

  • Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts.

Dopamine Uptake Assay (cell-based)

  • Cell Culture: Plate cells expressing DAT (e.g., hDAT-transfected CHO cells) in a 96-well plate and grow to an appropriate confluency.[1]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with either vehicle or a test compound for a short period.[10]

  • Initiation of Uptake: Add [³H]Dopamine to initiate the uptake reaction and incubate for a defined time at a specific temperature.[10]

  • Termination of Uptake: Terminate the assay by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.[1]

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[10]

  • Data Analysis: Determine the amount of dopamine uptake and, in the case of inhibitor studies, calculate the IC_50 value.

Visualizations

experimental_workflow General Workflow for a Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes or Cells add_components Add Membranes/Cells, Radioligand, and Competitor (for NSB) prep_membranes->add_components prep_reagents Prepare Radioligand and Buffers prep_reagents->add_components incubate Incubate to Reach Equilibrium add_components->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate wash Wash to Remove Unbound Ligand separate->wash quantify Quantify Radioactivity wash->quantify calculate Calculate Specific Binding (Total - Non-Specific) quantify->calculate analyze Analyze Data (e.g., Scatchard, Cheng-Prusoff) calculate->analyze troubleshooting_logic Troubleshooting Logic for DAT Binding Assays cluster_high_nsb High Non-Specific Binding cluster_low_signal Low Signal cluster_variability High Variability start Assay Problem Identified high_nsb High Non-Specific Binding start->high_nsb low_signal Low Specific Binding / Total Signal start->low_signal high_variability High Variability start->high_variability check_radioligand_conc Check Radioligand [C] high_nsb->check_radioligand_conc check_blocking Check Blocking Agent high_nsb->check_blocking check_membranes Check Membrane Prep high_nsb->check_membranes check_reagents Check Reagent Activity low_signal->check_reagents check_receptor_density Check Receptor Density low_signal->check_receptor_density check_conditions Optimize Conditions low_signal->check_conditions check_pipetting Check Pipetting high_variability->check_pipetting check_mixing Check Mixing high_variability->check_mixing check_washing Check Washing high_variability->check_washing

References

Resolving inconsistencies in behavioral effects of Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential inconsistencies in the behavioral effects of Levophacetoperane.

Frequently Asked Questions (FAQs)

Q1: What is Levophacetoperane and what is its primary mechanism of action?

Levophacetoperane is a psychostimulant that is the reverse ester of methylphenidate.[1][2][3] Its primary mechanism of action is the competitive inhibition of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) transporters, leading to increased extracellular concentrations of these neurotransmitters in the brain.[4] This action as a norepinephrine-dopamine reuptake inhibitor (NDRI) is believed to underlie its therapeutic effects.[5][6]

Q2: What are the potential therapeutic applications of Levophacetoperane?

Historically, Levophacetoperane was used as an antidepressant and an anorectic.[1][2][3] Due to its stimulant properties, it has also been used to promote wakefulness in the treatment of narcolepsy. Recent reviews suggest its potential as a treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), possibly with a more favorable side-effect profile compared to other stimulants.[1][2][3]

Q3: How does the stimulant effect of Levophacetoperane differ from other psychostimulants?

Previous data suggest that the stimulant effect of phacetoperane, of which Levophacetoperane is an enantiomer, differs from other medications that act on the catecholamine system, such as methylphenidate and amphetamine. It is reported to have a better benefit/risk balance.[1][2][3] However, the specific nuances of these differences in behavioral outcomes require further direct comparative studies.

Troubleshooting Inconsistent Behavioral Effects

Issue 1: Variable Effects on Locomotor Activity

Question: We have observed inconsistent effects of Levophacetoperane on locomotor activity in our rodent models. In some experiments, it increases activity, while in others, it has little to no effect or even decreases it. Why might this be happening?

Potential Causes and Solutions:

Inconsistencies in locomotor activity following the administration of norepinephrine-dopamine reuptake inhibitors like Levophacetoperane can arise from several experimental variables. Below is a guide to troubleshooting these disparate outcomes.

1. Dose-Response Relationship: The effect of psychostimulants on locomotor activity is often dose-dependent. Low doses may increase locomotion, while higher doses can lead to stereotyped, repetitive behaviors that can compete with and decrease overall locomotion.

  • Recommendation: Conduct a thorough dose-response study to characterize the full spectrum of Levophacetoperane's effects on locomotor activity in your specific animal model and experimental setup.

2. Animal Model and Strain: Different species and strains of rodents can exhibit varied behavioral responses to psychostimulants due to genetic differences in dopamine and norepinephrine systems.

  • Recommendation: Ensure consistency in the species, strain, sex, and age of the animals used in your experiments. If using a new model, run a pilot study to characterize its response to a range of doses.

3. Habituation to the Test Environment: The novelty of the testing chamber can significantly influence locomotor activity. Animals will naturally explore a novel environment, and the effects of a stimulant may be more pronounced in a habituated animal where baseline activity is low.

  • Recommendation: Standardize your habituation protocol. Decide whether you are testing the drug's effect on novelty-induced hyperactivity or on baseline locomotor activity in a familiar environment and apply this consistently.

Experimental Protocol: Locomotor Activity Assessment

A standardized protocol is crucial for reproducible results.

Parameter Specification
Apparatus Open field arena (e.g., 40x40x30 cm) with automated photobeam tracking
Animal Model Specify species (e.g., Sprague-Dawley rat), sex, and age (e.g., adult, 8-10 weeks)
Habituation 30-60 minutes in the testing room before the experiment. Specify habituation to the testing chamber if applicable (e.g., 30 minutes on the day prior to testing).
Drug Administration Specify dose (e.g., 1, 3, 10 mg/kg), route (e.g., intraperitoneal), and pretreatment time (e.g., 30 minutes before testing).
Testing Duration 60 minutes
Data Analysis Total distance traveled, time spent mobile vs. immobile, and activity in the center vs. periphery of the arena.
Issue 2: Conflicting Outcomes in Cognitive Enhancement Studies

Question: Our studies on the cognitive-enhancing effects of Levophacetoperane have yielded conflicting results. Sometimes we see improved performance in memory tasks, and other times there is no effect or even impairment. What could be the source of this variability?

Potential Causes and Solutions:

The cognitive effects of norepinephrine-dopamine reuptake inhibitors can be influenced by a variety of factors, leading to seemingly contradictory findings.

1. Cognitive Domain and Task Difficulty: The effects of cognitive enhancers can be task-specific. A drug might improve attention and working memory but have no effect on long-term memory consolidation. The difficulty of the task is also critical; performance on a very simple or a very difficult task may not be sensitive to drug effects.

  • Recommendation: Use a battery of cognitive tests to assess different domains (e.g., novel object recognition for memory, Morris water maze for spatial learning, five-choice serial reaction time task for attention). Titrate the difficulty of your tasks to avoid floor and ceiling effects.

2. Baseline Cognitive Performance: The "inverted-U" hypothesis suggests that cognitive enhancers are most effective in individuals with lower baseline performance. Animals that are already performing at a high level may show little improvement or even a decline in performance with the drug.

  • Recommendation: Characterize the baseline performance of your animals and analyze the drug's effects as a function of this baseline.

3. Dosing Regimen (Acute vs. Chronic): Acute and chronic administration of NDRIs can have different effects on cognition. Chronic dosing may lead to neuroadaptive changes that alter the drug's cognitive effects.

  • Recommendation: Clearly define your dosing regimen and consider the potential for tolerance or sensitization with chronic administration.

Experimental Protocol: Novel Object Recognition (NOR) Task

Phase Procedure
Habituation Day 1: Handle animals for 5 minutes. Day 2: Allow animals to freely explore the empty testing arena for 10 minutes.
Familiarization Day 3: Place two identical objects in the arena and allow the animal to explore for 5 minutes. Administer Levophacetoperane or vehicle 30 minutes prior to this phase.
Testing Day 4 (Short-term memory) or later (Long-term memory): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
Data Analysis Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Issue 3: Ambiguous Effects on Anxiety-Like Behavior

Question: We are seeing variable results in our anxiety assays with Levophacetoperane. In the elevated plus maze, we sometimes see anxiolytic-like effects, but in the open field test, the results are unclear. How can we resolve this?

Potential Causes and Solutions:

The effects of norepinephrine-dopamine reuptake inhibitors on anxiety-like behavior can be complex and paradigm-dependent.

1. Confounding Effects on Locomotor Activity: Many anxiety tests, such as the elevated plus maze and the open field test, rely on locomotor activity as a primary measure. A drug that increases locomotion can be misinterpreted as having anxiolytic-like effects (e.g., more entries into the open arms of the EPM) when the animal is simply moving more.

  • Recommendation: Always analyze overall locomotor activity (e.g., total arm entries in the EPM, total distance in the open field) in conjunction with anxiety-related measures (e.g., percentage of time in open arms, time in the center of the open field). Use tests that are less dependent on locomotion, such as the marble-burying test or the novelty-suppressed feeding test, to confirm findings.

2. Basal Anxiety State of the Animals: The anxiolytic or anxiogenic effects of a drug may only be apparent in animals with a high baseline level of anxiety.

  • Recommendation: Use validated models of high anxiety (e.g., genetically selected lines or stress-induced models) to test for anxiolytic effects.

Experimental Protocol: Elevated Plus Maze (EPM)

Parameter Specification
Apparatus Plus-shaped maze with two open and two closed arms, elevated from the floor.
Animal Model Specify species, strain, sex, and age.
Drug Administration Specify dose, route, and pretreatment time.
Testing Place the animal in the center of the maze facing an open arm. Allow to explore for 5 minutes.
Data Analysis Percentage of time spent in open arms, number of entries into open and closed arms, total number of arm entries.

Visualizations

Signaling Pathways

The behavioral effects of Levophacetoperane are initiated by its binding to dopamine and norepinephrine transporters, which in turn modulates downstream signaling cascades. Inconsistencies in behavioral outcomes can sometimes be traced back to differential engagement of these complex pathways under varying experimental conditions.

cluster_dopamine Dopaminergic Synapse cluster_norepinephrine Noradrenergic Synapse Levophacetoperane Levophacetoperane DAT DAT Levophacetoperane->DAT Inhibits Dopamine Dopamine Dopamine->DAT Reuptake D1R D1R Dopamine->D1R Activates D2R D2R Dopamine->D2R Activates AC AC D1R->AC Stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Regulates D2R->AC Inhibits Levophacetoperane_NE Levophacetoperane NET NET Levophacetoperane_NE->NET Inhibits Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Beta-AR Beta-AR Norepinephrine->Beta-AR Activates AC_NE AC Beta-AR->AC_NE Stimulates cAMP_NE cAMP_NE AC_NE->cAMP_NE cAMP PKA_NE PKA_NE cAMP_NE->PKA_NE PKA ERK ERK PKA_NE->ERK Activates CREB_NE CREB_NE ERK->CREB_NE CREB Gene Expression_NE Gene Expression_NE CREB_NE->Gene Expression_NE Gene Expression

Caption: Dopaminergic and Noradrenergic Signaling Pathways Modulated by Levophacetoperane.

Experimental Workflow

A logical workflow for investigating behavioral effects can help to systematically address inconsistencies.

cluster_workflow Troubleshooting Workflow for Inconsistent Behavioral Data Inconsistent_Data Inconsistent Behavioral Data Observed Review_Protocol Review Experimental Protocol Inconsistent_Data->Review_Protocol Dose Dose-Response Curve Review_Protocol->Dose Model Animal Model Parameters Review_Protocol->Model Paradigm Behavioral Paradigm Review_Protocol->Paradigm Refine_Protocol Refine Protocol Dose->Refine_Protocol Model->Refine_Protocol Paradigm->Refine_Protocol Re-evaluate Re-evaluate Behavioral Effects Refine_Protocol->Re-evaluate

Caption: A systematic workflow for troubleshooting inconsistent behavioral results.

References

Technical Support Center: Managing Levophacetoperane Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the degradation of Levophacetoperane hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively published, its chemical structure, which includes an ester functional group, suggests that it is susceptible to hydrolysis.[1][2] Levophacetoperane is the reverse ester of methylphenidate, a structurally similar compound known to undergo hydrolysis to form ritalinic acid.[3][4] Therefore, the primary degradation pathway for Levophacetoperane is likely the hydrolysis of the ester bond to form (R,R)-α-phenyl-2-piperidinemethanol and acetic acid. Additionally, like many pharmaceutical compounds, it may be susceptible to oxidative and photolytic degradation under certain conditions.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under controlled conditions. For the solid form, storage in a well-sealed container at a low temperature and protected from light is recommended. For solutions, storage at -20°C for up to a month or -80°C for up to six months is advised.[3] It is crucial to use sealed containers to protect against moisture.[3]

Q3: What are the signs of this compound degradation?

A3: Physical signs of degradation can include a change in color, odor, or the formation of visible impurities in the solid material or solution. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect and quantify degradation products. A stability-indicating HPLC method can separate the intact drug from its degradation products.[5][6]

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To prevent degradation during experiments, it is important to control the experimental conditions. This includes using buffers to maintain a stable pH, protecting solutions from light by using amber vials or covering them with foil, and maintaining a controlled temperature. If the compound is found to be susceptible to oxidation, the use of antioxidants or inert atmospheres (e.g., nitrogen or argon) may be necessary.

Q5: Are there any known incompatibilities of this compound?

A5: this compound is likely incompatible with strong acids, strong bases, and strong oxidizing and reducing agents.[3] These substances can accelerate its degradation. Care should be taken to avoid contact with these materials during storage and experimentation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound.Perform a forced degradation study to identify potential degradation products. Ensure the HPLC method is stability-indicating.
Contamination of the sample or solvent.Use fresh, high-purity solvents and properly cleaned glassware. Analyze a blank to check for solvent contamination.
Loss of potency in a stock solution Hydrolysis of the ester linkage.Prepare fresh stock solutions frequently. Store stock solutions at -20°C or -80°C in sealed, moisture-proof containers.[3]
Photodegradation.Protect solutions from light by using amber vials or covering them with aluminum foil.
Inconsistent experimental results Degradation of the compound under experimental conditions.Evaluate the stability of this compound under your specific experimental conditions (pH, temperature, light exposure).
Interaction with other components in the formulation.Investigate potential incompatibilities with excipients or other active ingredients.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).

    • Keep the solution at 80°C for 24 hours.

    • At appropriate time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH), and dilute with the mobile phase for analysis.[5]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).

    • Keep the solution at 80°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 1 M HCl, and dilute with the mobile phase for analysis.[5]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for analysis.[5]

  • Thermal Degradation:

    • Place the solid this compound powder in a thermostatically controlled oven at 105°C for 24 hours.

    • After exposure, dissolve a known amount of the solid in a suitable solvent and dilute to a known concentration for analysis.[5]

  • Photolytic Degradation:

    • Expose a solution of this compound (e.g., 1 mg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at appropriate time intervals.

3. Analysis:

  • Analyze all samples using a stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and identify the formation of new peaks corresponding to degradation products.

  • If significant degradation is observed, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[5]

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Instrument and Columns:

  • Use a standard HPLC system with a PDA detector.[1][6]

  • Screen different columns, such as a C18 or C8 column, to achieve optimal separation.

2. Mobile Phase Selection:

  • Start with a simple mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol and water, with a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH.

  • A gradient elution is often necessary to separate all components with good resolution.[5]

3. Method Optimization:

  • Optimize the mobile phase composition, gradient profile, flow rate, and column temperature to achieve good separation of the parent drug and all degradation products.

  • The method should have a resolution of at least 1.5 between all adjacent peaks.

4. Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

  • The specificity of the method should be confirmed by analyzing the samples from the forced degradation study.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Condition Temperature Duration Notes
Solid Well-sealed container, protected from light2-8°CLong-term
Solution Sealed, moisture-proof container-20°CUp to 1 month[3]
Sealed, moisture-proof container-80°CUp to 6 months[3]

Table 2: Summary of Forced Degradation Conditions

Stress Condition Reagent Temperature Duration
Acid Hydrolysis1 M HCl80°C24 hours
Base Hydrolysis1 M NaOH80°C24 hours
Oxidation30% H₂O₂Room Temperature24 hours
Thermal-105°C24 hours
PhotolyticUV and visible lightRoom TemperatureVaries

Visualizations

cluster_workflow Experimental Workflow for Stability Testing start Start: Levophacetoperane HCl Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analysis Analyze Stressed Samples by HPLC-PDA hplc_dev->analysis lcms Identify Degradation Products by LC-MS analysis->lcms If degradation > 10% report Report Stability Profile analysis->report If degradation < 10% lcms->report

Caption: Workflow for assessing the stability of Levophacetoperane HCl.

cluster_pathway Hypothetical Hydrolytic Degradation Pathway levo Levophacetoperane (Ester) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) levo->hydrolysis prod1 (R,R)-α-phenyl-2-piperidinemethanol (Alcohol) hydrolysis->prod1 prod2 Acetic Acid hydrolysis->prod2

Caption: Predicted hydrolytic degradation of Levophacetoperane HCl.

cluster_troubleshooting Troubleshooting Inconsistent Results start Inconsistent Results Observed check_purity Check Purity of Starting Material start->check_purity is_pure Is it pure? check_purity->is_pure check_stability Evaluate Stability Under Experimental Conditions is_pure->check_stability Yes purify Purify Starting Material is_pure->purify No is_stable Is it stable? check_stability->is_stable modify_conditions Modify Experimental Conditions (pH, Temp, Light) is_stable->modify_conditions No end Consistent Results is_stable->end Yes modify_conditions->check_stability purify->check_purity

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Solubility of Levophacetoperane for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levophacetoperane. The following information is designed to address common challenges related to the solubility of Levophacetoperane for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Levophacetoperane and what is its primary mechanism of action in vitro?

Levophacetoperane is a psychostimulant and is the reverse ester of methylphenidate.[1] Its primary mechanism of action in vitro is the competitive inhibition of norepinephrine (B1679862) and dopamine (B1211576) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[2]

Q2: I am having trouble dissolving Levophacetoperane hydrochloride. What are the recommended solvents?

This compound has good solubility in dimethyl sulfoxide (B87167) (DMSO). For other common solvents, direct solubility data for this compound is limited. However, data for the structurally related compound methylphenidate hydrochloride can provide a useful starting point. It is always recommended to empirically determine the solubility for your specific experimental conditions.

Q3: My Levophacetoperane solution is precipitating in my cell culture medium. What can I do?

Precipitation of Levophacetoperane in cell culture media can occur for several reasons, including solvent shock, high final concentration, or interactions with media components. Here are some troubleshooting steps:

  • Reduce the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 0.5% (v/v) in your culture medium, as higher concentrations can be toxic to cells and cause the compound to precipitate.

  • Prepare intermediate dilutions: Instead of adding a highly concentrated stock solution directly to your aqueous culture medium, perform serial dilutions in a solvent that is miscible with both your stock solvent and the final medium.

  • Pre-warm the culture medium: Adding a cold, concentrated solution to warmer medium can sometimes induce precipitation. Ensure both are at the same temperature.

  • Increase the serum concentration (if applicable): Serum proteins can sometimes help to stabilize compounds in solution. However, be mindful of potential interactions with your experimental goals.

  • Consider alternative formulation strategies: For poorly soluble compounds, techniques such as complexation with cyclodextrins or the use of co-solvents may be necessary.

Q4: Can Levophacetoperane interfere with my fluorescence-based in vitro assay?

Like many small molecules, Levophacetoperane has the potential to interfere with fluorescence-based assays. This can manifest as autofluorescence or quenching of the fluorescent signal. To mitigate this:

  • Run proper controls: Always include vehicle-only (e.g., DMSO in media) and compound-only (Levophacetoperane in media without fluorescent probes) controls to measure any background fluorescence from the compound itself.

  • Perform a pre-read: Before adding your fluorescent substrate, read the plate with your compound to establish a baseline.

  • Use a spectrally distinct fluorophore: If you observe interference, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with the absorbance spectrum of Levophacetoperane.

Troubleshooting Guides

Issue 1: Inconsistent results in dopamine/norepinephrine transporter uptake assays.
Potential Cause Troubleshooting Step
Inaccurate compound concentration Verify the initial stock concentration. Perform a fresh serial dilution for each experiment.
Cell health and confluency Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density. Visually inspect cells before each assay.
Assay timing and temperature Strictly adhere to incubation times and maintain a consistent temperature, as transporter activity is temperature-dependent.
Reagent degradation Prepare fresh assay buffers and radioligand/fluorescent substrate solutions for each experiment.
Levophacetoperane instability Prepare fresh dilutions of Levophacetoperane from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: High background signal or well-to-well variability.
Potential Cause Troubleshooting Step
Improper washing Optimize the number and vigor of wash steps to effectively remove unbound radioligand or fluorescent substrate without dislodging cells.
Non-specific binding Include a non-specific binding control (e.g., a high concentration of a known inhibitor) to determine the level of background signal. Consider blocking non-specific binding sites with bovine serum albumin (BSA).
Edge effects in microplates Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS.
Pipetting errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition.

Data Presentation

Table 1: Solubility of this compound and a Related Compound

CompoundSolventSolubilityNotes
This compound DMSO16.67 mg/mLMay require ultrasonication for complete dissolution.[2]
Methylphenidate Hydrochloride Water18.6 mg/mLData for a structurally related compound; should be used as an estimate.
Methylphenidate Hydrochloride Ethanol29.3 mg/mLData for a structurally related compound; should be used as an estimate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of this compound).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay using a Fluorescent Substrate

Objective: To measure the inhibitory effect of Levophacetoperane on dopamine transporter activity in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent DAT substrate (commercially available kits)

  • This compound stock solution

  • Known DAT inhibitor (e.g., GBR-12909) as a positive control

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Plating:

    • Seed hDAT-expressing HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer at 2x the final desired concentrations.

    • Prepare a 2x solution of the positive control inhibitor.

    • Include a vehicle control (assay buffer with the same final concentration of DMSO as the compound wells).

  • Assay Performance:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add 50 µL of the 2x compound dilutions (Levophacetoperane, positive control, vehicle) to the appropriate wells.

    • Incubate the plate at 37°C for 10-20 minutes.

    • Prepare the 2x fluorescent DAT substrate solution according to the manufacturer's instructions.

    • Add 50 µL of the 2x fluorescent substrate solution to all wells.

    • Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths using a kinetic read mode for 30-60 minutes, or perform an endpoint read after a specified incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells or a non-specific uptake control).

    • Plot the fluorescence intensity over time or the endpoint fluorescence against the log of the Levophacetoperane concentration.

    • Calculate the IC50 value of Levophacetoperane using a non-linear regression analysis.

Visualizations

experimental_workflow Figure 1. General workflow for a transporter uptake assay. cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate prepare_compounds Prepare compound dilutions wash_cells Wash cells prepare_compounds->wash_cells add_compounds Add compounds and pre-incubate wash_cells->add_compounds add_substrate Add fluorescent substrate add_compounds->add_substrate read_plate Read fluorescence add_substrate->read_plate calculate_inhibition Calculate % inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Figure 1. General workflow for a transporter uptake assay.

signaling_pathway Figure 2. Simplified signaling pathway of Levophacetoperane action. cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft levophacetoperane Levophacetoperane dat Dopamine Transporter (DAT) levophacetoperane->dat Inhibits net Norepinephrine Transporter (NET) levophacetoperane->net Inhibits dopamine_vesicle Dopamine Vesicles extracellular_dopamine Extracellular Dopamine dopamine_vesicle->extracellular_dopamine Release norepinephrine_vesicle Norepinephrine Vesicles extracellular_norepinephrine Extracellular Norepinephrine norepinephrine_vesicle->extracellular_norepinephrine Release extracellular_dopamine->dat Reuptake extracellular_norepinephrine->net Reuptake

Caption: Figure 2. Simplified signaling pathway of Levophacetoperane action.

References

Troubleshooting variability in in vivo microdialysis results with Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using in vivo microdialysis to study Levophacetoperane. The information is tailored to address common sources of variability and challenges encountered during such experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during in vivo microdialysis experiments with Levophacetoperane, a psychostimulant that acts as a norepinephrine (B1679862) and dopamine (B1211576) uptake inhibitor.

Q1: I am observing high variability in my baseline Levophacetoperane concentrations between animals. What are the potential causes?

High inter-animal variability is a common challenge in microdialysis. Several factors can contribute to this:

  • Surgical Trauma: The degree of tissue damage during probe implantation can significantly impact the local microenvironment and analyte recovery.[1] A standardized and minimally traumatic surgical procedure is crucial. Allow for a sufficient post-operative recovery and probe equilibration period (typically 1-2 hours) for the tissue to stabilize.[2][3]

  • Probe Placement: Minor differences in the stereotactic coordinates of the probe can lead to sampling from slightly different neuroanatomical regions with varying densities of norepinephrine and dopamine transporters, the targets of Levophacetoperane. Careful and consistent probe placement is critical.

  • Individual Animal Physiology: Biological differences between animals, such as metabolic rate and drug clearance, can contribute to variability.[4] Normalizing data to a stable baseline period for each animal can help to mitigate this.[5]

Q2: My in vitro recovery of Levophacetoperane is good, but the in vivo recovery is very low and inconsistent. Why is this happening?

Discrepancies between in vitro and in vivo recovery are common, especially for lipophilic compounds like Levophacetoperane.[6][7] Potential reasons include:

  • Tissue Binding: Levophacetoperane may bind to proteins and other components in the brain's extracellular fluid, reducing the free concentration available for dialysis.

  • Adsorption to Probe and Tubing: As a lipophilic molecule, Levophacetoperane may adsorb to the surfaces of the microdialysis probe membrane and tubing, leading to lower recovery.[2] Consider using tubing materials with low adsorption properties.

  • Perfusate Composition: The composition of your perfusion fluid can significantly impact the recovery of lipophilic compounds. Standard artificial cerebrospinal fluid (aCSF) may not be optimal. The addition of a carrier molecule, such as a low concentration of albumin or a cyclodextrin, to the perfusate can sometimes improve the recovery of lipophilic analytes by preventing adsorption and improving solubility.[8]

  • Flow Rate: Slower perfusion flow rates generally lead to higher recovery as they allow more time for equilibrium to be reached between the perfusate and the extracellular fluid.[2] However, this comes at the cost of temporal resolution. An optimal flow rate needs to be determined empirically.

Q3: I am seeing a gradual decrease in Levophacetoperane recovery over the course of a long experiment. What could be the cause?

A decline in recovery during a prolonged experiment can be due to:

  • Probe Fouling: Proteins and other endogenous molecules can gradually adsorb to the dialysis membrane, clogging the pores and reducing its efficiency.[2]

  • Tissue Response: The tissue surrounding the probe may undergo changes over time, such as gliosis, which can alter the diffusion characteristics of the extracellular space.

  • Levophacetoperane Stability: While specific data on Levophacetoperane's stability in solution is limited, it is important to ensure its stability in the perfusion buffer at physiological temperature over the duration of the experiment. Prepare fresh solutions and protect them from light if the compound is known to be light-sensitive.

Q4: How can I improve the recovery and reduce the variability of my Levophacetoperane microdialysis data?

Here are several strategies to consider:

  • Optimize Perfusate: Experiment with modified perfusates. As Levophacetoperane is likely more soluble at a non-physiological pH, adjusting the perfusate pH could improve recovery, though the in vivo tolerance must be considered.[9] Adding carrier molecules like BSA or cyclodextrins can also be beneficial.[8]

  • Calibrate In Vivo: Whenever possible, perform in vivo calibration methods like the "no-net-flux" or "zero-net-flux" method to get a more accurate estimate of the extracellular concentration, as this accounts for tissue-specific factors.[4]

  • Standardize Protocols: Meticulously standardize all experimental procedures, from surgery and probe implantation to sample collection and analysis.

  • Use an Internal Standard: Including a stable, non-endogenous compound with similar physicochemical properties to Levophacetoperane in the perfusate can help to monitor and correct for variations in probe recovery over time.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Levophacetoperane microdialysis in the public domain, the following table provides a general overview of expected recovery rates for similar small molecules and neurotransmitters to illustrate the typical range and impact of experimental parameters.

AnalyteMolecular Weight ( g/mol )Perfusion Flow Rate (µL/min)Probe Membrane Length (mm)In Vitro Recovery (%)In Vivo Recovery (%)Reference
Dopamine153.181.02.035.5~10-20[10]
Serotonin176.221.02.036.5~10-20[10]
Methamphetamine149.231.02.039.7Not Reported[10]
Oleic Acid (Lipophilic)282.470.5Not Specified1.2 (water), 4.8 (4% BSA)Not Detected[8]

Note: Recovery rates are highly dependent on the specific experimental setup and tissue being studied. This table should be used as a general guide.

Experimental Protocols

The following is a generalized experimental protocol for in vivo microdialysis of Levophacetoperane, adapted from standard procedures for psychostimulants and neurotransmitter uptake inhibitors.[3][5][11]

1. Animal Surgery and Probe Implantation:

  • Anesthetize the animal (e.g., rat, mouse) using an appropriate anesthetic agent.

  • Secure the animal in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest (e.g., striatum, prefrontal cortex).

  • Slowly lower a guide cannula to the target coordinates and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover from surgery for a predetermined period (e.g., 24-48 hours).

2. Microdialysis Experiment:

  • On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe of the appropriate length.

  • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) or a modified perfusate at a constant, low flow rate (e.g., 0.5-2.0 µL/min).

  • Allow for a stabilization period of at least 60-120 minutes to establish a stable baseline.

  • Administer Levophacetoperane (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).

  • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.

  • Store samples at -80°C until analysis.

3. Sample Analysis:

  • Analyze the concentration of Levophacetoperane in the dialysate samples using a sensitive analytical technique such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Quantify the results against a standard curve of known Levophacetoperane concentrations.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Microdialysis Experiment cluster_analysis Analysis surgery Animal Surgery & Guide Cannula Implantation recovery Post-operative Recovery (24-48 hours) surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfusion with aCSF (0.5-2.0 µL/min) probe_insertion->perfusion stabilization Baseline Stabilization (60-120 min) perfusion->stabilization drug_admin Administer Levophacetoperane stabilization->drug_admin collection Collect Dialysate Samples drug_admin->collection storage Sample Storage (-80°C) collection->storage hplc HPLC-MS Analysis storage->hplc quant Data Quantification hplc->quant

Caption: A generalized workflow for an in vivo microdialysis experiment studying Levophacetoperane.

Troubleshooting Logic for Low/Variable Recovery

G cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low or Variable Levophacetoperane Recovery check_in_vitro 1. Confirm In Vitro Recovery start->check_in_vitro check_protocol 2. Review Surgical & Experimental Protocol start->check_protocol check_perfusate 3. Evaluate Perfusate Composition start->check_perfusate check_adsorption 4. Assess Potential for Adsorption start->check_adsorption optimize_flow Optimize Flow Rate check_in_vitro->optimize_flow standardize_surgery Standardize Surgical Procedure check_protocol->standardize_surgery modify_perfusate Modify Perfusate (e.g., add carrier) check_perfusate->modify_perfusate low_adsorption_materials Use Low-Adsorption Materials check_adsorption->low_adsorption_materials in_vivo_cal Perform In Vivo Calibration modify_perfusate->in_vivo_cal standardize_surgery->in_vivo_cal G presynaptic Presynaptic Norepinephrine/ Dopamine Neuron neurotransmitter Norepinephrine/ Dopamine presynaptic->neurotransmitter Release postsynaptic Postsynaptic Neuron receptors Postsynaptic Receptors transporter Norepinephrine (NET) & Dopamine (DAT) Transporters levophacetoperane Levophacetoperane levophacetoperane->transporter Blocks neurotransmitter->postsynaptic Binds to neurotransmitter->transporter Reuptake

References

Optimizing parameters for electrophysiological recordings post-Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing electrophysiological recordings following the administration of Levophacetoperane.

Introduction to Levophacetoperane

Levophacetoperane is a psychostimulant and a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3][4] It functions by blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), which increases the extracellular concentrations of norepinephrine and dopamine in the brain.[1][5] This modulation of catecholaminergic systems can lead to significant changes in neuronal activity, which requires careful optimization of electrophysiological recording parameters to ensure data quality and accurate interpretation. The primary expected effects on neuronal activity include alterations in firing rates, bursting activity, and local field potential (LFP) oscillations.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of Levophacetoperane on neuronal firing rates?

A1: As a norepinephrine-dopamine reuptake inhibitor, Levophacetoperane is expected to increase the synaptic availability of these excitatory neurotransmitters.[6] This can lead to a general increase in the firing rate of individual neurons, particularly in brain regions with high densities of dopaminergic and noradrenergic projections, such as the prefrontal cortex and striatum.[7][8] However, the specific effect can be complex, as dopamine and norepinephrine can have both excitatory and inhibitory effects depending on the receptor subtypes present and the neural circuit .[7] Researchers should be prepared for bidirectional changes in firing rates and an increase in bursting activity.

Q2: How might Levophacetoperane affect the signal-to-noise ratio (SNR) of my recordings?

A2: Levophacetoperane's stimulant properties can increase overall brain activity, which may initially appear to improve the signal-to-noise ratio by enhancing the amplitude of neuronal spikes. However, it can also increase background noise through various mechanisms, including increased muscle artifacts from heightened motor activity and potentiation of network-level oscillations that can interfere with the isolation of single-unit activity. Careful optimization of filtering and grounding is crucial to maintaining a good SNR.

Q3: Are there specific anesthesia considerations when performing electrophysiology with Levophacetoperane?

A3: Yes, the choice of anesthetic is critical as it can interact with the effects of Levophacetoperane. Anesthetics themselves profoundly alter neuronal activity and can introduce biases in electrophysiological recordings.[9] Given that Levophacetoperane is a psychostimulant, using an anesthetic with opposing effects (e.g., a potent CNS depressant) could mask or alter the drug's intended physiological impact. It is advisable to use the lightest possible stable plane of anesthesia. Some anesthetics, like sevoflurane (B116992), have been studied for their effects on electrophysiological parameters and may be suitable, but their interaction with psychostimulants should be carefully considered.[10][11] Whenever possible, experiments in awake, behaving animals are preferred to eliminate the confounding variable of anesthesia.[8]

Troubleshooting Guides

Problem 1: Increased 50/60 Hz Noise in Recordings

High-frequency noise, often manifesting as a strong peak at 50 or 60 Hz (depending on the regional power grid), is a common issue in electrophysiology that can be exacerbated by the setup changes required for drug administration.

Potential Cause Troubleshooting Step Rationale
Improper Grounding Ensure all equipment (amplifier, microscope, manipulators, Faraday cage) is connected to a single, common ground point.[12] Avoid "daisy-chaining" grounds.[13]Multiple ground paths can create ground loops, which act as antennas for line-frequency noise.[13][14]
Grounding the Preparation If applicable, ensure the animal is properly grounded to the common ground, for instance, via a skull screw or a needle in the nuchal musculature.[12][15]A floating ground on the preparation will cause all channels to pick up significant noise.[15]
Noise from Perfusion/Infusion Pumps Temporarily switch off any pumps used for drug delivery to see if the noise diminishes. If so, move the pump further from the recording setup or shield its power supply.Electronic components within pumps can be a source of electromagnetic interference.
External Equipment Systematically turn off and unplug nearby equipment (monitors, lights, cameras, cell phones) to identify the source of the noise.[12][16]Many electronic devices emit electromagnetic fields that can be picked up by sensitive recording equipment.[15]
Problem 2: Difficulty Isolating Single Units Post-Levophacetoperane

A common challenge after administering a psychostimulant is a change in the characteristics of spike waveforms and an increase in multi-unit "hash," making it difficult to sort individual neurons.

Parameter to Optimize Recommended Action Rationale
High-Pass Filter Increase the high-pass filter setting (e.g., from 300 Hz to 500 or 600 Hz).This can help to remove lower-frequency components of the signal, such as local field potentials and multi-unit activity, making individual spikes more prominent.
Spike Detection Threshold Adjust the spike detection threshold. You may need to increase it to avoid detecting noise as spikes, or decrease it if the amplitude of true spikes has been reduced.Levophacetoperane may alter the amplitude of action potentials, requiring a re-optimization of the detection threshold.
Electrode Placement If possible, slowly advance the electrode to a new position.The drug may have selectively activated or silenced neurons in the immediate vicinity of the electrode tip. Moving slightly may reveal more clearly defined single units.
Spike Sorting Algorithm Experiment with different features for spike sorting (e.g., principal components, wavelet coefficients) and consider using more advanced sorting algorithms that can handle overlapping spikes.Increased firing rates can lead to more temporally overlapping spikes, which simpler sorting algorithms may fail to distinguish.
Problem 3: Drifting Baseline and Low-Frequency Artifacts

Low-frequency drift in the baseline signal can obscure neuronal activity and is often related to the stability of the recording setup, which can be perturbed during drug administration.

Potential Cause Troubleshooting Step Rationale
Electrode Movement Allow for a longer stabilization period after electrode implantation and before drug administration. Ensure the headstage and electrode are securely fixed.Micromovements of the electrode relative to the neurons will cause significant baseline drift and changes in spike amplitude.
Reference Electrode Instability Check the impedance and stability of your reference electrode. If using a liquid junction reference, ensure it has not clogged or dried out.A stable reference potential is critical for clean recordings. Any instability in the reference will be reflected across all recording channels.
Temperature Changes Ensure the animal's body temperature and the ambient temperature of the setup are stable.Temperature fluctuations can affect the properties of the electrode-tissue interface and the electronics, leading to drift.
Low-Pass Filter Apply a gentle low-pass filter (e.g., at 1 Hz) post-hoc to remove very slow drifts, being careful not to distort the spike waveforms.This can be a useful data processing step to correct for slow drifts that cannot be eliminated at the source.

Experimental Protocols & Visualizations

Protocol: In Vivo Single-Unit Recording Post-Drug Administration

This protocol outlines a general procedure for performing single-unit electrophysiological recordings in an animal model following the administration of a psychoactive compound like Levophacetoperane.

  • Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the brain region of interest.

  • Electrode Implantation: Slowly lower the recording electrode to the desired depth. Allow the electrode to stabilize for at least 15-30 minutes before beginning recording.

  • Baseline Recording: Record at least 15-30 minutes of stable baseline neuronal activity before any drug administration.[17] This is crucial for later comparison.

  • Drug Administration: Administer Levophacetoperane via the desired route (e.g., intraperitoneal, intravenous, or direct intracerebral infusion).

  • Post-Administration Recording: Continue recording for the desired duration to capture the acute and sustained effects of the drug.

  • Data Acquisition Parameters:

    • Sampling Rate: >30 kHz for spike recordings.

    • Filters: Band-pass filter between 300 Hz and 5 kHz for single-unit activity. A separate channel can be low-pass filtered at <300 Hz to record the local field potential.

  • Histological Verification: After the experiment, perfuse the animal and process the brain tissue to verify the electrode placement.

Diagrams

Levophacetoperane_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE_Vesicle NE Synaptic_Cleft Synaptic Cleft NE_Vesicle->Synaptic_Cleft Release DA_Vesicle DA DA_Vesicle->Synaptic_Cleft Release NET NET DAT DAT NE_Receptor NE Receptor Postsynaptic_Neuron_Effect Altered Firing Rate NE_Receptor->Postsynaptic_Neuron_Effect Signal DA_Receptor DA Receptor DA_Receptor->Postsynaptic_Neuron_Effect Signal Levophacetoperane Levophacetoperane Levophacetoperane->NET Blocks Levophacetoperane->DAT Blocks Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NE_Receptor Binds Synaptic_Cleft->DA_Receptor Binds

Caption: Mechanism of action of Levophacetoperane.

Troubleshooting_Workflow Start Poor Quality Recording Post-Levophacetoperane CheckNoise High 50/60 Hz Noise? Start->CheckNoise CheckUnits Difficulty Isolating Units? CheckNoise->CheckUnits No Grounding Verify Grounding & Shielding CheckNoise->Grounding Yes CheckDrift Baseline Drift? CheckUnits->CheckDrift No Filters Adjust Filters & Spike Thresholds CheckUnits->Filters Yes Stability Check Electrode & Reference Stability CheckDrift->Stability Yes GoodData Good Quality Data CheckDrift->GoodData No Grounding->CheckUnits Filters->CheckDrift Stability->GoodData

Caption: Troubleshooting workflow for electrophysiology.

References

Technical Support Center: Refinement of Analytical Methods for Levophacetoperane Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific, detailed studies on the metabolism and analytical detection of Levophacetoperane metabolites. This technical support guide is therefore based on established principles of drug metabolite analysis for structurally similar psychostimulant compounds, particularly ester-containing drugs and analogues like methylphenidate. The provided protocols and troubleshooting advice should be adapted and validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for Levophacetoperane?

A1: As Levophacetoperane is the reverse ester of methylphenidate, its metabolism is anticipated to primarily involve two phases.[1][2] Phase I metabolism likely involves hydrolysis of the ester bond by esterase enzymes to yield phenyl(piperidin-2-yl)methanol (B1595721) and acetic acid. Further Phase I reactions could include oxidation and hydroxylation of the phenyl and piperidine (B6355638) rings.[1] Phase II metabolism would then involve the conjugation of these metabolites with molecules like glucuronic acid to increase their water solubility for easier excretion.[1][2]

Q2: Which analytical techniques are most suitable for detecting Levophacetoperane and its metabolites?

A2: Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for analyzing drug metabolites in biological samples due to its high sensitivity and selectivity.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) can also be used, especially for volatile metabolites, though it may require derivatization to improve the volatility of polar metabolites.[5][6]

Q3: What are the major challenges in analyzing Levophacetoperane metabolites?

A3: Researchers can expect to face several common challenges in drug metabolite analysis. These include the low concentrations of metabolites in complex biological matrices like plasma and urine, which can lead to matrix effects such as ion suppression in LC-MS.[7] The stability of the ester-containing parent drug and its metabolites during sample collection, storage, and preparation is also a critical consideration to prevent degradation.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of psychostimulant metabolites.

LC-MS/MS Troubleshooting
Problem Potential Cause Recommended Solution
Poor Signal Intensity / No Peak - Inappropriate sample concentration (too dilute or too concentrated leading to ion suppression).[9] - Inefficient ionization.[9] - Instrument not properly tuned or calibrated.[9] - Analyte degradation during sample preparation or storage.[8] - Leak in the LC or MS system.- Optimize sample concentration through serial dilutions. - Experiment with different ionization sources (e.g., ESI, APCI) and polarities. - Perform regular tuning and mass calibration of the mass spectrometer.[9] - Ensure proper sample handling and storage conditions (e.g., low temperature, use of stabilizers). - Conduct a systematic leak check of the entire system.
High Background Noise / Baseline Drift - Contaminated mobile phase, solvents, or glassware. - Inadequate chromatographic separation from matrix components. - Detector settings not optimized.- Use high-purity solvents and thoroughly clean all labware. - Optimize the chromatographic gradient to better separate the analyte from interfering matrix components. - Adjust detector settings, such as gain and filter settings, to minimize noise.[9]
Peak Tailing or Broadening - Column degradation or contamination. - Inappropriate mobile phase pH. - Sample overload.- Use a guard column and flush the analytical column regularly. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging.- Prepare fresh mobile phase daily and ensure proper mixing. - Use a column oven to maintain a stable temperature. - Replace the column if performance degrades over time.
Sample Preparation Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery - Inefficient extraction method (e.g., wrong solvent polarity). - Analyte degradation during extraction. - Incomplete elution from solid-phase extraction (SPE) cartridge.- Test different extraction solvents or SPE cartridges. - Perform extraction at low temperatures and minimize exposure to light and air. - Optimize the elution solvent and volume for the SPE method.
High Matrix Effects (Ion Suppression/Enhancement) - Insufficient removal of endogenous matrix components (e.g., phospholipids, salts). - Co-elution of analyte with matrix components.- Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Modify the chromatographic method to improve separation from interfering compounds.
Sample Variability - Inconsistent sample collection or handling. - Variation in extraction efficiency between samples.- Standardize all sample collection and handling procedures. - Use an internal standard to normalize for variations in sample preparation and instrument response.

Experimental Protocols

Generic Protocol for LC-MS/MS Analysis of Levophacetoperane and its Putative Metabolites in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of Levophacetoperane).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure separation of the parent drug and its more polar metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Levophacetoperane and its expected metabolites would need to be determined through infusion and optimization experiments.

Visualizations

experimental_workflow sample Biological Sample (Plasma, Urine) prep Sample Preparation (Protein Precipitation or SPE) sample->prep Extraction of Analytes lc LC Separation (Reversed-Phase) prep->lc Injection ms MS/MS Detection (MRM Mode) lc->ms Ionization data Data Analysis (Quantification) ms->data Signal Acquisition

Caption: General experimental workflow for LC-MS/MS analysis of drug metabolites.

troubleshooting_logic start Poor Signal in LC-MS/MS check_conc Is sample concentration optimal? start->check_conc check_ion Is ionization efficient? check_conc->check_ion Yes optimize_conc Adjust sample concentration check_conc->optimize_conc No check_instrument Is instrument tuned & calibrated? check_ion->check_instrument Yes optimize_ion Test different sources/polarities check_ion->optimize_ion No tune_instrument Perform tuning and calibration check_instrument->tune_instrument No end Signal Improved check_instrument->end Yes optimize_conc->end optimize_ion->end tune_instrument->end

Caption: Troubleshooting logic for poor signal intensity in LC-MS/MS analysis.

References

Addressing batch-to-batch variability in synthesized Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Levophacetoperane. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is Levophacetoperane and what is its primary mechanism of action?

A1: Levophacetoperane is a psychostimulant that has been used as an antidepressant and anorectic.[1] It is the (R,R)-enantiomer of phacetoperane and the reverse ester of methylphenidate.[1][2] Its primary mechanism of action is the competitive inhibition of norepinephrine (B1679862) and dopamine (B1211576) uptake in the brain.[3]

Q2: What are the most common sources of batch-to-batch variability in pharmaceutical synthesis?

A2: Common sources of variability in pharmaceutical manufacturing include inconsistencies in raw material quality, variations in process parameters (e.g., temperature, reaction time, mixing speed), equipment differences, and human error.[4] For Levophacetoperane, this can manifest as differences in purity, impurity profile, yield, and physical properties between batches.

Q3: Why is controlling stereochemistry crucial in the synthesis of Levophacetoperane?

A3: Levophacetoperane is a specific stereoisomer, the (R,R)-enantiomer. The biological activity of chiral drugs often resides in one enantiomer, while the other may be less active or contribute to side effects. Therefore, controlling the stereochemistry during synthesis is critical to ensure the therapeutic efficacy and safety of the final product.

Q4: What are the regulatory expectations for controlling impurities in Active Pharmaceutical Ingredients (APIs) like Levophacetoperane?

A4: Regulatory agencies like the FDA and EMA require that impurities in APIs are identified, quantified, and controlled to acceptable limits.[4] These limits are based on toxicological data and the daily dose of the drug. A consistent impurity profile between batches is a key aspect of demonstrating control over the manufacturing process.

Troubleshooting Guides

Issue 1: Low Yield of Levophacetoperane

Symptoms: The final isolated yield of Levophacetoperane is consistently lower than expected.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Reaction: The acetylation of the starting material, (R,R)-alpha-phenyl-(piperidin-2-yl)-methanol, may be incomplete.- Optimize Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time. - Increase Reagent Stoichiometry: A slight excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) may be required to drive the reaction to completion. However, a large excess should be avoided as it can lead to impurity formation.
Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product.- Control Temperature: Run the reaction at the optimal temperature to minimize the formation of side products. Excursions in temperature can lead to degradation or alternative reaction pathways. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials or intermediates.
Product Loss During Work-up and Isolation: Significant amounts of product may be lost during extraction, washing, or crystallization steps.- Optimize Extraction pH: Ensure the pH of the aqueous phase during extraction is optimized to maximize the partitioning of Levophacetoperane into the organic layer. - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to minimize physical loss of material. - Optimize Crystallization Solvent: Select a solvent system for crystallization that provides good recovery of the product while effectively removing impurities.
Issue 2: High Levels of Impurities

Symptoms: Analytical testing (e.g., HPLC) of the final product shows a high percentage of total impurities or specific unknown peaks.

Potential Impurities and their Mitigation:

Potential ImpurityLikely SourceMitigation Strategy
Unreacted Starting Material: (R,R)-alpha-phenyl-(piperidin-2-yl)-methanolIncomplete acetylation reaction.- Optimize reaction conditions (time, temperature, stoichiometry) as described for low yield. - Improve purification methods (e.g., recrystallization, chromatography) to remove the unreacted starting material.
Diastereomeric Impurities: (S,S), (R,S), or (S,R) isomers of phacetoperaneUse of non-enantiomerically pure starting material or racemization during synthesis.- Ensure the stereochemical purity of the starting (R,R)-alpha-phenyl-(piperidin-2-yl)-methanol using a validated chiral analytical method. - Avoid harsh reaction conditions (e.g., high temperatures, strong bases or acids) that could lead to racemization.
Degradation Products: Hydrolysis of the ester functional group to form the starting alcohol and acetic acid.Exposure to moisture or extreme pH during work-up, purification, or storage.- Ensure all solvents and reagents are anhydrous. - Perform work-up and purification steps under neutral or slightly acidic conditions. - Store the final product in a dry environment.
Process-Related Impurities: By-products from the acetylating agent (e.g., diacetylated piperidine (B6355638) derivatives).Excess acetylating agent or side reactions.- Use the minimum effective amount of acetylating agent. - Optimize the reaction temperature to minimize side reactions. - Develop a purification process that effectively removes these specific impurities.
Issue 3: Inconsistent Crystal Form or Physical Properties

Symptoms: Different batches of Levophacetoperane exhibit variations in crystal shape, size, melting point, or dissolution rate.

Troubleshooting Crystallization:

IssuePossible CauseRecommended Action
Oiling Out: The product separates as an oil instead of a crystalline solid.The solution is too supersaturated, or the cooling rate is too fast.- Add a small amount of additional solvent to the hot solution before cooling. - Slow down the cooling rate by allowing the solution to cool to room temperature naturally before placing it in an ice bath. - Use a seed crystal to induce crystallization.
Poor Crystal Quality: Formation of very fine needles or amorphous solid.Rapid crystallization.- Decrease the rate of cooling. - Consider a different solvent system for crystallization.
Inconsistent Polymorph: Different crystal forms are obtained in different batches.Variations in crystallization solvent, temperature, or agitation.- Standardize the crystallization protocol, including solvent composition, cooling profile, and stirring rate. - Characterize the desired polymorph and develop analytical methods to confirm its presence in each batch.

Experimental Protocols

Protocol 1: Synthesis of Levophacetoperane (Illustrative)

This protocol is a general illustration based on the known chemistry of acetylating secondary alcohols. This is not a validated protocol and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of (R,R)-alpha-phenyl-(piperidin-2-yl)-methanol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere, add a base (e.g., triethylamine, pyridine).

  • Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Levophacetoperane by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Analysis (General Approach)

This outlines a general approach to developing an HPLC method for Levophacetoperane.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid or trifluoroacetic acid in water.

    • B: Acetonitrile or methanol.

  • Gradient Elution: Start with a low percentage of organic phase (B) and gradually increase it to elute the more nonpolar impurities. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: UV detection at a wavelength where Levophacetoperane and its potential impurities have good absorbance (e.g., 210-230 nm).

  • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm ID column.

Protocol 3: Chiral HPLC Method for Enantiomeric Purity
  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase: Typically, a normal-phase mobile phase consisting of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is used. Small amounts of an amine (e.g., diethylamine) may be added for basic compounds to improve peak shape.

  • Isocratic Elution: Chiral separations are often performed using an isocratic mobile phase. The ratio of alkane to alcohol will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at an appropriate wavelength.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start Starting Material (R,R)-alpha-phenyl- (piperidin-2-yl)-methanol Reaction Acetylation (Acetic Anhydride/Base) Start->Reaction Process Parameters (Temp, Time) Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Levophacetoperane Workup->Crude Purification Recrystallization or Chromatography Crude->Purification Final Pure Levophacetoperane Purification->Final QC Analytical Testing (HPLC, Chiral HPLC, etc.) Final->QC Sampling Release Batch Release QC->Release Specification Met?

Caption: A simplified workflow for the synthesis and quality control of Levophacetoperane.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_impurities Impurity Analysis cluster_physical Physical Property Analysis Variability Batch-to-Batch Variability Observed LowYield Low Yield Variability->LowYield HighImpurities High Impurities Variability->HighImpurities PhysicalProps Inconsistent Physical Properties Variability->PhysicalProps IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideReactions Side Reactions? LowYield->SideReactions LossOnIsolation Loss on Isolation? LowYield->LossOnIsolation StartingMaterial Unreacted Starting Material? HighImpurities->StartingMaterial Diastereomers Diastereomers Present? HighImpurities->Diastereomers Degradation Degradation Products? HighImpurities->Degradation Crystallization Crystallization Issues? PhysicalProps->Crystallization Polymorphism Polymorphism? PhysicalProps->Polymorphism

Caption: A logical flow diagram for troubleshooting common issues in Levophacetoperane synthesis.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron Levophacetoperane Levophacetoperane DAT Dopamine Transporter (DAT) Levophacetoperane->DAT Inhibits NET Norepinephrine Transporter (NET) Levophacetoperane->NET Inhibits SynapticCleft Synaptic Cleft SynapticCleft->DAT Reuptake SynapticCleft->NET Reuptake Postsynaptic Postsynaptic Receptors SynapticCleft->Postsynaptic Increased Binding Dopamine Dopamine Dopamine->SynapticCleft Norepinephrine Norepinephrine Norepinephrine->SynapticCleft

Caption: The mechanism of action of Levophacetoperane as a dopamine and norepinephrine reuptake inhibitor.

References

Improving the experimental design to assess the therapeutic index of Levophacetoperane

Author: BenchChem Technical Support Team. Date: December 2025

https-ver-g-a-c-co-g-api-re-AUZIYQHOphDUr2gMbrIGP84Q5QpNH5ykRnCSKI3eufln3YSRNUhhFnn9_poTiy711EnyI_LRxVCwZKf9pHnHQP3OznJxPEcCit5gh141YlAo2H4NIj7NvZNqS0y3qDroHNkBgYEHB4g_llHX 1

[2] Pharmacokinetic-Pharmacodynamic Modeling of Stimulant Drugs - PubMed Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been used to characterize the concentration-effect relationship of stimulant drugs. This review summarizes the PK-PD modeling of stimulants on the central nervous system and cardiovascular system. PK-PD models for stimulants are critically reviewed. ... Pharmacokinetic-pharmacodynamic (PK-PD) modeling has been used to characterize the concentration-effect relationship of stimulant drugs. This review summarizes the PK-PD modeling of stimulants on the central nervous system and cardiovascular system. PK-PD models for stimulants are critically reviewed. A discussion on the application of PK-PD modeling in drug development and clinical practice is provided. ... This review summarizes the PK-PD modeling of stimulants on the central nervous system and cardiovascular system. PK-PD models for stimulants are critically reviewed. A discussion on the application of PK-PD modeling in drug development and clinical practice is provided. 3

[4] Therapeutic Index - an overview | ScienceDirect Topics The therapeutic index (TI), defined as the ratio of the dose of a drug that produces a toxic effect to the dose that produces a therapeutic effect, is a key consideration in drug development. From: Principles of Developmental and Reproductive Toxicology (Second Edition), 2022. ... The therapeutic index (TI) is a measure of the relative safety of a drug. It is defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). TI = TD50/ED50. ... The therapeutic index (TI) is the ratio of the highest exposure to the drug that results in no toxicity to the exposure that produces the desired efficacy. The TI is usually calculated from animal studies. 5 Technical Support Center: Assessing the Therapeutic Index of Levophacetoperane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving their experimental design for assessing the therapeutic index of Levophacetoperane.

Frequently Asked Questions (FAQs)

Q1: What is Levophacetoperane and what is its mechanism of action?

Levophacetoperane is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake.[6] It is the reverse ester of methylphenidate and has been explored for its potential use as an antidepressant and anorectic.[7][8]

Q2: What is the therapeutic index and why is it important?

The therapeutic index (TI) is a quantitative measure of a drug's safety. It is the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[4] A higher TI indicates a wider margin of safety between the effective and toxic doses of a drug.[9][10] The formula to calculate TI is:

TI = TD50 / ED50

Where:

  • TD50 (Median Toxic Dose): The dose that causes toxic effects in 50% of the population.[9][11]

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[9][11]

Q3: How do I design an experiment to determine the therapeutic index of Levophacetoperane?

A comprehensive experimental design involves a combination of in vitro and in vivo studies to determine both the efficacy (ED50) and toxicity (TD50) of Levophacetoperane. This typically includes dose-response studies, cytotoxicity assays, and preclinical animal studies.

Troubleshooting and Experimental Protocols

In Vitro Efficacy and Cytotoxicity Assessment

Issue: Determining the effective concentration (EC50) and cytotoxic concentration (CC50) in cell-based assays.

Solution: A dose-response study using relevant cell lines is crucial for initial screening.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Line Selection: Choose appropriate neuronal cell lines (e.g., SH-SY5Y, PC-12) to model the central nervous system (CNS) effects of Levophacetoperane. For general cytotoxicity, consider using cell lines like HepG2 (liver) or HEK293 (kidney).[12]

  • Cell Culture: Culture the selected cell lines in appropriate media and conditions until they reach a suitable confluence for the assay.

  • Drug Preparation: Prepare a stock solution of Levophacetoperane and create a series of serial dilutions to establish a range of concentrations for testing.

  • Treatment: Expose the cultured cells to the different concentrations of Levophacetoperane for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve Levophacetoperane) and a positive control (a known cytotoxic compound).

  • Viability/Cytotoxicity Assay: Utilize a suitable assay to measure cell viability or cytotoxicity. Common methods include:

    • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[12]

    • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.[12]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. Calculate the EC50 (for efficacy, if a functional assay is used) and the CC50 (the concentration that causes 50% cell death) from this curve.

Data Presentation:

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle)1000
0.1982
1955
108515
505050
1002080
500595

This is example data and will vary based on experimental conditions.

Diagram: In Vitro Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment drug_prep Drug Preparation drug_prep->treatment assay Viability/Cytotoxicity Assay treatment->assay data_analysis Data Analysis assay->data_analysis results EC50 / CC50 Determination data_analysis->results

Caption: Workflow for in vitro efficacy and cytotoxicity testing.

In Vivo Efficacy and Toxicity Assessment

Issue: Establishing the effective dose (ED50) and toxic dose (TD50) in an animal model.

Solution: Conduct preclinical studies using appropriate animal models to evaluate the therapeutic and adverse effects of Levophacetoperane.

Experimental Protocol: In Vivo Assessment in Rodents

  • Animal Model: Use a suitable rodent model (e.g., rats or mice) to assess the CNS stimulant effects.[13][14]

  • Dose Administration: Administer a range of doses of Levophacetoperane to different groups of animals via a relevant route (e.g., oral gavage, intraperitoneal injection). Include a control group receiving the vehicle.

  • Efficacy Assessment (Behavioral Tests): Evaluate the stimulant effects using established behavioral tests:

    • Locomotor Activity: Measure spontaneous movement in an open field or using an actophotometer.[14][15] An increase in activity can indicate a stimulant effect.

    • Forced Swim Test / Tail Suspension Test: These tests can be used to assess potential antidepressant effects.[16]

  • Toxicity Assessment:

    • Acute Toxicity Study: Administer single, escalating doses to determine the dose that causes significant adverse effects or mortality (to estimate LD50, the median lethal dose).[14]

    • Chronic Toxicity Study: Administer the drug daily for an extended period (e.g., 28 or 90 days) to evaluate long-term toxicity. Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and perform hematological and biochemical analyses at the end of the study.

  • Data Analysis:

    • Efficacy: Plot the behavioral response against the drug dose to determine the ED50.

    • Toxicity: Record the incidence of toxic signs and mortality at each dose to determine the TD50 (or LD50).

Data Presentation:

Table 1: Efficacy Data (Locomotor Activity)

Dose (mg/kg)Mean Locomotor Activity Counts% Increase from Control
0 (Control)5000
175050
51200140
101500200
201600220

Table 2: Acute Toxicity Data

Dose (mg/kg)Number of AnimalsNumber Showing Severe Toxic Signs% Responding
0 (Control)1000
5010110
10010550
20010990
4001010100

This is example data and will vary based on the animal model and experimental conditions.

Diagram: In Vivo Experimental Workflow

in_vivo_workflow cluster_setup Experimental Setup cluster_testing Testing Phase cluster_analysis Data Analysis animal_model Select Animal Model admin Administer Doses animal_model->admin dose_prep Prepare Dose Formulations dose_prep->admin efficacy Efficacy Assessment (Behavioral) admin->efficacy toxicity Toxicity Assessment (Clinical Signs) admin->toxicity ed50 Determine ED50 efficacy->ed50 td50 Determine TD50 toxicity->td50 ti Calculate Therapeutic Index ed50->ti td50->ti

Caption: Workflow for in vivo therapeutic index determination.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Issue: How to integrate concentration-time data with the observed effects to refine the therapeutic index?

Solution: Utilize PK/PD modeling to establish a relationship between the drug's concentration in the body and its therapeutic and toxic effects over time.[2][17]

Experimental Protocol: PK/PD Study

  • Pharmacokinetic Study:

    • Administer a single dose of Levophacetoperane to a group of animals.

    • Collect blood samples at various time points after administration.

    • Analyze the plasma samples to determine the concentration of Levophacetoperane over time.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

  • Pharmacodynamic Study:

    • In a separate group of animals, administer the same dose and measure the pharmacological effect (e.g., locomotor activity) at the same time points as the PK study.

  • PK/PD Modeling:

    • Integrate the PK and PD data using specialized software to build a model that describes the relationship between drug concentration and effect.

    • This model can help predict the therapeutic window, which is the range of plasma concentrations that are both effective and non-toxic.[10]

Diagram: PK/PD Modeling Concept

pk_pd_model Dose Dose PK Pharmacokinetics (Concentration vs. Time) Dose->PK Absorption, Distribution, Metabolism, Excretion PD Pharmacodynamics (Effect vs. Concentration) PK->PD Drug at Site of Action Response Therapeutic/Toxic Response vs. Time PD->Response Drug-Receptor Interaction

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

By following these guidelines and protocols, researchers can design robust experiments to accurately assess the therapeutic index of Levophacetoperane, contributing to a comprehensive understanding of its safety and efficacy profile.

References

Validation & Comparative

A Preclinical Comparison of Levophacetoperane Hydrochloride and Methylphenidate in ADHD Models: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder commonly treated with psychostimulants, with methylphenidate being a first-line therapy. Levophacetoperane hydrochloride, the (R,R) enantiomer of phacetoperane and a reverse ester of methylphenidate, has been investigated as a potential alternative with a purportedly different stimulant effect and a favorable benefit/risk profile.[1][2][3] This guide provides a comparative overview of the available preclinical data on levophacetoperane and methylphenidate in animal models of ADHD.

It is crucial to note that while extensive preclinical data exists for methylphenidate, publicly available, direct comparative studies of levophacetoperane and methylphenidate in the same ADHD animal models are currently lacking. Much of the information on levophacetoperane's preclinical profile is summarized in review articles, which suggest a comprehensive analysis has been conducted but do not present the specific quantitative data.

Mechanism of Action

Both methylphenidate and levophacetoperane are understood to exert their therapeutic effects by modulating catecholaminergic systems, primarily by inhibiting the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).

Methylphenidate: As a dopamine and norepinephrine reuptake inhibitor, methylphenidate blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[4] This enhanced dopaminergic and noradrenergic signaling in brain regions like the prefrontal cortex and striatum is believed to underlie its efficacy in improving attention, and reducing hyperactivity and impulsivity.

Levophacetoperane (NLS-3): Levophacetoperane is described as having a stimulant effect that differs from other catecholamine-acting drugs like methylphenidate.[1][2][3] A complete binding profile assay has reportedly been conducted, confirming its potential benefit with a suggested higher benefit/risk ratio compared to other stimulants.[1][2][3] However, the specific affinities for DAT, NET, and other potential targets are not detailed in the available literature.

The following diagram illustrates the generally accepted mechanism of action for norepinephrine-dopamine reuptake inhibitors like methylphenidate.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug Pharmacological Intervention DA_Vesicle Dopamine Vesicle DA DA DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE NE NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding MPH_LPH Methylphenidate / Levophacetoperane MPH_LPH->DAT Inhibition MPH_LPH->NET Inhibition

Caption: General mechanism of action for dopamine-norepinephrine reuptake inhibitors.

Preclinical Efficacy in ADHD Models

Direct, head-to-head preclinical studies comparing levophacetoperane and methylphenidate are not available in the public domain. Therefore, this section summarizes the known effects of methylphenidate in common ADHD animal models and discusses the qualitative descriptions of levophacetoperane's effects.

Spontaneously Hypertensive Rat (SHR) Model

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and attention deficits.

Methylphenidate in the SHR Model:

  • Locomotor Activity: Methylphenidate has been shown to have variable effects on locomotor activity in SHRs, with some studies reporting a decrease in hyperactivity, while others show no effect or even an increase at certain doses.[5]

  • Goal-Directed Behavior: In tasks assessing goal-directed behavior, methylphenidate has been found to restore impairments observed in SHR rats.[5]

Levophacetoperane in the SHR Model:

  • No specific data from studies using levophacetoperane in the SHR model is currently available in the peer-reviewed literature.

Other Animal Models and Behavioral Assays

A variety of other animal models and behavioral paradigms are used to assess the efficacy of potential ADHD treatments.

Methylphenidate in Other Models:

  • Locomotor Activity: In normal rodents, methylphenidate generally increases locomotor activity, particularly at higher doses.[6]

  • Cognitive Function: Studies have shown that methylphenidate can enhance performance in tasks measuring attention and working memory in rodents.

Levophacetoperane in Other Models:

  • Review articles suggest that in vivo assays have been conducted for levophacetoperane.[1][2][3] However, the specific models, experimental designs, and quantitative results are not publicly available.

Neurochemical Profile

The affinity of a compound for its molecular targets is a key determinant of its pharmacological effects.

Transporter Binding Affinities

Methylphenidate:

The binding affinities (Ki) of methylphenidate for the dopamine and norepinephrine transporters have been well-characterized.

CompoundTransporterKi (nM)
MethylphenidateDATVaries (e.g., ~100-200 nM)
NETVaries (e.g., ~30-100 nM)

Note: Ki values can vary depending on the experimental conditions and tissue preparation.

Levophacetoperane:

  • While a "complete binding profile assay" has been mentioned for levophacetoperane[1][2][3], the specific Ki values for DAT and NET are not reported in the available literature, precluding a direct quantitative comparison with methylphenidate.

The following diagram illustrates a typical experimental workflow for assessing the effects of a compound on locomotor activity in an animal model of ADHD.

cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model ADHD Animal Model (e.g., SHR) Habituation Habituation to Open Field Animal_Model->Habituation Control_Group Control Group (e.g., WKY) Control_Group->Habituation Drug_Admin Drug Administration (Vehicle, Methylphenidate, Levophacetoperane) Habituation->Drug_Admin Locomotor_Activity Locomotor Activity Recording Drug_Admin->Locomotor_Activity Data_Collection Data Collection (e.g., distance traveled, rearing frequency) Locomotor_Activity->Data_Collection Stats_Analysis Statistical Analysis Data_Collection->Stats_Analysis Results Results Interpretation Stats_Analysis->Results

Caption: Workflow for a locomotor activity study in an ADHD animal model.

Summary and Future Directions

The available evidence suggests that this compound may offer a different therapeutic profile compared to methylphenidate, potentially with an improved benefit/risk balance. However, the lack of publicly available, direct comparative preclinical data makes a quantitative assessment of their relative efficacy in ADHD models impossible at this time.

For a comprehensive understanding of levophacetoperane's potential as an ADHD therapeutic, future research should focus on:

  • Publication of In Vitro and In Vivo Data: The detailed results of the binding profile and in vivo assays for levophacetoperane need to be made publicly available in the peer-reviewed literature.

  • Direct Comparative Studies: Head-to-head preclinical studies directly comparing the effects of levophacetoperane and methylphenidate on locomotor activity, attention, impulsivity, and executive function in validated animal models of ADHD are essential.

  • Neurochemical Profiling: A detailed comparison of the effects of both compounds on extracellular dopamine and norepinephrine levels in key brain regions, such as the prefrontal cortex and striatum, would provide valuable mechanistic insights.

Such studies will be critical for elucidating the potential advantages of levophacetoperane and informing its future clinical development for the treatment of ADHD.

References

A Comparative Analysis of the Side Effect Profiles of Levophacetoperane and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of Levophacetoperane and amphetamine, two central nervous system stimulants. While both substances demonstrate efficacy in treating conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), their distinct pharmacological properties give rise to different adverse effect profiles. This analysis is based on available preclinical and clinical data.

Data Presentation: Comparative Side Effect Profile

The following table summarizes the known and reported side effects of Levophacetoperane and amphetamine. The incidence of side effects for amphetamine is derived from various clinical trials and may vary depending on the specific formulation (e.g., immediate-release, extended-release) and patient population. Data for Levophacetoperane is largely qualitative, based on historical use and literature reviews which suggest a more favorable side effect profile.

Side Effect CategorySide EffectLevophacetoperaneAmphetamine
Cardiovascular Tachycardia (Increased Heart Rate)Reported, but suggested to be less pronounced than amphetamine.Common (up to 35%)
Hypertension (Increased Blood Pressure)Reported, but suggested to be less pronounced than amphetamine.Common (up to 10%)
PalpitationsPossibleCommon
Psychiatric/Neurological InsomniaCommonVery Common (up to 27%)
Anxiety/NervousnessPossibleVery Common (up to 19%)
Irritability/Emotional LabilityPossibleCommon (up to 8%)
Psychosis (new or worsening)RarePossible, especially at high doses or in susceptible individuals.
DizzinessPossibleCommon (up to 7%)
HeadachePossibleCommon (up to 14%)
Gastrointestinal Dry MouthCommonVery Common (up to 35%)
Decreased AppetiteCommonVery Common (up to 35%)
Weight LossCommonCommon (up to 10%)
NauseaPossibleCommon (up to 7%)
Other Abuse LiabilityConsidered to have a lower potential for abuse.High potential for abuse and dependence.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of these compounds are crucial for the interpretation of the data. Below are representative protocols for preclinical and clinical evaluation of stimulant side effects.

Preclinical Toxicology and Safety Pharmacology Studies

Objective: To assess the general toxicity and specific effects on major physiological systems (cardiovascular, respiratory, and central nervous system) of a novel stimulant compared to a standard drug like amphetamine.

Methodology:

  • Animal Models: Studies are typically conducted in two mammalian species (one rodent, e.g., Sprague-Dawley rat, and one non-rodent, e.g., Beagle dog).

  • Dose Administration: The test compound and amphetamine are administered orally (gavage) or via the intended clinical route at multiple dose levels (low, medium, and high) for a specified duration (e.g., 28 or 90 days for sub-chronic toxicity). A vehicle control group is also included.

  • Cardiovascular Safety Pharmacology:

    • Telemetry: Conscious, unrestrained animals are implanted with telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters before and after drug administration.

    • hERG Assay: An in vitro assay to assess the potential for QT interval prolongation by measuring the drug's effect on the human Ether-a-go-go-Related Gene (hERG) potassium channel.

  • Central Nervous System Safety Pharmacology:

    • A functional observational battery (FOB) is used to assess behavioral and neurological changes, including posture, gait, grooming, and response to stimuli.

    • Motor activity is quantified using automated activity monitors.

  • Clinical Pathology and Histopathology: Blood and urine samples are collected at various time points to assess hematology, clinical chemistry, and urinalysis parameters. At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination.

Clinical Trial for ADHD Efficacy and Safety

Objective: To evaluate the efficacy and safety of an investigational stimulant (e.g., Levophacetoperane) compared to placebo and an active comparator (e.g., amphetamine) in adults with ADHD.

Methodology:

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Adult patients (18-55 years) with a primary diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured clinical interview.

  • Treatment Arms:

    • Investigational Drug (e.g., Levophacetoperane) at a therapeutically effective dose.

    • Active Comparator (e.g., extended-release amphetamine) at a standard therapeutic dose.

    • Placebo.

  • Study Duration: A treatment period of 6-8 weeks.

  • Efficacy Assessments:

    • Primary: Change from baseline in the ADHD Investigator Symptom Rating Scale (AISRS) total score.

    • Secondary: Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scales.

  • Safety and Tolerability Assessments:

    • Monitoring of adverse events (AEs) at each study visit.

    • Vital signs (blood pressure, heart rate) and ECGs are recorded at baseline and at specified intervals.

    • Laboratory safety tests (hematology, clinical chemistry, urinalysis).

    • Validated scales to assess psychiatric side effects (e.g., Columbia-Suicide Severity Rating Scale).

Human Abuse Potential (HAP) Study

Objective: To assess the abuse liability of a test drug relative to a drug with known abuse potential (e.g., amphetamine) and placebo.

Methodology:

  • Study Design: A randomized, double-blind, placebo- and active-controlled crossover study.

  • Participant Population: Healthy, non-dependent recreational stimulant users who can distinguish the effects of the active comparator from placebo.

  • Treatment Arms:

    • Test Drug (multiple doses, including therapeutic and supratherapeutic).

    • Active Comparator (e.g., d-amphetamine).

    • Placebo.

  • Assessments:

    • Primary Endpoint: "Drug Liking" as measured on a visual analog scale (VAS).

    • Secondary Endpoints: Subjective measures such as "Overall Drug Liking," "Feeling High," and "Good Effects."

    • Pharmacokinetic sampling to correlate drug exposure with subjective effects.

    • Safety monitoring, including vital signs and adverse events.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the proposed mechanisms of action for Levophacetoperane and amphetamine, which underpin their therapeutic effects and side effect profiles.

Caption: Mechanism of Action of Levophacetoperane.

Amphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Reverses Transport NET Norepinephrine Transporter (NET) Amphetamine->NET Reverses Transport SERT Serotonin Transporter (SERT) Amphetamine->SERT Reverses Transport VMAT2 VMAT2 Amphetamine->VMAT2 Inhibits TAAR1 TAAR1 Amphetamine->TAAR1 Activates MAO Monoamine Oxidase (MAO) Amphetamine->MAO Inhibits Dopamine_synapse Increased Dopamine DAT->Dopamine_synapse Efflux Norepinephrine_synapse Increased Norepinephrine NET->Norepinephrine_synapse Efflux Serotonin_synapse Increased Serotonin SERT->Serotonin_synapse Efflux Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->VMAT2 Packaging Postsynaptic_receptors Postsynaptic Receptors Dopamine_synapse->Postsynaptic_receptors Norepinephrine_synapse->Postsynaptic_receptors Serotonin_synapse->Postsynaptic_receptors Postsynaptic_effect Postsynaptic Effect Postsynaptic_receptors->Postsynaptic_effect

Caption: Multifaceted Mechanism of Action of Amphetamine.

Experimental Workflow

The following diagram outlines a typical workflow for a human abuse potential study, a critical component in assessing the side effect profile of a new stimulant.

HAP_Study_Workflow cluster_screening Screening Phase cluster_qualification Qualification Phase cluster_treatment Treatment Phase (Crossover Design) cluster_assessment Assessment Phase cluster_analysis Data Analysis Screening Recruitment of Recreational Stimulant Users Informed_Consent Informed Consent Screening->Informed_Consent Medical_History Medical & Psychiatric History Informed_Consent->Medical_History Urine_Drug_Screen Urine Drug Screen Medical_History->Urine_Drug_Screen Drug_Discrimination Drug Discrimination Testing (Active Comparator vs. Placebo) Urine_Drug_Screen->Drug_Discrimination Eligibility Eligibility Assessment Drug_Discrimination->Eligibility Randomization Randomization Eligibility->Randomization Period1 Treatment Period 1 (Test Drug, Comparator, or Placebo) Randomization->Period1 Washout1 Washout Period Period1->Washout1 VAS_Liking VAS for 'Drug Liking' Period1->VAS_Liking Subjective_Effects Other Subjective Effects Questionnaires Period1->Subjective_Effects PK_Sampling Pharmacokinetic Sampling Period1->PK_Sampling Safety_Monitoring Safety Monitoring (AEs, Vitals, ECGs) Period1->Safety_Monitoring Period2 Treatment Period 2 Washout1->Period2 Washout2 Washout Period Period2->Washout2 Period2->VAS_Liking Period2->Subjective_Effects Period2->PK_Sampling Period2->Safety_Monitoring Period3 Treatment Period 3 Washout2->Period3 Period3->VAS_Liking Period3->Subjective_Effects Period3->PK_Sampling Period3->Safety_Monitoring Statistical_Analysis Statistical Analysis of Primary and Secondary Endpoints VAS_Liking->Statistical_Analysis Subjective_Effects->Statistical_Analysis PK_Sampling->Statistical_Analysis Safety_Monitoring->Statistical_Analysis Reporting Reporting of Results Statistical_Analysis->Reporting

Caption: Workflow of a Human Abuse Potential Study.

References

A Head-to-Head Comparison of Levophacetoperane and Other Novel Psychostimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of psychostimulant drug development is continuously evolving, with a focus on identifying novel compounds with improved efficacy and safety profiles for the treatment of disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. This guide provides a head-to-head comparison of Levophacetoperane, a novel psychostimulant, with other recently developed agents, Solriamfetol and Armodafinil. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, pharmacokinetics, efficacy, and safety.

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a reverse ester of methylphenidate.[1][2][3][4][5][6] It acts as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor.[1] Solriamfetol is also a dopamine and norepinephrine reuptake inhibitor, approved for the treatment of excessive daytime sleepiness in narcolepsy and obstructive sleep apnea.[7][8] Armodafinil, the R-enantiomer of modafinil (B37608), is a wakefulness-promoting agent that primarily acts as a dopamine reuptake inhibitor.[9][10]

Mechanism of Action

The primary mechanism of action for all three compounds involves the modulation of monoamine neurotransmitter systems in the brain.

  • Levophacetoperane: Functions as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of dopamine and norepinephrine.[1]

  • Solriamfetol: Acts as a dopamine and norepinephrine reuptake inhibitor with a lower affinity for the respective transporters compared to traditional stimulants.[11][12] It does not induce the release of monoamines.[7]

  • Armodafinil: Primarily acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[9][10]

The signaling pathway for these psychostimulants can be visualized as follows:

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Storage Synaptic_Cleft Increased DA & NE Vesicle->Synaptic_Cleft Release DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) Synaptic_Cleft->DAT_NET Reuptake Receptors Postsynaptic Dopamine & Norepinephrine Receptors Synaptic_Cleft->Receptors Binding Signal Enhanced Signal Transduction Receptors->Signal Psychostimulants Levophacetoperane Solriamfetol Armodafinil Psychostimulants->DAT_NET Blockade

Figure 1: General signaling pathway of dopamine and norepinephrine reuptake inhibitors.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Levophacetoperane, Solriamfetol, and Armodafinil. Direct head-to-head comparative studies are limited; therefore, data is primarily from individual studies.

Table 1: In Vitro Binding Affinities (Ki) and Reuptake Inhibition (IC50)
CompoundTargetKᵢ (nM)IC₅₀ (nM)Source(s)
Levophacetoperane DATData not yet available in reviewed literatureData not yet available in reviewed literature[1][2][3][4][5][6]
NETData not yet available in reviewed literatureData not yet available in reviewed literature[1][2][3][4][5][6]
Solriamfetol DAT14,2002,900[11][12]
NET3,7004,400[11][12]
Armodafinil (R-Modafinil) DAT~2,300 (for racemic modafinil)~13,000 (for racemic modafinil)[13]

Note: Data for Levophacetoperane's binding affinity and reuptake inhibition are noted as being characterized in a 2024 review by Konofal et al., but specific values were not available in the accessed abstracts. Armodafinil data is for the racemic mixture (modafinil), with the R-enantiomer having a ~3-fold higher affinity than the S-enantiomer.[13]

Table 2: Preclinical Efficacy - Locomotor Activity
CompoundSpeciesDoseEffect on Locomotor ActivitySource(s)
Levophacetoperane RatData not yet available in reviewed literatureExpected to increase locomotor activity[4]
Solriamfetol MouseNot specifiedDoes not significantly increase locomotor activity at therapeutic doses[14]
Armodafinil (R-Modafinil) Mouse75, 150 mg/kgIncreases locomotor activity[15]
Table 3: Clinical Efficacy (Primary Indication)
CompoundIndicationKey Clinical Trial FindingSource(s)
Levophacetoperane ADHDA review of historical data suggests efficacy with fewer side effects compared to other stimulants. A recent clinical trial (NCT04557555) has been completed, but results are not yet fully published.[2][3][4][5][6]
Solriamfetol Excessive Daytime Sleepiness (Narcolepsy, OSA)Significant improvement in Maintenance of Wakefulness Test (MWT) and Epworth Sleepiness Scale (ESS) scores compared to placebo.[7][14]
Armodafinil Excessive Daytime Sleepiness (Narcolepsy, OSA, Shift Work Disorder)Significant improvement in wakefulness and patient-reported sleepiness compared to placebo.[9][10][15]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a compound for the dopamine transporter.

cluster_workflow DAT Binding Assay Workflow start Start prep Prepare cell membranes expressing DAT start->prep incubate Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and varying concentrations of test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki measure->analyze end End analyze->end

Figure 2: Workflow for a radioligand dopamine transporter binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the dopamine transporter in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to DAT (e.g., [3H]WIN 35,428) and a range of concentrations of the test compound.[16][17]

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[18]

Locomotor Activity Test

This behavioral assay in rodents is used to assess the stimulant or depressant effects of a compound on spontaneous movement.

cluster_workflow Locomotor Activity Test Workflow start Start acclimate Acclimate rodent to the testing room start->acclimate administer Administer test compound or vehicle acclimate->administer place Place animal in an open field arena administer->place record Record locomotor activity (e.g., distance traveled, rearing) using an automated system place->record analyze Analyze data to compare drug-treated and vehicle-treated groups record->analyze end End analyze->end

Figure 3: Workflow for a locomotor activity test in rodents.

Protocol:

  • Acclimation: Habituate the animals (typically mice or rats) to the testing room for a specified period before the experiment.

  • Drug Administration: Administer the test compound or a vehicle control to the animals via a specific route (e.g., intraperitoneal injection).

  • Testing: Immediately after administration, place each animal individually into an open-field arena equipped with infrared beams or a video tracking system.[3][19]

  • Data Collection: Record locomotor activity parameters, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena, for a defined duration.

  • Data Analysis: Compare the activity levels between the drug-treated and vehicle-treated groups to determine the effect of the compound on locomotor activity.

Discussion and Future Directions

Levophacetoperane shows promise as a novel psychostimulant with a potentially favorable benefit/risk profile compared to traditional stimulants.[2][3][4][5][6] Its mechanism as a dual dopamine and norepinephrine reuptake inhibitor is shared with Solriamfetol. Armodafinil, in contrast, is more selective for the dopamine transporter.

Future research should focus on:

  • Direct Comparative Trials: Head-to-head clinical trials comparing the efficacy and safety of Levophacetoperane with Solriamfetol, Armodafinil, and standard-of-care stimulants in patient populations with ADHD and narcolepsy.

  • Detailed Preclinical Characterization: Further preclinical studies to fully elucidate the pharmacological profile of Levophacetoperane, including its potential for abuse liability and off-target effects.

  • Biomarker Development: Identification of biomarkers that can predict treatment response to these novel psychostimulants, allowing for a more personalized medicine approach.

This guide provides a snapshot of the current understanding of these novel psychostimulants. As new data emerges, this comparison will be updated to provide the most current and comprehensive information for the research and drug development community.

References

Validating the Behavioral Effects of Levophacetoperane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the behavioral effects of Levophacetoperane in key animal models. Due to the limited availability of direct comparative preclinical data for Levophacetoperane in the public domain, this document focuses on establishing a framework for its evaluation by presenting its known characteristics alongside data for commonly used psychostimulants, methylphenidate and amphetamine.

Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a psychostimulant that functions as the reverse ester of methylphenidate.[1] It is recognized as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake.[2] Historical and recent reviews suggest that Levophacetoperane may possess a more favorable benefit-to-risk profile compared to other psychostimulants like methylphenidate and amphetamine, potentially offering a safer therapeutic alternative for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3][4][5]

Comparative Behavioral Data

A direct quantitative comparison of Levophacetoperane with other psychostimulants in standardized behavioral assays is not extensively available in peer-reviewed literature. The following tables summarize the typical effects of methylphenidate and amphetamine in three key animal models relevant to the preclinical assessment of psychostimulants. This information provides a benchmark for the anticipated effects of Levophacetoperane.

Table 1: Locomotor Activity

CompoundAnimal ModelDose Range (mg/kg)Route of AdministrationObserved Effect on Locomotor Activity
Levophacetoperane Data Not Available---
Methylphenidate Mice, Rats1 - 10i.p.Increased distance traveled and horizontal activity.[2][6]
Amphetamine Mice, Rats1 - 5i.p.Dose-dependent increase in locomotor activity.[2]

Table 2: Forced Swim Test

CompoundAnimal ModelDose Range (mg/kg)Route of AdministrationObserved Effect on Immobility Time
Levophacetoperane Data Not Available---
Methylphenidate Rats2.5 - 10i.p.Decreased immobility time.
Amphetamine Rats1 - 2i.p.Decreased immobility time.[7]

Table 3: Elevated Plus Maze

CompoundAnimal ModelDose Range (mg/kg)Route of AdministrationObserved Effect on Open Arm Exploration
Levophacetoperane Data Not Available---
Methylphenidate Mice1 - 5i.p.Variable effects; can be anxiogenic at higher doses.
Amphetamine Mice1 - 2i.p.Generally anxiogenic, decreasing time in open arms.[4][8]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below to facilitate the design of comparative studies involving Levophacetoperane.

Locomotor Activity Assay

This test assesses the stimulant or depressant effects of a compound on spontaneous motor activity.

Apparatus: An open field arena (typically 40x40x30 cm) equipped with infrared beams to automatically record animal movement.

Procedure:

  • Acclimatize animals to the testing room for at least 60 minutes prior to testing.

  • Administer Levophacetoperane, a comparator drug (e.g., methylphenidate, amphetamine), or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Place the animal in the center of the open field arena.

  • Record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a specified duration, typically 30 to 60 minutes.[9]

  • Clean the apparatus thoroughly between each trial to eliminate olfactory cues.

Forced Swim Test (FST)

The FST is primarily used to screen for antidepressant-like activity but can also be influenced by psychostimulants.[6][10][11]

Apparatus: A transparent glass cylinder (20 cm diameter, 45 cm height) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the animal to escape or touch the bottom.[12]

Procedure:

  • On day one (pre-test session), place each animal individually into the cylinder for 15 minutes.

  • Remove the animal, dry it with a towel, and return it to its home cage.

  • On day two (test session), 24 hours later, administer the test compound or vehicle.

  • Place the animal back into the swim cylinder for a 5-6 minute session.[6]

  • Record the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the lack of movement required to keep the head above water.[5]

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-related behavior in rodents.[11][13]

Apparatus: A plus-shaped maze elevated 50-70 cm above the floor, consisting of two open arms (e.g., 50x10 cm) and two closed arms of the same size with high walls (e.g., 40 cm).

Procedure:

  • Acclimatize the animals to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for 5 minutes.

  • Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[4][8]

Mandatory Visualizations

Signaling Pathway of Psychostimulants

The primary mechanism of action for psychostimulants like Levophacetoperane, methylphenidate, and amphetamine involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission in the brain. These drugs block the reuptake of DA and NE from the synaptic cleft by inhibiting their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

G General Signaling Pathway of Psychostimulants cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine VMAT2 VMAT2 Dopamine->VMAT2 Norepinephrine->VMAT2 Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle DA_Synapse Dopamine Synaptic_Vesicle->DA_Synapse Release NE_Synapse Norepinephrine Synaptic_Vesicle->NE_Synapse Release DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binds DAT DAT DA_Synapse->DAT Reuptake NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binds NET NET NE_Synapse->NET Reuptake Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits

Caption: Psychostimulant Signaling Pathway

Experimental Workflow for Behavioral Assays

The following diagram illustrates the general workflow for conducting behavioral experiments to compare the effects of Levophacetoperane with other psychostimulants.

G Experimental Workflow for Comparative Behavioral Analysis cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 7 days) Habituation Habituation to Handling (e.g., 3 days) Animal_Acclimation->Habituation Drug_Admin Drug Administration (Levophacetoperane, Comparator, Vehicle) Habituation->Drug_Admin Locomotor Locomotor Activity Test (30-60 min) Drug_Admin->Locomotor FST Forced Swim Test (5-6 min) Drug_Admin->FST EPM Elevated Plus Maze (5 min) Drug_Admin->EPM Data_Collection Data Collection (Automated & Manual) Locomotor->Data_Collection FST->Data_Collection EPM->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Behavioral Experiment Workflow

References

Cross-Study Validation of Levophacetoperane's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Levophacetoperane, a psychostimulant medication, against other commonly used alternatives for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from a comprehensive review of preclinical and clinical studies, with a focus on experimental data validating the pharmacological profiles of these compounds.

Introduction to Levophacetoperane

Levophacetoperane, also known as NLS-3 or (R,R)-Phacetoperane, is the levorotatory enantiomer of phacetoperane and a reverse ester of methylphenidate.[1][2][3] It was developed in the 1950s by Rhône-Poulenc and has been investigated for its potential as a treatment for ADHD.[1][2][3] Preclinical and clinical data suggest that Levophacetoperane possesses a distinct stimulant effect compared to other catecholaminergic drugs like methylphenidate and amphetamine, with a potentially more favorable benefit/risk profile.[1][2][3]

Mechanism of Action: Monoamine Transporter Inhibition

The primary mechanism of action for Levophacetoperane and its comparators involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). By blocking these transporters, these drugs increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission in brain regions associated with attention, motivation, and executive function.

Binding Affinity Profiles

A comprehensive in vitro binding profile assay has been reported for Levophacetoperane, confirming its therapeutic potential.[1][2][3] However, specific quantitative data (Kᵢ or IC₅₀ values) from these assays are not publicly available in the reviewed literature. The available information suggests that Levophacetoperane has a distinct profile compared to other stimulants.

For comparison, the following table summarizes the in vitro binding affinities (Kᵢ in nM) of several key ADHD medications for human monoamine transporters, compiled from various cross-study sources. It is important to note that absolute values can vary between studies due to different experimental conditions.

CompoundDopamine Transporter (DAT) Kᵢ (nM)Norepinephrine Transporter (NET) Kᵢ (nM)Serotonin Transporter (SERT) Kᵢ (nM)DAT/SERT Selectivity RatioNET/SERT Selectivity Ratio
Levophacetoperane Data not availableData not availableData not availableData not availableData not available
d-Methylphenidate 12.1 - 13539 - 3903300 - 4400~24 - 364~8.5 - 113
d-Amphetamine 24.8 - 64.77.1 - 41.31860 - 3900~29 - 157~45 - 549
Atomoxetine 890 - 12002.0 - 5.077 - 300~0.06 - 0.38~0.007 - 0.06
Bupropion 5261960>10000>19>5.1

Note: Lower Kᵢ values indicate higher binding affinity. The selectivity ratios are calculated as Kᵢ(SERT) / Kᵢ(DAT or NET) and indicate the preference for DAT or NET over SERT.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of monoamine reuptake inhibitors and a typical experimental workflow for determining binding affinities.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synaptic_Cleft Dopamine (DA) & Norepinephrine (NE) Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) MAO Monoamine Oxidase (MAO) DAT->MAO Metabolism NET Norepinephrine Transporter (NET) NET->MAO Metabolism Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Receptor Postsynaptic Dopamine/Norepinephrine Receptors Synaptic_Cleft->Receptor Binding Signal Signal Transduction (Therapeutic Effect) Receptor->Signal Levophacetoperane Levophacetoperane & Other Reuptake Inhibitors Levophacetoperane->DAT Inhibition Levophacetoperane->NET Inhibition

Caption: Proposed mechanism of action for Levophacetoperane.

cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Cell_Culture Cell Culture (Expressing DAT, NET, or SERT) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Preparation ([³H]-ligand) Radioligand->Incubation Test_Compound Test Compound Dilutions (e.g., Levophacetoperane) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound/unbound ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ determination) Scintillation->Data_Analysis

Caption: Workflow for radioligand binding assay.

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay used to determine the affinity of a test compound for monoamine transporters. Specific details may vary between laboratories and studies.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For NET: [³H]Nisoxetine or [³H]Tomoxetine

    • For SERT: [³H]Citalopram or [³H]Paroxetine

  • Test Compound: Levophacetoperane or other comparator drugs.

  • Reference Compounds (for non-specific binding):

    • For DAT: Benztropine or GBR 12909

    • For NET: Desipramine or Maprotiline

    • For SERT: Fluoxetine or Imipramine

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the target transporter in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Add a high concentration of the appropriate reference compound, radioligand, and cell membranes.

    • Test Compound Wells: Add serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion

The available evidence indicates that Levophacetoperane is a promising psychostimulant with a mechanism of action centered on the inhibition of monoamine transporters. While its distinct clinical profile is noted, a comprehensive cross-study validation of its mechanism of action is currently limited by the lack of publicly available quantitative binding data. The comparative data presented for other ADHD medications highlight the varying degrees of affinity and selectivity for DAT, NET, and SERT, which are thought to underlie their different clinical effects and side-effect profiles. Further research disclosing the specific in vitro and in vivo pharmacological data for Levophacetoperane is necessary to fully elucidate its mechanism of action and to substantiate its potential advantages in the treatment of ADHD.

References

A Comparative Analysis of the Binding Affinities of Levophacetoperane and its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Levophacetoperane and its enantiomers for key monoamine transporters. Levophacetoperane, also known as NLS-3 or the (R,R)-enantiomer of phacetoperane, is a psychostimulant that acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[1][2] Understanding the stereospecific interactions of this compound and its enantiomers with their biological targets is crucial for drug development and for elucidating its mechanism of action.

While a complete binding profile assay has been conducted and confirmed the therapeutic potential of phacetoperane, specific quantitative binding data for its individual enantiomers are not widely available in the public domain.[1][2][3] To illustrate the principle of stereoselective binding at the dopamine and norepinephrine transporters, this guide will present data for the well-characterized enantiomers of methylphenidate, a structurally related compound.

Comparative Binding Affinity Data

As specific binding affinity data (Kᵢ, IC₅₀) for the enantiomers of Levophacetoperane are not publicly available, the following table provides data for the enantiomers of the related compound, threo-methylphenidate, to demonstrate the typical stereoselectivity observed at the dopamine (DAT) and norepinephrine (NET) transporters.

CompoundTargetBinding Affinity (IC₅₀, nM)Reference
d-threo-methylphenidateDopamine Transporter (DAT)33[4]
l-threo-methylphenidateDopamine Transporter (DAT)540[4]
d-threo-methylphenidateNorepinephrine Transporter (NET)244[4]
l-threo-methylphenidateNorepinephrine Transporter (NET)5100[4]

Note: Lower IC₅₀ values indicate higher binding affinity.

Experimental Protocols

The binding affinities presented for methylphenidate and qualitatively described for Levophacetoperane are typically determined using in vitro radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.

Radioligand Binding Assay for Dopamine and Norepinephrine Transporters

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of test compounds (e.g., Levophacetoperane and its enantiomers) for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Materials:

  • Cell Lines: Human embryonic kidney (HEK) 293 cells or Chinese hamster ovary (CHO) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For NET: [³H]Nisoxetine or [³H]Tomoxetine

  • Test Compounds: Levophacetoperane, its enantiomers, and reference compounds (e.g., methylphenidate, cocaine).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer containing appropriate ions (e.g., NaCl, KCl, CaCl₂, MgCl₂).

  • Scintillation Cocktail: A liquid that emits light when interacting with radioactive particles.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture the hDAT or hNET expressing cells to an appropriate density.

    • Harvest the cells and homogenize them in ice-cold buffer to prepare cell membranes.

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellets in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the appropriate radioligand to each well.

    • For determining non-specific binding, add a high concentration of a known DAT or NET inhibitor (e.g., cocaine or desipramine) to a set of wells.

    • Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • If the K₋ of the radioligand is known, the Kᵢ (inhibition constant) of the test compound can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for Levophacetoperane is the inhibition of dopamine and norepinephrine reuptake, which leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This, in turn, enhances dopaminergic and noradrenergic signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits

Caption: Mechanism of Action of Levophacetoperane.

The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound.

A Prepare Cell Membranes Expressing DAT or NET B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50/Ki Determination) D->E

Caption: Radioligand Binding Assay Workflow.

References

Comparative Efficacy of Levophacetoperane and Non-Stimulant ADHD Medications: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, direct comparison of the clinical efficacy of Levophacetoperane with non-stimulant ADHD medications is not feasible at this time due to a lack of publicly available head-to-head clinical trial data. While research into Levophacetoperane (also known as NLS-3) for Attention-Deficit/Hyperactivity Disorder (ADHD) is ongoing, it has not yet yielded the robust, comparative, quantitative data necessary for a full efficacy analysis against established non-stimulant treatments such as Atomoxetine (B1665822), Guanfacine (B1203898), and Clonidine.

This guide provides a summary of the available information on the mechanisms of action for these medications and outlines the typical experimental protocols used in clinical trials for ADHD treatments. This information is intended for researchers, scientists, and drug development professionals to understand the current landscape and identify existing knowledge gaps.

Mechanisms of Action

The primary distinction in the mechanisms of action lies in how these compounds modulate neurotransmitter systems in the brain, particularly in the prefrontal cortex, a region crucial for executive functions like attention and impulse control.

Levophacetoperane is a psychostimulant that acts as a competitive inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake.[1] It is the (R,R) enantiomer of phacetoperane and is described as a reverse ester of methylphenidate.[2][3][4][5] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), Levophacetoperane increases the extracellular concentrations of these neurotransmitters, enhancing neurotransmission.

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI).[6][7][8][9] It primarily blocks the presynaptic norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[6][7][8][9] Atomoxetine also indirectly increases dopamine levels in the prefrontal cortex.[6][8][10]

Guanfacine and Clonidine are selective alpha-2 adrenergic receptor agonists.[11][12]

  • Guanfacine is more selective for the alpha-2A adrenergic receptor subtype, which is highly expressed in the prefrontal cortex.[13][14][15][16][17] By stimulating these postsynaptic receptors, it is thought to mimic the effects of norepinephrine, enhancing the signal strength of pyramidal neurons and improving working memory and attention.[13][15]

  • Clonidine is less selective, acting on alpha-2A, alpha-2B, and alpha-2C adrenergic receptors.[11] Its therapeutic effect in ADHD is also attributed to its action on presynaptic and postsynaptic alpha-2 receptors in the prefrontal cortex, which helps regulate norepinephrine release and improve impulse control and hyperactivity.[18][19][20]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for the non-stimulant medications. A detailed signaling pathway for Levophacetoperane beyond its primary transporter inhibition is not well-established in the available literature.

Signaling Pathway of Atomoxetine in the Prefrontal Cortex cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Inhibits NE_reuptake Norepinephrine Reuptake NET->NE_reuptake Mediates NE Norepinephrine (NE) NE->NE_reuptake Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds to Signal_Transduction Signal Transduction (Improved Attention & Focus) Postsynaptic_Receptor->Signal_Transduction Activates

Caption: Atomoxetine blocks the norepinephrine transporter (NET).

Signaling Pathway of Guanfacine in the Prefrontal Cortex cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_release Norepinephrine Release NE Norepinephrine (NE) NE_release->NE Alpha2A_Receptor Postsynaptic Alpha-2A Receptor NE->Alpha2A_Receptor Binds to Guanfacine Guanfacine Guanfacine->Alpha2A_Receptor Stimulates Signal_Transduction Signal Transduction (Strengthens PFC Networks) Alpha2A_Receptor->Signal_Transduction Activates

Caption: Guanfacine stimulates postsynaptic alpha-2A adrenergic receptors.

Comparative Efficacy Data Summary

While direct comparisons with Levophacetoperane are unavailable, some studies have compared the efficacy of non-stimulant medications.

ComparisonKey Efficacy MeasuresResultsCitation
Guanfacine ER vs. Atomoxetine Change from baseline in ADHD Rating Scale IV (ADHD-RS-IV) total scoreGuanfacine ER showed a statistically significant greater improvement compared to Atomoxetine.[21]
Clinical Global Impression-Improvement (CGI-I) responseA higher percentage of patients responded to Guanfacine ER compared to Atomoxetine.[21]
Lisdexamfetamine (B1249270) vs. Atomoxetine (in patients with inadequate response to methylphenidate) Time to first clinical response (CGI-I score of 1 or 2)Lisdexamfetamine had a significantly shorter median time to response (12.0 days) compared to Atomoxetine (21.0 days).[22]
Responder rate at week 9A significantly higher percentage of patients responded to Lisdexamfetamine (81.7%) compared to Atomoxetine (63.6%).[22]
Change from baseline in ADHD-RS-IV total scoreLisdexamfetamine showed a significantly greater reduction in scores.[22][23]

Note: Lisdexamfetamine is a stimulant medication included here for context from a head-to-head trial with a non-stimulant.

A meta-analysis of non-stimulant medications for adults with ADHD found that Atomoxetine, Guanfacine, and Viloxazine were all significantly more efficacious than placebo.[24] Another meta-analysis in children and adolescents found that Guanfacine extended-release (GXR) was more effective than Atomoxetine based on ADHD-RS-IV total score change and CGI-I response.[25][26]

Experimental Protocols

Clinical trials evaluating the efficacy of ADHD medications typically follow a randomized, double-blind, placebo-controlled design. Below is a generalized protocol structure based on common elements from trials of non-stimulant ADHD medications.

Generalized Experimental Workflow for ADHD Clinical Trials Screening Screening Phase - Inclusion/Exclusion Criteria - ADHD Diagnosis Confirmation (DSM-5) - Baseline Assessments (ADHD-RS, CGI-S) Randomization Randomization (1:1:1... ratio) Screening->Randomization Treatment_A Treatment Arm A (e.g., Levophacetoperane) Randomization->Treatment_A Treatment_B Treatment Arm B (e.g., Non-Stimulant) Randomization->Treatment_B Placebo Placebo Arm Randomization->Placebo Titration Dose Titration Phase (e.g., 4-6 weeks) - Gradual dose increase to optimal level Treatment_A->Titration Treatment_B->Titration Placebo->Titration Maintenance Dose Maintenance Phase (e.g., 6-12 weeks) - Fixed optimal dose Titration->Maintenance Efficacy_Assessment Efficacy & Safety Assessments - Weekly/Bi-weekly ADHD-RS-IV/5 - CGI-I and CGI-S - Adverse Event Monitoring Titration->Efficacy_Assessment Follow_up Follow-up Phase - Safety Monitoring - Discontinuation Assessment Maintenance->Follow_up Maintenance->Efficacy_Assessment Analysis Data Analysis - Primary Endpoint: Change from baseline in ADHD-RS total score - Secondary Endpoints: Responder rates, CGI scores Follow_up->Analysis Efficacy_Assessment->Analysis

Caption: Generalized workflow for ADHD clinical trials.

Key Components of a Typical Protocol:

  • Participants: Children, adolescents, or adults meeting the diagnostic criteria for ADHD according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5). A baseline severity is often established using a standardized rating scale.

  • Study Design: Randomized, double-blind, placebo-controlled, multi-center trial. An active comparator arm (e.g., another approved ADHD medication) may be included.

  • Intervention:

    • Dose Titration: A period where the dose of the investigational drug is gradually increased to find the optimal balance between efficacy and tolerability.

    • Dose Maintenance: A period of treatment at the determined optimal dose.

  • Primary Efficacy Outcome: The most common primary endpoint is the change from baseline in the total score of a standardized ADHD rating scale, such as the ADHD Rating Scale Version IV or 5 (ADHD-RS-IV/5).

  • Secondary Efficacy Outcomes:

    • Clinical Global Impression (CGI) scales: The CGI-Severity (CGI-S) scale measures the clinician's assessment of the patient's overall illness severity, while the CGI-Improvement (CGI-I) scale measures improvement or worsening relative to baseline.

    • Responder Analysis: The percentage of patients who achieve a predefined level of improvement (e.g., a ≥30% or ≥50% reduction in ADHD-RS total score, or a CGI-I score of 'very much improved' or 'much improved').

  • Safety and Tolerability: Assessed through the monitoring of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.

Conclusion

While Levophacetoperane presents a mechanism of action that is relevant to the treatment of ADHD, a definitive comparison of its efficacy against non-stimulant medications like Atomoxetine, Guanfacine, and Clonidine cannot be made without data from direct, head-to-head clinical trials. The information on the established non-stimulant medications provides a benchmark for the efficacy and safety profiles that new therapeutic agents will be compared against. As further research on Levophacetoperane is conducted and published, a more direct and quantitative comparison will become possible. Professionals in drug development are encouraged to monitor upcoming clinical trial results to inform their research and development efforts.

References

In Vitro and In Vivo Correlation of Levophacetoperane Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Levophacetoperane hydrochloride, a psychostimulant compound, detailing its in vitro and in vivo activity in relation to other established stimulants. The information is intended to support research and development efforts in the field of neuropharmacology and drug discovery.

Levophacetoperane, also known as NLS-3, is the (R,R) enantiomer of phacetoperane and a reverse ester of methylphenidate.[1] Historically used as an antidepressant and anorectic, it is now being investigated for its therapeutic potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its mechanism of action is primarily attributed to the competitive inhibition of norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA) transporters, leading to increased synaptic concentrations of these key neurotransmitters.

Comparative In Vitro Activity

The in vitro efficacy of this compound is primarily assessed by its ability to inhibit the reuptake of dopamine and norepinephrine at their respective transporters (DAT and NET). While a comprehensive binding profile for Levophacetoperane (NLS-3) has been established and suggests a favorable benefit/risk profile compared to other stimulants, specific quantitative data such as IC50 values are not widely available in publicly accessible literature.[1][2] For comparative context, the table below includes typical IC50 values for the well-characterized stimulant, methylphenidate.

CompoundTargetIC50 (nM)Reference Compound
This compound DATData not available
NETData not available
d-threo-methylphenidate DAT14.2
NET39.5

Table 1: Comparative In Vitro Transporter Inhibition Data. IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. Data for d-threo-methylphenidate is provided for comparative purposes.

Comparative In vivo Activity

CompoundAnimal ModelKey In Vivo EffectsComparative Notes
This compound RatIncreased locomotor activityDescribed as having a different stimulant effect and a better benefit/risk balance compared to methylphenidate and amphetamine.[1][2]
Methylphenidate Mouse/RatDose-dependent increase in locomotor activityA well-characterized dose-dependent increase in locomotor activity is observed.[3]
Amphetamine Mouse/RatPotent increase in locomotor activityKnown to induce significant hyperlocomotion.

Table 2: Comparative In Vivo Locomotor Activity.

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Levophacetoperane Levophacetoperane HCl Levophacetoperane->DAT Inhibition Levophacetoperane->NET Inhibition

Mechanism of Action of this compound.

cluster_in_vitro In Vitro Assay Workflow prep Prepare cell lines expressing DAT or NET incubate Incubate cells with radiolabeled DA or NE and varying concentrations of Levophacetoperane HCl prep->incubate wash Wash cells to remove unbound ligand incubate->wash measure Measure radioactivity to determine transporter inhibition wash->measure analyze Calculate IC50 values measure->analyze

Experimental Workflow for In Vitro Transporter Inhibition Assay.

cluster_in_vivo In Vivo Assay Workflow acclimate Acclimate rodents to locomotor activity chambers administer Administer Levophacetoperane HCl or vehicle control acclimate->administer record Record locomotor activity using automated tracking system administer->record analyze Analyze data (e.g., distance traveled, rearing frequency) record->analyze

Experimental Workflow for In Vivo Locomotor Activity Study.

Experimental Protocols

In Vitro Dopamine and Norepinephrine Transporter Uptake Assay

Objective: To determine the inhibitory potency (IC50) of this compound on dopamine and norepinephrine transporters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Uptake Inhibition Assay:

    • The cell culture medium is removed, and cells are washed with a Krebs-Ringer-HEPES buffer.

    • Cells are then incubated with varying concentrations of this compound or a reference inhibitor (e.g., methylphenidate) for a pre-determined time at 37°C.

    • A fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine or [3H]norepinephrine) is added to each well and incubated for a short period (e.g., 10 minutes) at 37°C.

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET). Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

In Vivo Locomotor Activity Study

Objective: To assess the stimulant effect of this compound on spontaneous locomotor activity in rodents.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

  • Procedure:

    • Animals are habituated to the testing room for at least one hour before the experiment.

    • On the test day, animals are placed individually into the locomotor activity chambers and allowed to acclimate for a period (e.g., 30-60 minutes) until their baseline activity stabilizes.

    • Animals are then administered this compound (at various doses) or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).

    • Locomotor activity is recorded continuously for a specified duration (e.g., 2-3 hours) post-administration.

  • Data Analysis: The data is typically binned into time intervals (e.g., 5 or 10 minutes). Key parameters analyzed include total distance traveled, horizontal activity, and vertical activity (rearing). Dose-response curves are generated to evaluate the effect of this compound on locomotor activity. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different doses with the vehicle control and other reference stimulants.

References

Comparative study of the pharmacokinetics of Levophacetoperane and methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylphenidate, a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, is a well-characterized norepinephrine-dopamine reuptake inhibitor with a predictable pharmacokinetic profile.[1][2] Levophacetoperane, a psychostimulant developed in the 1950s and a reverse ester of methylphenidate, also acts as a norepinephrine (B1679862) and dopamine (B1211576) uptake inhibitor.[1][3] Historical use as an antidepressant and anorectic, and recent investigations into its (R,R) enantiomer (NLS-3), suggest a potentially favorable benefit/risk profile compared to other stimulants.[4][5][6] However, a comprehensive understanding of its pharmacokinetic parameters in humans remains elusive from available scientific literature.

Pharmacokinetic Data Comparison

Due to the limited availability of public data for Levophacetoperane, a direct quantitative comparison is not feasible. The following table summarizes the known pharmacokinetic parameters for various formulations of methylphenidate. A qualitative description of Levophacetoperane's expected pharmacokinetic characteristics is provided for context.

Table 1: Pharmacokinetic Parameters of Methylphenidate (Oral Administration)

ParameterImmediate-Release (IR)Extended-Release (ER)
Time to Peak Plasma Concentration (Tmax) ~1.9 hours[4]4.7 - 6.8 hours[4]
Oral Bioavailability Racemic: 11-52%[1]-
d-threo-MPH: 22 ± 8%[3]-
l-threo-MPH: 5 ± 3%[3]-
Protein Binding 10-33%[4]10-33%[4]
Elimination Half-life (t½) 2-3 hours[1]3.5 hours (average)[3]
Metabolism Primarily via de-esterification by carboxylesterase 1 (CES1) to ritalinic acid (inactive)[4]Primarily via de-esterification by CES1 to ritalinic acid (inactive)[4]
Excretion ~90% excreted in urine, primarily as metabolites[1]~90% excreted in urine, primarily as metabolites[1]

Levophacetoperane: A Qualitative Pharmacokinetic Profile

  • Absorption : As an orally administered psychostimulant, Levophacetoperane is expected to be absorbed from the gastrointestinal tract.[3] The rate and extent of absorption are currently uncharacterized.

  • Distribution : Specific details on protein binding and volume of distribution are not available.

  • Metabolism : The metabolic fate of Levophacetoperane has not been extensively documented in publicly available literature.

  • Excretion : The routes and extent of excretion for Levophacetoperane and its potential metabolites are unknown.

Recent research on NLS-3, the (R,R) enantiomer of phacetoperane, suggests it may offer a safer and more potent alternative to existing stimulants, implying a potentially optimized pharmacokinetic and pharmacodynamic profile.[1][6] However, specific data from these investigations are not yet public.

Experimental Protocols

The following sections detail the methodologies typically employed in pharmacokinetic studies of central nervous system stimulants like methylphenidate and would be applicable to future studies of Levophacetoperane.

In Vivo Pharmacokinetic Study Protocol

A standard clinical pharmacokinetic study involves the administration of a single or multiple doses of the investigational drug to healthy volunteers or patients.[7]

  • Subject Recruitment : A cohort of healthy adult volunteers is recruited after obtaining informed consent and screening for inclusion/exclusion criteria.

  • Drug Administration : Subjects receive a single oral dose of the investigational drug (e.g., immediate-release methylphenidate) or placebo in a randomized, double-blind, crossover design.

  • Blood Sampling : Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Analysis : Plasma is separated from the blood samples by centrifugation. The concentration of the parent drug and its major metabolites in the plasma is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis : The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental or compartmental analysis.

In Vitro Norepinephrine and Dopamine Reuptake Inhibition Assay

This assay is crucial for characterizing the primary mechanism of action of stimulants like Levophacetoperane and methylphenidate.

  • Cell Culture : Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (NET) or dopamine transporter (DAT) are cultured.

  • Assay Preparation : Cells are harvested and seeded into 96-well plates.

  • Inhibition Assay : The cells are incubated with varying concentrations of the test compound (Levophacetoperane or methylphenidate) and a radiolabeled substrate (e.g., [3H]norepinephrine or [3H]dopamine).

  • Measurement : After incubation, the uptake of the radiolabeled substrate is terminated, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated.

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of norepinephrine-dopamine reuptake inhibitors and a typical workflow for a clinical pharmacokinetic study.

Norepinephrine_Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release NET Norepinephrine Transporter (NET) DAT Dopamine Transporter (DAT) NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binding Drug Levophacetoperane or Methylphenidate Drug->NET Inhibition Drug->DAT Inhibition PK_Study_Workflow Start Start Subject_Screening Subject Screening and Enrollment Start->Subject_Screening Randomization Randomization Subject_Screening->Randomization Drug_Administration Drug/Placebo Administration Randomization->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis Reporting Study Report Generation Data_Analysis->Reporting End End Reporting->End

References

A Comparative Pharmacological Study: Levophacetoperane Hydrochloride vs. Modafinil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of Levophacetoperane hydrochloride and Modafinil (B37608), focusing on their mechanisms of action, effects on neurotransmitter systems, and their roles as wakefulness-promoting and cognitive-enhancing agents. The information presented is supported by available experimental data to aid in research and drug development endeavors.

Introduction

Levophacetoperane, a psychostimulant developed in the 1950s, and Modafinil, a widely prescribed wakefulness-promoting agent, both exert their primary effects through the modulation of catecholaminergic systems.[1][2] Levophacetoperane, the (R,R) enantiomer of phacetoperane, is the reverse ester of the well-known stimulant methylphenidate.[3][4] It has been historically used as an antidepressant and anorectic and has been explored for its potential in treating narcolepsy.[4] Modafinil is approved for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[5] While both compounds are central nervous system (CNS) stimulants, their distinct chemical structures and pharmacological profiles warrant a detailed comparative analysis.

Mechanism of Action

Both Levophacetoperane and Modafinil primarily act as dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitors, leading to increased extracellular concentrations of these key neurotransmitters involved in wakefulness, attention, and motivation.

This compound: Levophacetoperane is a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] This inhibition blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[6] A recent review of NLS-3 (the (R,R) enantiomer of phacetoperane) mentioned the characterization of a complete binding profile which confirmed a favorable benefit/risk profile compared to other stimulants, though specific quantitative data from this assay are not widely available.[3][7]

Modafinil: The precise mechanism of action for Modafinil is not fully understood but it is known to be a weak, yet selective, inhibitor of the dopamine transporter (DAT).[8] By binding to DAT, it inhibits the reuptake of dopamine.[8] Modafinil also shows some activity at the norepinephrine transporter (NET) but has negligible effects on the serotonin (B10506) transporter (SERT).[8] Its wake-promoting effects are also thought to involve the modulation of other neurotransmitter systems, including histamine, orexin, glutamate, and GABA.[8]

Comparative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of Levophacetoperane and Modafinil with key monoamine transporters.

Table 1: Monoamine Transporter Binding Affinity (Kᵢ, nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Levophacetoperane HCl Data not availableData not availableData not available
Modafinil ~2000 - 3050>10,000>100,000

Note: Kᵢ is the inhibition constant, representing the concentration of a drug that will bind to half of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Monoamine Transporter Reuptake Inhibition (IC₅₀, nM)
CompoundDopamine Reuptake InhibitionNorepinephrine Reuptake InhibitionSerotonin Reuptake Inhibition
Levophacetoperane HCl Data not availableData not availableData not available
Modafinil ~5140 - 6400~35,600>500,000

Note: IC₅₀ is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process (in this case, neurotransmitter reuptake).

Pharmacokinetic Profiles

Table 3: Comparative Pharmacokinetics
ParameterThis compoundModafinil
Absorption Data not availableReadily absorbed orally, peak plasma concentrations at 2-4 hours.[1][2]
Distribution Data not availableData not available
Metabolism Data not availablePrimarily hepatic metabolism via amide hydrolysis and CYP450 enzymes (mainly CYP3A4).[1][5]
Elimination Half-life Data not availableApproximately 12-15 hours.[1][2]
Excretion Data not availablePrimarily renal, with less than 10% excreted as unchanged drug.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assays used to characterize compounds like Levophacetoperane and Modafinil.

In Vitro Competitive Radioligand Binding Assay for DAT/NET

This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine or norepinephrine transporter.

Objective: To measure the ability of a test compound to displace a known radioligand from the transporter.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

  • Test compound (Levophacetoperane or Modafinil) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 4°C).

  • Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with DAT/NET) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand ([³H]WIN 35,428 / [³H]Nisoxetine) Radioligand->Incubation TestCompound Test Compound (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Separation Washing Washing (Removes Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measures Radioactivity) Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Data Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Fig. 1: Radioligand Binding Assay Workflow
In Vivo Electrophysiology for Wakefulness Assessment in Rats

This protocol assesses the wake-promoting effects of a compound by recording the electroencephalogram (EEG) and electromyogram (EMG).

Objective: To measure changes in sleep-wake states (wakefulness, NREM sleep, REM sleep) following drug administration.

Procedure:

  • Surgical Implantation: Adult male rats are surgically implanted with electrodes for EEG and EMG recording. EEG electrodes are placed on the cortical surface, and EMG electrodes are inserted into the nuchal muscles.

  • Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chambers and tether system.

  • Baseline Recording: Continuous EEG and EMG recordings are collected for a baseline period (e.g., 24 hours) to establish normal sleep-wake patterns.

  • Drug Administration: The test compound (Levophacetoperane or Modafinil) or vehicle is administered at the beginning of the lights-on period (the normal sleep phase for rodents).

  • Post-Dosing Recording: EEG and EMG are continuously recorded for a set period (e.g., 24 hours) after drug administration.

  • Data Analysis: The recorded signals are scored in epochs (e.g., 10-second intervals) as wake, NREM sleep, or REM sleep. The total time spent in each state is quantified and compared between the drug and vehicle conditions.

G cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis & Outcome Surgery Surgical Implantation (EEG/EMG Electrodes) Recovery Recovery & Habituation Surgery->Recovery Baseline Baseline Recording (24h) Recovery->Baseline Dosing Drug/Vehicle Administration Baseline->Dosing PostDosing Post-Dosing Recording (24h) Dosing->PostDosing Scoring Sleep Stage Scoring (Wake, NREM, REM) PostDosing->Scoring Raw Data Quantification Quantification of Time in Each State Scoring->Quantification Comparison Comparison (Drug vs. Vehicle) Quantification->Comparison Wakefulness Assessment of Wake-Promoting Effect Comparison->Wakefulness

Fig. 2: In Vivo Wakefulness Study Workflow

Signaling Pathways

The primary mechanism of action for both Levophacetoperane and Modafinil involves the blockade of dopamine and norepinephrine transporters, leading to an accumulation of these neurotransmitters in the synaptic cleft. This enhanced catecholaminergic signaling in brain regions such as the prefrontal cortex and striatum is believed to underlie their wake-promoting and cognitive-enhancing effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Release Release DA_NE_Vesicle->DA_NE_Release Synaptic_DA_NE Synaptic DA & NE DA_NE_Release->Synaptic_DA_NE Neurotransmitter Release DAT Dopamine Transporter (DAT) DAT->DA_NE_Vesicle NET Norepinephrine Transporter (NET) NET->DA_NE_Vesicle DA_Receptor Dopamine Receptors Postsynaptic_Effect Postsynaptic Effects (Wakefulness, Cognition) DA_Receptor->Postsynaptic_Effect NE_Receptor Norepinephrine Receptors NE_Receptor->Postsynaptic_Effect Drug Levophacetoperane / Modafinil Drug->DAT Inhibition Drug->NET Inhibition Synaptic_DA_NE->DAT Reuptake Synaptic_DA_NE->NET Reuptake Synaptic_DA_NE->DA_Receptor Synaptic_DA_NE->NE_Receptor

Fig. 3: Catecholaminergic Signaling Pathway

Discussion and Conclusion

Both Levophacetoperane and Modafinil function as catecholamine reuptake inhibitors, with a primary action on the dopamine and norepinephrine systems. Modafinil is characterized as a weak but selective dopamine reuptake inhibitor with some effects on norepinephrine. In contrast, Levophacetoperane is described as a competitive inhibitor of both dopamine and norepinephrine uptake.

A significant gap in the publicly available literature is the lack of specific quantitative binding affinity (Kᵢ) and reuptake inhibition (IC₅₀) data for Levophacetoperane. This makes a direct comparison of potency and selectivity with Modafinil challenging. While recent reviews suggest a favorable pharmacological profile for Levophacetoperane, the publication of detailed quantitative data is necessary for a comprehensive assessment.

References

Assessing the Abuse Potential of Levophacetoperane Relative to Other Stimulants: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levophacetoperane, also known as NLS-3 or the (R,R) enantiomer of phacetoperane, is a psychostimulant that acts as a reverse ester of methylphenidate.[1][2][3][4] Historically used as an antidepressant and anorectic, it is now being investigated as a potentially safer alternative to traditional stimulants for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] This guide provides a comparative assessment of the abuse potential of Levophacetoperane relative to three commonly prescribed stimulants: methylphenidate, amphetamine, and modafinil (B37608). The information is compiled from available preclinical data to inform researchers and drug development professionals.

While comprehensive preclinical abuse liability studies on Levophacetoperane are not extensively published in publicly accessible literature, existing reviews and preliminary findings suggest a favorable risk-benefit profile. A complete binding profile assay of Levophacetoperane confirmed a higher benefit/risk ratio compared to other stimulants.[1][2][3] Furthermore, an examination of its potential addictive effects was undertaken to assess behavioral sensitization, a hallmark of many drugs of abuse.[5] This guide will synthesize the available qualitative information on Levophacetoperane and contrast it with the extensive quantitative preclinical data on the abuse potential of methylphenidate, amphetamine, and modafinil.

Mechanism of Action and Rationale for Comparison

Levophacetoperane, like the comparator stimulants, modulates catecholaminergic systems in the brain. Understanding its specific interactions with dopamine (B1211576) and norepinephrine (B1679862) transporters is crucial for predicting its abuse liability. The primary mechanism of action for the stimulants discussed is as follows:

  • Levophacetoperane: Functions as a competitive inhibitor of norepinephrine and dopamine uptake.[1][2][3]

  • Methylphenidate: Primarily blocks the dopamine and norepinephrine transporters, increasing the extracellular concentrations of these neurotransmitters.

  • Amphetamine: Increases the release of dopamine and norepinephrine from presynaptic neurons and also blocks their reuptake.

  • Modafinil: Its precise mechanism is not fully elucidated but is known to weakly inhibit the dopamine transporter, among other actions.

The abuse potential of stimulants is largely attributed to their ability to rapidly increase dopamine levels in the brain's reward pathways. Therefore, comparing Levophacetoperane to stimulants with well-characterized abuse profiles is essential for a thorough assessment.

Preclinical Abuse Potential Assessment: Comparative Data

The abuse potential of a compound is typically assessed in preclinical models using a battery of behavioral assays, including locomotor activity, conditioned place preference (CPP), and drug self-administration studies.

Locomotor Activity

Stimulants typically increase locomotor activity, and repeated administration can lead to behavioral sensitization, an enhancement of the locomotor response that is thought to be related to the neuroplastic changes underlying addiction.

Table 1: Comparative Effects on Locomotor Activity

CompoundSpeciesDose RangeRoute of AdministrationObserved EffectCitation(s)
Levophacetoperane -Data not publicly available-Qualitative reports suggest a different stimulant effect profile compared to methylphenidate and amphetamine.[1][2][3]
Methylphenidate Rat1.0 - 10.0 mg/kgIntraperitoneal (i.p.)Dose-dependent increase in locomotor activity.
Amphetamine Rat0.5 - 2.0 mg/kgi.p.Dose-dependent increase in locomotor activity and induction of behavioral sensitization with repeated administration.
Modafinil Rat30 - 300 mg/kgi.p.Increased locomotor activity, though the profile may differ from classic stimulants.
Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug. An animal's preference for an environment previously paired with a drug is taken as a measure of the drug's rewarding effects.

Table 2: Comparative Effects in Conditioned Place Preference

CompoundSpeciesDose RangeRoute of AdministrationObserved EffectCitation(s)
Levophacetoperane -Data not publicly available--
Methylphenidate Rat2.5 - 10.0 mg/kgi.p.Significant place preference, indicating rewarding properties.
Amphetamine Rat0.5 - 2.0 mg/kgi.p.Robust and dose-dependent place preference.
Modafinil Rat30 - 100 mg/kgi.p.Inconsistent results, with some studies showing place preference and others showing no effect or even aversion.
Drug Self-Administration

Drug self-administration studies are considered the gold standard for assessing the reinforcing properties of a drug. In these paradigms, animals learn to perform a response (e.g., pressing a lever) to receive an infusion of the drug. The motivation to self-administer is often further assessed using a progressive-ratio (PR) schedule of reinforcement, where the number of responses required for each subsequent infusion increases. The "breakpoint," or the point at which the animal ceases to respond, is a measure of the drug's reinforcing efficacy.

Table 3: Comparative Effects in Drug Self-Administration (Progressive-Ratio Breakpoint)

CompoundSpeciesDose Range (per infusion)Route of AdministrationBreakpoint (Range)Citation(s)
Levophacetoperane -Data not publicly available--
Methylphenidate Rat0.1 - 0.5 mg/kgIntravenous (i.v.)Moderate to high breakpoints, indicating significant reinforcing effects.
Amphetamine Rat0.03 - 0.3 mg/kgi.v.High breakpoints, demonstrating strong reinforcing properties.
Modafinil Rat0.1 - 1.0 mg/kgi.v.Generally does not maintain self-administration or produces low breakpoints compared to cocaine.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key experiments cited in this guide.

Locomotor Activity Assessment

Objective: To measure the effects of a test compound on spontaneous locomotor activity and to assess for behavioral sensitization upon repeated administration.

Apparatus: Open-field arenas equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.

Procedure:

  • Habituation: Animals are first habituated to the testing environment to reduce novelty-induced hyperactivity. This typically involves placing the animal in the open-field arena for a set period (e.g., 30-60 minutes) for one or more days prior to the start of the experiment.

  • Drug Administration: On test days, animals are administered the test compound (e.g., Levophacetoperane, methylphenidate, amphetamine, or modafinil) or vehicle via the specified route (e.g., i.p.).

  • Data Collection: Immediately following injection, the animal is placed in the open-field arena, and locomotor activity is recorded for a predetermined duration (e.g., 60-120 minutes). Key measures include total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena.

  • Sensitization: To assess for behavioral sensitization, animals receive daily injections of the test compound or vehicle for a period of time (e.g., 5-7 days). Following a drug-free period (e.g., 3-5 days), all animals are challenged with a dose of the test compound, and locomotor activity is recorded. An enhanced locomotor response in the drug-pretreated group compared to the vehicle-pretreated group indicates sensitization.

Locomotor_Activity_Workflow cluster_Habituation Habituation Phase cluster_Treatment Treatment Phase cluster_Sensitization Sensitization Phase (Optional) Habituation Habituate animals to open-field arena Drug_Admin Administer Test Compound or Vehicle Habituation->Drug_Admin Placement Place animal in open-field arena Drug_Admin->Placement Data_Collection Record locomotor activity (e.g., 60-120 min) Placement->Data_Collection Repeated_Admin Repeated daily injections (e.g., 5-7 days) Washout Drug-free period (e.g., 3-5 days) Repeated_Admin->Washout Challenge Challenge with test compound Washout->Challenge Sensitization_Test Record locomotor activity Challenge->Sensitization_Test

Workflow for Locomotor Activity Assessment.
Conditioned Place Preference (CPP) Protocol

Objective: To determine the rewarding or aversive properties of a test compound.

Apparatus: A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment to allow the animal to differentiate between them.

Procedure:

  • Pre-Conditioning (Baseline): On the first day, animals are placed in the apparatus and allowed to freely explore all compartments for a set duration (e.g., 15 minutes). The time spent in each compartment is recorded to establish any baseline preference.

  • Conditioning: This phase typically occurs over several days (e.g., 4-8 days). On drug conditioning days, animals are injected with the test compound and confined to one of the compartments for a specific period (e.g., 30 minutes). On alternate days (vehicle conditioning), animals are injected with the vehicle and confined to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across animals.

  • Post-Conditioning (Test): Following the conditioning phase, and in a drug-free state, animals are again allowed to freely explore the entire apparatus. The time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline or compared to the vehicle-paired compartment indicates a conditioned place preference (reward).

CPP_Workflow cluster_PreConditioning Pre-Conditioning cluster_Conditioning Conditioning Phase (Alternating Days) cluster_PostConditioning Post-Conditioning (Test) Baseline Record baseline preference in multi-compartment apparatus Drug_Day Administer Drug & Confine to one compartment Baseline->Drug_Day Vehicle_Day Administer Vehicle & Confine to other compartment Test Allow free access to all compartments in drug-free state Vehicle_Day->Test Measure Record time spent in each compartment Test->Measure

Workflow for Conditioned Place Preference.
Drug Self-Administration (Progressive-Ratio) Protocol

Objective: To assess the reinforcing efficacy of a test compound.

Apparatus: Operant conditioning chambers equipped with two levers (one "active" and one "inactive"), a drug infusion pump connected to a surgically implanted intravenous catheter, and a stimulus light above the active lever.

Procedure:

  • Surgery: Animals are surgically implanted with an intravenous catheter to allow for drug infusions.

  • Acquisition (Fixed-Ratio): Animals are trained to press the active lever to receive an infusion of the test compound on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). The inactive lever has no programmed consequences. Successful acquisition is typically defined as a stable pattern of responding with a clear preference for the active lever.

  • Progressive-Ratio (PR) Testing: Once responding is stable on the FR schedule, the reinforcement schedule is changed to a PR schedule. On a PR schedule, the number of lever presses required to receive each subsequent infusion increases progressively according to a predetermined sequence. The session ends when the animal fails to earn an infusion within a specified time (e.g., one hour). The last ratio completed is termed the "breakpoint" and serves as the primary measure of the drug's reinforcing efficacy.

Self_Administration_Workflow cluster_Preparation Preparation cluster_Acquisition Acquisition Phase cluster_Testing Testing Phase Surgery Surgical implantation of intravenous catheter FR_Training Train on Fixed-Ratio (FR) schedule for drug infusions Surgery->FR_Training PR_Schedule Switch to Progressive-Ratio (PR) schedule FR_Training->PR_Schedule Measure_Breakpoint Determine breakpoint (last completed ratio) PR_Schedule->Measure_Breakpoint

Workflow for Drug Self-Administration.

Discussion and Future Directions

The available literature suggests that Levophacetoperane may possess a more favorable safety and abuse liability profile compared to traditional stimulants like methylphenidate and amphetamine. Qualitative statements from a comprehensive binding profile analysis and the initiation of preclinical behavioral sensitization studies point towards a potentially lower risk of abuse.[1][2][3][5] However, the lack of publicly available, quantitative data from head-to-head preclinical abuse potential studies makes a direct comparison challenging.

In contrast, the abuse liability of methylphenidate, amphetamine, and modafinil is well-documented. Both methylphenidate and amphetamine demonstrate robust rewarding and reinforcing effects across a range of preclinical models. Modafinil generally exhibits a weaker abuse potential profile than methylphenidate and amphetamine, with inconsistent effects in CPP studies and a lower propensity to maintain self-administration.

To definitively establish the abuse potential of Levophacetoperane, further preclinical studies are warranted. Specifically, conducting locomotor activity, conditioned place preference, and drug self-administration studies with Levophacetoperane and comparing the results directly with methylphenidate and amphetamine under identical experimental conditions would provide the necessary quantitative data for a comprehensive risk assessment. Such studies will be critical in determining the viability of Levophacetoperane as a potentially safer therapeutic alternative for ADHD and other conditions requiring stimulant treatment.

Conclusion

Based on the currently available information, Levophacetoperane is a promising compound with a potentially lower abuse liability than methylphenidate and amphetamine.[1][2][3] This assertion is based on qualitative reports and the stated intention of preclinical assessments.[5] The comprehensive quantitative data for methylphenidate, amphetamine, and modafinil presented in this guide highlight the established abuse potential of these comparator drugs. Future research providing direct, quantitative comparisons of Levophacetoperane to these stimulants in standardized preclinical abuse liability models is essential to fully characterize its profile and support its potential clinical development as a safer alternative.

References

Comparative Analysis of Levophacetoperane and Solriamfetol: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A Tale of Two Wake-Promoting Agents: One Established, One Re-emerging

In the landscape of wake-promoting agents, Solriamfetol (B1681049) stands as a well-characterized therapeutic with a robust portfolio of clinical trial data supporting its efficacy and safety. In contrast, Levophacetoperane, a historical psychostimulant, is re-emerging with a renewed interest in its potential therapeutic applications. This comprehensive guide provides a comparative analysis of these two compounds, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While a direct head-to-head comparison is limited by the disparity in the depth of available research, this analysis will objectively present the current state of knowledge for both drugs.

Mechanism of Action: A Shared Focus on Dopamine (B1211576) and Norepinephrine (B1679862)

Both Levophacetoperane and Solriamfetol exert their wake-promoting effects primarily by acting as dopamine and norepinephrine reuptake inhibitors (DNRIs). By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), they increase the extracellular concentrations of these key neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling in brain regions responsible for wakefulness and alertness.[1][2][3][4]

Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor.[2][3] It has a lower binding affinity for DAT and NET compared to traditional stimulants and notably lacks the monoamine-releasing effects of amphetamines at therapeutic doses.[5] This distinct pharmacological profile may contribute to a reduced potential for abuse compared to other stimulants.[5]

Levophacetoperane , the (R,R) enantiomer of phacetoperane, is described as a reverse ester of methylphenidate.[4][6] Like methylphenidate, it competitively inhibits the uptake of norepinephrine and dopamine.[4] Historical data suggest its stimulant effect differs from other catecholaminergic agents like methylphenidate and amphetamine, with a potentially favorable benefit/risk balance.[4][6]

Below is a diagram illustrating the shared signaling pathway of these two compounds.

Dopamine and Norepinephrine Reuptake Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) DA_NE_Synapse Increased Extracellular DA & NE DA_NE->DA_NE_Synapse Release DAT_NET Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) DA_NE_Synapse->DAT_NET Reuptake Receptors Postsynaptic Receptors DA_NE_Synapse->Receptors Binds to Wakefulness Enhanced Wakefulness & Alertness Receptors->Wakefulness Levophacetoperane Levophacetoperane Levophacetoperane->DAT_NET Inhibits Solriamfetol Solriamfetol Solriamfetol->DAT_NET Inhibits

Caption: Shared mechanism of action for Levophacetoperane and Solriamfetol.

Clinical Efficacy: Robust Data for Solriamfetol, Historical for Levophacetoperane

The clinical development of Solriamfetol is well-documented through a series of Phase 3 clinical trials (TONES program) that have established its efficacy in treating excessive daytime sleepiness (EDS) in adults with narcolepsy and obstructive sleep apnea (B1277953) (OSA).[7] In contrast, the clinical data for Levophacetoperane are primarily historical, with a recent literature review alluding to its extensive clinical use in the past for obesity and depression, and its potential for treating ADHD.[4][6] However, contemporary, placebo-controlled clinical trial data for Levophacetoperane in sleep disorders are not publicly available.

Solriamfetol Clinical Trial Data

The efficacy of Solriamfetol has been consistently demonstrated across multiple studies, with key endpoints being the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).

Table 1: Summary of Solriamfetol Efficacy in Narcolepsy (12-week data)

DoseChange from Baseline in MWT (minutes)Change from Baseline in ESSPercentage of Patients with PGI-C Improvement
Placebo +2.1-1.639.7%
75 mg --2.2-
150 mg +9.8-5.478.2%
300 mg +12.3-6.484.7%
Source: Randomized study of solriamfetol for excessive sleepiness in narcolepsy.[8]

Table 2: Summary of Solriamfetol Efficacy in Obstructive Sleep Apnea (12-week data)

DoseChange from Baseline in MWT (minutes)Change from Baseline in ESS
Placebo +0.4-1.7
37.5 mg +4.2-
75 mg +7.7-3.6
150 mg +10.7-4.5
300 mg +13.3-5.4
Source: Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial.

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials of Solriamfetol are available through clinical trial registries. A representative workflow for a Phase 3 efficacy and safety study is outlined below.

Solriamfetol Phase 3 Clinical Trial Workflow (TONES Program) Screening Screening & Baseline Assessment (MWT, ESS, PSG) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo Randomization->Placebo Solriamfetol_75 Solriamfetol 75mg Randomization->Solriamfetol_75 Solriamfetol_150 Solriamfetol 150mg Randomization->Solriamfetol_150 Solriamfetol_300 Solriamfetol 300mg Randomization->Solriamfetol_300 Treatment 12-Week Double-Blind Treatment Period Placebo->Treatment Solriamfetol_75->Treatment Solriamfetol_150->Treatment Solriamfetol_300->Treatment Endpoint Week 12 Endpoint Assessment (MWT, ESS, PGI-C) Treatment->Endpoint Follow_up Safety Follow-up Endpoint->Follow_up

Caption: Representative workflow for Solriamfetol Phase 3 clinical trials.

For Levophacetoperane , a detailed, contemporary clinical trial protocol is not available. However, based on the literature, a preclinical in vitro binding profile assay would be a crucial first step in its modern reassessment.

Conceptual Workflow for Levophacetoperane Preclinical Assessment Compound Levophacetoperane (NLS-3) Assay In Vitro Radioligand Binding Assays Compound->Assay DAT Dopamine Transporter (DAT) Assay->DAT NET Norepinephrine Transporter (NET) Assay->NET SERT Serotonin Transporter (SERT) Assay->SERT Other Other CNS Targets Assay->Other Data Determine Binding Affinities (Ki) & Selectivity Profile DAT->Data NET->Data SERT->Data Other->Data

Caption: Conceptual workflow for preclinical binding assessment of Levophacetoperane.

Pharmacokinetics

Solriamfetol exhibits predictable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a high bioavailability of approximately 95%. A high-fat meal has a minimal effect on the overall exposure but can delay the time to peak concentration. Solriamfetol is minimally metabolized and is primarily excreted unchanged in the urine. Its elimination half-life is approximately 7.1 hours.

Table 3: Pharmacokinetic Parameters of Solriamfetol

ParameterValue
Bioavailability ~95%
Time to Peak Plasma Concentration (Tmax) 2-3 hours
Plasma Protein Binding 13.3% to 19.4%
Metabolism Minimal
Elimination Half-life ~7.1 hours
Primary Route of Excretion Renal (unchanged drug)

Safety and Tolerability

Solriamfetol has been generally well-tolerated in clinical trials. The most commonly reported adverse events are headache, nausea, decreased appetite, anxiety, and insomnia.[8] These side effects are typically mild to moderate in severity.

Levophacetoperane was reported to be generally well-tolerated in its historical clinical use.[4][6] A recent literature review suggests it may have a favorable benefit/risk profile compared to other stimulants, with fewer side effects reported in studies involving children and adolescents.[4] However, a comprehensive safety profile based on current regulatory standards is not available.

Conclusion and Future Directions

Solriamfetol is a well-established wake-promoting agent with a clearly defined mechanism of action, robust clinical efficacy data, and a well-characterized safety and pharmacokinetic profile. It represents a significant therapeutic option for patients with excessive daytime sleepiness associated with narcolepsy and OSA.

Levophacetoperane, while sharing a similar primary mechanism of action with Solriamfetol, remains a compound with historical significance and renewed interest. The available information, largely from a comprehensive literature review, suggests a potential for a favorable efficacy and safety profile. However, to be considered a viable therapeutic alternative, Levophacetoperane will require rigorous investigation through modern, well-controlled preclinical and clinical studies. Future research should focus on confirming its binding affinities and functional activity at monoamine transporters, establishing its pharmacokinetic profile in humans, and conducting randomized, placebo-controlled clinical trials to definitively assess its efficacy and safety for specific indications. Without such data, a direct and meaningful comparison with established treatments like Solriamfetol remains speculative.

For drug development professionals, the case of Levophacetoperane highlights the potential for reinvestigating historical compounds with modern methodologies. For researchers and scientists, the distinct profiles of these two DNRIs offer valuable tools to further probe the neurobiology of wakefulness and sleep-wake disorders.

References

Validating the Specificity of Levophacetoperane for Dopamine and Norepinephrine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Levophacetoperane's specificity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). While literature alludes to a comprehensive binding profile for Levophacetoperane (also known as NLS-3 or (R,R)-Phacetoperane), specific quantitative data on its binding affinities (Kᵢ values) are not currently available in the public domain. However, based on existing research, Levophacetoperane is characterized as a competitive inhibitor of both dopamine and norepinephrine uptake.[1][2]

To provide a framework for understanding its potential specificity, this guide presents comparative data for other well-known monoamine reuptake inhibitors and details the standard experimental protocols used to generate such data.

Comparative Analysis of Monoamine Transporter Inhibitors

To contextualize the potential binding affinities of Levophacetoperane, the following table summarizes the Kᵢ values (in nM) for several established monoamine reuptake inhibitors. Lower Kᵢ values indicate higher binding affinity.

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)DAT/NET Selectivity Ratio
Levophacetoperane Data not publicly availableData not publicly availableData not publicly availableData not publicly available
Methylphenidate ~100~100~100,000~1
Cocaine ~200-700~200-700~200-700~1
Vanoxerine ----
Nisoxetine ----
Fluoxetine ----

Note: Kᵢ values can vary between studies depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional inhibition of compounds at monoamine transporters.

Radioligand Binding Assay for DAT and NET Affinity

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the dopamine and norepinephrine transporters.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing either human DAT or NET are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The cell suspension is homogenized, and the cell membranes are pelleted by centrifugation at 40,000 x g for 20 minutes at 4°C.

  • The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Serial dilutions of the test compound (e.g., Levophacetoperane) are prepared.

  • For each transporter, the following are added to the wells:

    • Total Binding: Assay buffer, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) at a concentration near its Kₑ value, and the membrane preparation.

    • Non-specific Binding: A high concentration of a known non-radioactive inhibitor, the radioligand, and the membrane preparation.

    • Test Compound: A dilution of the test compound, the radioligand, and the membrane preparation.

  • The plates are incubated to allow for binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Synaptosome Uptake Assay for Functional Inhibition

This assay measures the functional ability of a test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Brain tissue from a specific region (e.g., striatum for DAT, frontal cortex for NET) is dissected and homogenized in an ice-cold sucrose (B13894) buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in an appropriate assay buffer.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with the test compound (e.g., Levophacetoperane) at various concentrations.

  • The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

  • The incubation is carried out for a short period at 37°C to measure the initial rate of uptake.

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • The radioactivity trapped inside the synaptosomes is quantified by scintillation counting.

3. Data Analysis:

  • The IC₅₀ value, the concentration of the test compound that produces 50% inhibition of neurotransmitter uptake, is determined.

  • This provides a measure of the functional potency of the compound as a transporter inhibitor.

Visualizations

The following diagrams illustrate the experimental workflow for determining transporter specificity and the known signaling pathway of Levophacetoperane.

experimental_workflow cluster_assays In Vitro Assays cluster_targets Transporter Targets cluster_data Data Analysis radioligand Radioligand Binding Assay dat Dopamine Transporter (DAT) radioligand->dat Displacement net Norepinephrine Transporter (NET) radioligand->net Displacement uptake Synaptosome Uptake Assay uptake->dat Inhibition uptake->net Inhibition ki Binding Affinity (Ki) dat->ki ic50 Functional Potency (IC50) dat->ic50 net->ki net->ic50 specificity Determine Transporter Specificity ki->specificity ic50->specificity

Caption: Experimental workflow for assessing Levophacetoperane's transporter specificity.

signaling_pathway cluster_transporters Monoamine Transporters cluster_effects Neurotransmitter Effects levo Levophacetoperane dat Dopamine Transporter (DAT) levo->dat Inhibits net Norepinephrine Transporter (NET) levo->net Inhibits da_inc Increased Extracellular Dopamine dat->da_inc Blocks Reuptake ne_inc Increased Extracellular Norepinephrine net->ne_inc Blocks Reuptake

Caption: Levophacetoperane's mechanism of action on DAT and NET.

References

A Comparative Review of the Clinical Potential of Levophacetoperane and Existing ADHD Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. The mainstay of pharmacological treatment for ADHD includes stimulant and non-stimulant medications that primarily modulate dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) neurotransmission in the brain.[1] While existing treatments are effective for many individuals, there remains a need for novel therapies with improved safety and tolerability profiles. Levophacetoperane, the (R,R)-enantiomer of phacetoperane, is a promising new chemical entity with a historical precedent of clinical use for other indications.[2][3] This review provides a comparative analysis of the clinical potential of Levophacetoperane against established ADHD medications, focusing on their mechanisms of action, preclinical pharmacology, and clinical efficacy.

Mechanism of Action

The therapeutic effects of most ADHD medications are attributed to their ability to increase the synaptic concentrations of dopamine and norepinephrine in the prefrontal cortex.[1]

Levophacetoperane is a psychostimulant that acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3] It is the reverse ester of methylphenidate.[2][3] Historical data suggests its stimulant effect differs from other catecholamine-acting drugs, potentially offering a better benefit/risk balance.[2][3]

Methylphenidate is a piperidine (B6355638) derivative that blocks the reuptake of dopamine and norepinephrine by binding to DAT and NET.[1]

Amphetamines (including dextroamphetamine and mixed amphetamine salts) are potent central nervous system stimulants that not only block the reuptake of dopamine and norepinephrine but also facilitate their release from presynaptic neurons.[1]

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) and is classified as a non-stimulant medication for ADHD.[1]

The primary mechanism of action for these compounds involves the modulation of catecholaminergic signaling pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor Levophacetoperane Levophacetoperane Levophacetoperane->DAT Inhibits Levophacetoperane->NET Inhibits Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits Amphetamine Amphetamine Amphetamine->DAT Inhibits & Promotes Release Amphetamine->NET Inhibits & Promotes Release Atomoxetine Atomoxetine Atomoxetine->NET Inhibits

Mechanism of Action of ADHD Medications

Preclinical Pharmacology: Transporter Binding Affinities

DrugDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Levophacetoperane Data not publicly availableData not publicly available
Methylphenidate ~13-54~24-89
d-Amphetamine ~24.8-40~1.9-7.4
Atomoxetine >1000~2.1-5.0

Note: Ki values can vary between studies depending on the specific assay conditions.

Experimental Protocols

Transporter Binding Assays

Detailed protocols for dopamine and norepinephrine transporter binding assays are crucial for the accurate determination of drug affinities.

A representative protocol for a DAT binding assay using [3H]WIN 35,428 as the radioligand is as follows:

  • Tissue Preparation: Rat striatal tissue is homogenized in a sucrose (B13894) buffer and centrifuged to obtain a crude membrane preparation.

  • Assay Conditions: Membranes are incubated with varying concentrations of the test compound and a fixed concentration of [3H]WIN 35,428 in a phosphate (B84403) buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine). Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

start Start tissue_prep Tissue Homogenization (e.g., Rat Striatum) start->tissue_prep membrane_prep Membrane Preparation (Centrifugation) tissue_prep->membrane_prep incubation Incubation with Test Compound & [3H]WIN 35,428 membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Determination) scintillation->data_analysis end End data_analysis->end

DAT Binding Assay Workflow

A representative protocol for a NET binding assay using [3H]nisoxetine as the radioligand is as follows:

  • Tissue Preparation: Rat frontal cortex tissue is homogenized and centrifuged to prepare a crude membrane fraction.

  • Assay Conditions: Membranes are incubated with the test compound and [3H]nisoxetine in a Tris-HCl buffer containing NaCl and KCl.

  • Separation: The separation of bound and free radioligand is achieved by rapid filtration.

  • Detection: Radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined using a high concentration of a known NET inhibitor (e.g., desipramine). Specific binding, IC50, and Ki values are calculated as described for the DAT assay.[4]

start Start tissue_prep Tissue Homogenization (e.g., Rat Frontal Cortex) start->tissue_prep membrane_prep Membrane Preparation (Centrifugation) tissue_prep->membrane_prep incubation Incubation with Test Compound & [3H]Nisoxetine membrane_prep->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 & Ki Determination) scintillation->data_analysis end End data_analysis->end

NET Binding Assay Workflow

Clinical Efficacy

The clinical efficacy of ADHD medications is typically assessed in randomized, double-blind, placebo-controlled trials using standardized rating scales.

Clinical Trial Design and Efficacy Measures

A common design for a Phase 3 clinical trial for a new ADHD stimulant involves the following:

  • Participants: Adults diagnosed with ADHD according to DSM-5 criteria.

  • Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

  • Intervention: A fixed or flexible dose of the investigational drug compared to placebo over a period of several weeks.

  • Primary Efficacy Endpoint: The change from baseline in the total score of the ADHD Rating Scale (ADHD-RS).[4][5]

  • Secondary Efficacy Endpoints: Include the Clinical Global Impression (CGI) scale, responder analysis (percentage of patients with a predefined level of improvement), and measures of functional impairment.[4][5]

screening Screening & Baseline Assessment randomization Randomization screening->randomization treatment_group Treatment Group (Investigational Drug) randomization->treatment_group placebo_group Placebo Group randomization->placebo_group follow_up Follow-up Assessments (e.g., Weekly) treatment_group->follow_up placebo_group->follow_up end_of_study End of Study Assessment follow_up->end_of_study analysis Data Analysis end_of_study->analysis

Phase 3 Clinical Trial Workflow

Comparative Clinical Efficacy Data

While specific data from modern, well-controlled clinical trials for Levophacetoperane in ADHD are not publicly available, historical reports suggest it was well-tolerated and effective for other indications.[2][3] For existing ADHD medications, a large body of evidence supports their efficacy.

DrugTypical Efficacy MeasureReported Efficacy
Levophacetoperane Data not publicly availableHistorical use suggests efficacy with a good safety profile.[2][3]
Methylphenidate ADHD-RS Total Score ReductionSignificant reductions, often with large effect sizes.
Amphetamines ADHD-RS Total Score ReductionSignificant reductions, often with large effect sizes.
Atomoxetine ADHD-RS Total Score ReductionSignificant reductions, with small to moderate effect sizes.[4]

Discussion and Future Directions

Levophacetoperane presents an intriguing profile for a potential new ADHD therapeutic. Its mechanism as a dual dopamine and norepinephrine reuptake inhibitor is well-established for ADHD treatment. The historical data, suggesting a favorable benefit/risk profile compared to other stimulants, is a significant point of interest.[2][3] However, the lack of publicly available, modern preclinical and clinical data makes a direct quantitative comparison with currently approved ADHD medications challenging.

To fully elucidate the clinical potential of Levophacetoperane, further research is imperative. Specifically, head-to-head preclinical studies using standardized binding and uptake assays are needed to accurately determine its potency and selectivity at DAT and NET relative to existing drugs. Following this, well-designed, placebo-controlled clinical trials in individuals with ADHD are necessary to establish its efficacy and safety profile according to current regulatory standards. Key parameters to assess would include changes in ADHD-RS scores, responder rates, and a comprehensive evaluation of its adverse effect profile, particularly concerning cardiovascular effects and abuse potential.

The development of a novel stimulant with a potentially improved safety profile would be a welcome addition to the therapeutic armamentarium for ADHD. The historical data on phacetoperane, combined with the more recent focus on the specific (R,R)-enantiomer, Levophacetoperane, provides a strong rationale for its continued investigation. Future studies should aim to provide the quantitative data necessary for a direct and robust comparison with the current standards of care.

References

Safety Operating Guide

Proper Disposal of Levophacetoperane Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Levophacetoperane hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding this compound

This compound is a research chemical.[1] While one Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, another for a similar compound lists potential hazards including skin and eye irritation, and respiratory irritation if inhaled.[2][3] Given this, a cautious approach to its handling and disposal is warranted.

Chemical Properties Data
CAS Number 23257-56-9[1][2][4]
Molecular Formula C14H20ClNO2[2]
Molecular Weight 269.77 g/mol [2]
Appearance Solid[3]
Solubility Soluble in solvent[2]
Storage Sealed storage, away from moisture. -80°C for 6 months; -20°C for 1 month.[2]

II. Pre-Disposal and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety goggles with side-shields.[2]

  • Hand Protection: Protective gloves.[2]

  • Body Protection: Impervious clothing, such as a lab coat.[2]

  • Respiratory Protection: Use in a well-ventilated area. A suitable respirator should be used if dust or aerosols are likely to be generated.[2]

Always handle the chemical in a designated area, away from drains or water courses, to prevent accidental environmental release.[2]

III. Step-by-Step Disposal Procedure

The disposal of this compound should follow the general principles for non-hazardous pharmaceutical waste, with additional precautions due to its potential irritant properties. Improper disposal, such as flushing down the drain, can lead to contamination of water supplies.[5][6]

Step 1: Decontamination (for trace amounts and contaminated materials)

For trace amounts of this compound on surfaces or equipment, decontaminate by scrubbing with alcohol.[2] Absorb any solutions with a finely-powdered liquid-binding material like diatomite.[2] All materials used for decontamination and cleanup, such as wipes and absorbents, should be considered contaminated and disposed of accordingly.

Step 2: Segregation of Waste

Segregate waste contaminated with this compound from general laboratory waste. Use a designated, clearly labeled, and sealed container. For non-hazardous pharmaceutical waste, blue or white containers are often used.

Step 3: Disposal of Unused or Expired Product

For larger quantities of unused or expired this compound, do not dispose of it in the household trash or down the sewer.[6][7] The recommended disposal method for most pharmaceutical waste is incineration by a licensed waste disposal facility.[7]

  • Package the Waste: Ensure the chemical is in a sealed, properly labeled container.

  • Contact a Licensed Waste Disposal Vendor: Arrange for pickup and disposal by a company specializing in chemical or pharmaceutical waste. They will ensure the waste is transported and disposed of in accordance with federal, state, and local regulations.[7]

Step 4: Disposal of Empty Containers

Before disposing of empty containers, ensure they are thoroughly rinsed. The rinsate should be collected and treated as chemical waste. Once cleaned, scratch out all personal or identifying information from the label before recycling or disposing of the container in the regular trash.[8]

IV. Regulatory Framework

The disposal of pharmaceutical waste is regulated by several agencies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[5][7] While this compound may not be explicitly listed as a hazardous waste, it is best practice to manage its disposal in a way that minimizes risk to public health and the environment.[5]

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Levophacetoperane Hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity trace_spill Trace Contamination or Spill assess_quantity->trace_spill Trace Amount bulk_waste Unused/Expired Bulk Product assess_quantity->bulk_waste Bulk Quantity empty_container Empty Container assess_quantity->empty_container Empty Container decontaminate Decontaminate Surfaces with Alcohol & Absorbent trace_spill->decontaminate package_waste Package in a Sealed, Labeled Container bulk_waste->package_waste collect_residue Collect Residue & Contaminated Materials in a Sealed Bag decontaminate->collect_residue waste_vendor Contact Licensed Chemical Waste Disposal Vendor collect_residue->waste_vendor package_waste->waste_vendor incineration Arrange for Incineration waste_vendor->incineration rinse Thoroughly Rinse Container empty_container->rinse collect_rinsate Collect Rinsate as Chemical Waste rinse->collect_rinsate deface_label Deface or Remove Label rinse->deface_label collect_rinsate->waste_vendor dispose_container Dispose of Container (Recycle or Trash) deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Comprehensive PPE and Handling Protocols for Levophacetoperane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling Levophacetoperane hydrochloride, including detailed personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. By adhering to these protocols, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE) for this compound

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure personnel protection. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryItemSpecifications & Notes
Eye Protection Safety gogglesShould be equipped with side-shields for comprehensive protection.[1]
Hand Protection Protective glovesUse appropriate chemical-resistant gloves.
Body Protection Impervious clothingA standard laboratory coat is recommended to protect against accidental spills.[1]
Respiratory Protection Suitable respiratorTo be used in areas with inadequate ventilation or when dust and aerosol formation is possible.[1]

Experimental Workflow for Handling this compound

Proper procedure is critical to safely handle any chemical compound. The following diagram outlines the standard workflow for working with this compound, from preparation to cleanup.

Experimental Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Ensure adequate ventilation A->B C Prepare work area and necessary equipment B->C D Weigh/handle this compound C->D E Perform experimental procedures D->E F Decontaminate work surfaces and equipment E->F G Dispose of waste in accordance with regulations F->G H Doff Personal Protective Equipment (PPE) G->H

Figure 1. A step-by-step workflow for the safe handling of this compound.

Emergency Procedures for this compound Exposure

In the event of accidental exposure, immediate and appropriate action is crucial. The following logical diagram details the necessary first aid steps for various types of exposure.[1]

Emergency Procedures for this compound Exposure cluster_exposure Type of Exposure cluster_action Immediate Action cluster_followup Follow-up A Eye Contact E Remove contact lenses, flush eyes with large amounts of water A->E B Skin Contact F Rinse skin thoroughly with large amounts of water, remove contaminated clothing B->F C Inhalation G Relocate to fresh air, provide CPR if breathing is difficult C->G D Ingestion H Wash out mouth with water, DO NOT induce vomiting D->H I Call a physician E->I F->I G->I H->I

Figure 2. A logical diagram outlining the immediate first aid response to different types of exposure.

Disposal Plan

Proper disposal of chemical waste is essential for environmental safety and regulatory compliance.

  • Unused Material: Unused this compound should be disposed of in accordance with federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure compliance.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, vials, and cleaning materials, should be considered contaminated. These materials should be collected in a designated, sealed container and disposed of as chemical waste.

  • Spills: In the event of a spill, absorb the material with an inert absorbent and place it in a suitable container for disposal. Decontaminate the spill area thoroughly.

By following these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.